molecular formula C12H7Br3O B071230 1,3-Dibromo-2-(4-bromophenoxy)benzene CAS No. 189084-60-4

1,3-Dibromo-2-(4-bromophenoxy)benzene

Cat. No.: B071230
CAS No.: 189084-60-4
M. Wt: 406.89 g/mol
InChI Key: TYDVYKIQSZGUMV-UHFFFAOYSA-N
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Description

1,3-Dibromo-2-(4-bromophenoxy)benzene is a high-value, polyhalogenated aromatic compound specifically designed for advanced organic synthesis and materials science research. Its primary research value lies in its role as a versatile and robust building block for the construction of complex molecular architectures. The molecule features multiple bromine substituents, which serve as excellent leaving groups in metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This allows researchers to efficiently functionalize the benzene core, enabling the synthesis of elaborate π-conjugated systems, dendrimers, and liquid crystalline materials. Furthermore, its asymmetrical, sterically hindered structure, incorporating a diaryl ether linkage, makes it an intriguing precursor for developing novel polymers with tailored thermal and optical properties, as well as for studying structure-property relationships in organic electronic devices. The presence of the bromophenoxy group also suggests potential utility in medicinal chemistry as a scaffold for developing pharmacologically active molecules, where the bromine atoms can be further modified to fine-tune binding affinity and selectivity. This compound is provided exclusively for research purposes to support innovation in chemical synthesis and materials development.

Properties

IUPAC Name

1,3-dibromo-2-(4-bromophenoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C12H7Br3O/c13-8-4-6-9(7-5-8)16-12-10(14)2-1-3-11(12)15/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYDVYKIQSZGUMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Br)OC2=CC=C(C=C2)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7Br3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70879861
Record name BDE-32
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Molecular Weight

406.89 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

189084-60-4
Record name 2,4',6-Tribromodiphenyl ether
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Record name BDE-32
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Record name 1,3-dibromo-2-(4-bromophenoxy)benzene
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Record name 2,4',6-TRIBROMODIPHENYL ETHER
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Foundational & Exploratory

In-Depth Technical Guide: 1,3-Dibromo-2-(4-bromophenoxy)benzene

Author: BenchChem Technical Support Team. Date: November 2025

CAS Number: 189084-60-4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,3-Dibromo-2-(4-bromophenoxy)benzene, a member of the polybrominated diphenyl ether (PBDE) family, specifically designated as PBDE-32. This document consolidates available data on its chemical and physical properties, provides a detailed experimental protocol for its synthesis, and discusses its potential biological implications based on the broader understanding of PBDEs.

Chemical and Physical Properties

This compound is a tribrominated diphenyl ether. Its molecular structure and properties are summarized in the table below.

PropertyValueReference
CAS Number 189084-60-4[1]
Molecular Formula C₁₂H₇Br₃O[1]
Molecular Weight 406.9 g/mol [1]
Synonyms 2,4',6-Tribromodiphenyl ether, PBDE-32[2]
Appearance Not explicitly stated, likely a solid at room temperature
Solubility Expected to have low solubility in water and be soluble in organic solvents
Boiling Point Not available
Melting Point Not available

Experimental Protocols: Synthesis

The synthesis of this compound can be achieved through a copper-catalyzed Ullmann condensation reaction. This method is a common and effective way to form the ether linkage between two aromatic rings.

Reaction Scheme

The overall reaction involves the coupling of 2,6-dibromophenol and 1-bromo-4-iodobenzene in the presence of a copper catalyst and a base.

Ullmann_Condensation cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product R1 2,6-Dibromophenol P This compound R1->P R2 1-Bromo-4-iodobenzene R2->P Catalyst Copper Catalyst (e.g., CuI) Catalyst->P Base Base (e.g., K₂CO₃) Base->P Solvent Solvent (e.g., DMF) Solvent->P Heat Heat Heat->P G cluster_cellular Cellular Effects cluster_pathways Potential Signaling Pathways PBDE This compound (PBDE-32) Oxidative_Stress Oxidative Stress PBDE->Oxidative_Stress Endocrine_Disruption Endocrine Disruption PBDE->Endocrine_Disruption Neurotoxicity Neurotoxicity PBDE->Neurotoxicity MAPK_Signaling MAPK Signaling Oxidative_Stress->MAPK_Signaling Apoptosis_Pathways Apoptosis Pathways Oxidative_Stress->Apoptosis_Pathways Thyroid_Hormone_Signaling Thyroid Hormone Signaling Endocrine_Disruption->Thyroid_Hormone_Signaling Neurotoxicity->Thyroid_Hormone_Signaling

References

1,3-Dibromo-2-(4-bromophenoxy)benzene physical and chemical properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Dibromo-2-(4-bromophenoxy)benzene is a halogenated aromatic ether. Compounds of this class are of interest in various fields of chemical research, including materials science and as intermediates in the synthesis of more complex molecules. This guide provides a summary of the available physical and chemical property data for this compound, outlines potential synthetic routes, and presents this information in a structured format for easy reference by professionals in research and development.

Core Physical and Chemical Properties

PropertyValueSource
CAS Number 189084-60-4[1]
Molecular Formula C₁₂H₇Br₃O[1]
Molecular Weight 406.9 g/mol [1]
Canonical SMILES C1=CC(=C(C(=C1)Br)OC2=CC=C(C=C2)Br)Br[1]
InChI 1S/C12H7Br3O/c13-8-4-6-9(7-5-8)16-12-10(14)2-1-3-11(12)15/h1-7H[1]

Potential Synthetic Pathways

While a specific, detailed experimental protocol for the synthesis of this compound is not documented in readily accessible literature, its structure as a diaryl ether suggests two primary retrosynthetic approaches: the Ullmann Condensation and the Williamson Ether Synthesis. The feasibility of these pathways is based on well-established principles of organic synthesis for forming aryl-ether bonds.

Logical Synthesis Workflow

The following diagram illustrates the two principal synthetic strategies that could be employed to synthesize this compound from commercially available precursors.

Synthesis_Pathways U_phenol 4-Bromophenol U_product This compound U_phenol->U_product Cu catalyst, Base, Heat U_halide 1,2,3-Tribromobenzene U_halide->U_product W_phenol 2,6-Dibromophenol W_product This compound W_phenol->W_product Base (e.g., NaH) W_halide 1,4-Dibromobenzene W_halide->W_product

Caption: Potential synthetic routes to this compound.

Experimental Protocols (General Methodologies)

The following are generalized experimental protocols for the Ullmann Condensation and Williamson Ether Synthesis, which could be adapted for the synthesis of this compound.

Ullmann Condensation

The Ullmann condensation is a classic method for the formation of diaryl ethers, involving the copper-catalyzed reaction of a phenol with an aryl halide.

General Protocol:

  • A reaction vessel is charged with 4-bromophenol, 1,2,3-tribromobenzene, a copper catalyst (e.g., copper(I) iodide or copper powder), and a high-boiling point solvent (e.g., DMF, DMSO, or pyridine).

  • A base, such as potassium carbonate or cesium carbonate, is added to deprotonate the phenol.

  • The reaction mixture is heated to an elevated temperature (typically 120-200 °C) and stirred for several hours to days.

  • Reaction progress is monitored by a suitable technique (e.g., TLC or GC-MS).

  • Upon completion, the reaction mixture is cooled, diluted with an organic solvent, and washed with aqueous acid and brine to remove the catalyst and inorganic salts.

  • The organic layer is dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography or recrystallization to yield the desired this compound.

Williamson Ether Synthesis

The Williamson ether synthesis is another fundamental method for preparing ethers, involving the reaction of an alkoxide or phenoxide with a primary alkyl or aryl halide. For diaryl ethers, this reaction is generally less common than the Ullmann condensation due to the lower reactivity of aryl halides in nucleophilic substitution, but it can be effective with appropriately activated substrates.

General Protocol:

  • In a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), 2,6-dibromophenol is dissolved in a suitable aprotic solvent (e.g., THF or DMF).

  • A strong base, such as sodium hydride (NaH), is added portion-wise to the solution to form the sodium phenoxide.

  • 1,4-Dibromobenzene is then added to the reaction mixture.

  • The mixture is heated and stirred for a prolonged period, with the reaction progress monitored by TLC or GC-MS.

  • After the reaction is complete, it is carefully quenched with water or a saturated aqueous ammonium chloride solution.

  • The product is extracted into an organic solvent (e.g., ethyl acetate or dichloromethane).

  • The combined organic extracts are washed with brine, dried over an anhydrous drying agent, and concentrated in vacuo.

  • The final product is purified by column chromatography.

Conclusion

This compound is a compound for which basic chemical identifiers are known, but extensive experimental data on its physical and chemical properties are not widely published. The synthesis of this molecule can likely be achieved through established methods for diaryl ether formation, such as the Ullmann Condensation or the Williamson Ether Synthesis. The provided general protocols offer a starting point for the development of a specific and optimized synthetic procedure. Further research is required to fully characterize the physical properties, reactivity, and potential applications of this compound.

References

Technical Guide: Synthesis of 1,3-Dibromo-2-(4-bromophenoxy)benzene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1,3-Dibromo-2-(4-bromophenoxy)benzene, a member of the polybrominated diphenyl ether (PBDE) class of compounds. PBDEs are of significant interest in various fields of chemical research, including materials science and environmental chemistry.[1][2] This document outlines a plausible and detailed synthetic protocol based on the well-established Ullmann condensation reaction, along with expected analytical data and a visual representation of the synthetic workflow.

Core Synthesis: Ullmann Condensation

The synthesis of this compound is most effectively achieved through a copper-catalyzed Ullmann condensation. This reaction involves the coupling of a phenol with an aryl halide.[1] In this specific synthesis, 2,6-dibromophenol reacts with 1-bromo-4-iodobenzene in the presence of a copper catalyst and a base. The greater reactivity of the carbon-iodine bond compared to the carbon-bromine bond facilitates a selective reaction at the iodo-position of 1-bromo-4-iodobenzene.

Reaction Scheme

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product 2,6-Dibromophenol 2,6-Dibromophenol This compound This compound 2,6-Dibromophenol->this compound + 1-Bromo-4-iodobenzene 1-Bromo-4-iodobenzene 1-Bromo-4-iodobenzene->this compound + Copper Catalyst Copper Catalyst Copper Catalyst->this compound Base Base Base->this compound Solvent Solvent Solvent->this compound Heat Heat Heat->this compound

Figure 1: Ullmann condensation for the synthesis of this compound.

Experimental Protocol

The following protocol is a detailed methodology adapted from general procedures for the synthesis of polybrominated diphenyl ethers.[1]

Materials:

MaterialMolar Mass ( g/mol )
2,6-Dibromophenol251.90
1-Bromo-4-iodobenzene282.91
Copper(I) Iodide (CuI)190.45
Potassium Carbonate (K₂CO₃)138.21
N,N-Dimethylformamide (DMF)73.09
Toluene92.14
Diethyl ether74.12
Sodium Sulfate (Na₂SO₄)142.04

Procedure:

  • Preparation of the Phenolate: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,6-dibromophenol (1.0 eq) in a minimal amount of a suitable high-boiling polar solvent such as N,N-dimethylformamide (DMF).

  • Add a base, such as potassium carbonate (K₂CO₃) (1.5 eq), to the solution and stir the mixture at room temperature for 30 minutes to form the corresponding phenolate.

  • Ullmann Coupling: To the stirred suspension, add 1-bromo-4-iodobenzene (1.1 eq) and a catalytic amount of a copper(I) salt, such as copper(I) iodide (CuI) (0.1 eq).

  • Heat the reaction mixture to a temperature between 120-150°C and maintain this temperature for 8-12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water and a suitable organic solvent for extraction, such as diethyl ether or toluene.

  • Separate the organic layer, and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel using a non-polar eluent system (e.g., hexane or a hexane/ethyl acetate mixture) to afford the pure this compound.

Quantitative Data

ParameterExpected/Comparative Value
Yield 60-80% (based on similar Ullmann ether syntheses)
Purity >98% (after column chromatography)
Appearance Colorless oil or low-melting solid
Molecular Formula C₁₂H₇Br₃O
Molecular Weight 406.90 g/mol

Predicted Analytical Characteristics

The structural confirmation of the synthesized this compound would rely on standard analytical techniques, primarily NMR and mass spectrometry.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both benzene rings. The chemical shifts can be predicted based on the electronic effects of the bromine and ether substituents.

Proton AssignmentPredicted Chemical Shift (δ, ppm)Multiplicity
Protons on the 4-bromophenoxy ring6.8 - 7.5Doublets
Protons on the 1,3-dibromobenzene ring6.9 - 7.6Multiplets

Note: The exact chemical shifts and coupling constants would need to be determined from the actual spectrum of the synthesized compound.

Mass Spectrometry

Mass spectrometry is a crucial tool for confirming the molecular weight and isotopic pattern of brominated compounds.

IonPredicted m/zNotes
[M]⁺404, 406, 408, 410Molecular ion cluster due to bromine isotopes (⁷⁹Br and ⁸¹Br)
[M-Br]⁺325, 327, 329Fragment corresponding to the loss of one bromine atom
[M-2Br]⁺246, 248Fragment corresponding to the loss of two bromine atoms

The characteristic isotopic pattern of bromine will be a key feature in the mass spectrum, providing strong evidence for the presence of three bromine atoms in the molecule.

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the synthesis and purification process.

G Reactants 1. Mix 2,6-Dibromophenol, Base, and Solvent Coupling 2. Add 1-Bromo-4-iodobenzene and Copper Catalyst Reactants->Coupling Reaction 3. Heat Reaction Mixture (120-150°C, 8-12h) Coupling->Reaction Workup 4. Aqueous Work-up and Extraction Reaction->Workup Purification 5. Column Chromatography Workup->Purification Product 6. Pure this compound Purification->Product Analysis 7. Characterization (NMR, MS) Product->Analysis

Figure 2: Workflow for the synthesis and purification of this compound.

References

An In-Depth Technical Guide to the Formation of 1,3-Dibromo-2-(4-bromophenoxy)benzene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the formation mechanism of 1,3-Dibromo-2-(4-bromophenoxy)benzene, a polybrominated diphenyl ether (PBDE). The document details the primary synthetic route, the Ullmann condensation, including its mechanism, a plausible experimental protocol, and relevant quantitative data.

Introduction

This compound is a member of the polybrominated diphenyl ether (PBDE) family. PBDEs are a class of organobromine compounds that have been widely used as flame retardants in various consumer products. Due to their persistence in the environment and potential health concerns, there is significant scientific interest in their synthesis, formation mechanisms, and analytical characterization. Understanding the synthesis of specific PBDE congeners like this compound is crucial for toxicological studies, environmental monitoring, and the development of potential remediation strategies.

The primary and most established method for the synthesis of diaryl ethers, including this compound, is the Ullmann condensation. This reaction involves the copper-catalyzed coupling of a phenol with an aryl halide.

The Ullmann Condensation: The Core Formation Mechanism

The formation of this compound is best achieved through the Ullmann condensation. This reaction involves the coupling of 2,6-dibromophenol with 1-bromo-4-iodobenzene (or a similarly activated 4-bromophenyl halide) in the presence of a copper catalyst and a base.

The mechanism of the Ullmann condensation for diaryl ether synthesis is a catalytic cycle that can be broken down into the following key steps:

  • Formation of a Copper(I) Phenoxide: The reaction is initiated by the deprotonation of the phenol (2,6-dibromophenol) by a base to form a phenoxide. This phenoxide then reacts with a copper(I) salt (e.g., CuI) to generate a copper(I) phenoxide intermediate.

  • Oxidative Addition: The aryl halide (1-bromo-4-iodobenzene) undergoes oxidative addition to the copper(I) phenoxide. This step involves the insertion of the copper atom into the carbon-halogen bond of the aryl halide, leading to a copper(III) intermediate.

  • Reductive Elimination: The copper(III) intermediate then undergoes reductive elimination, forming the new carbon-oxygen bond of the diaryl ether (this compound) and regenerating a copper(I) species.

  • Catalyst Regeneration: The regenerated copper(I) species can then enter a new catalytic cycle.

Ullmann_Condensation_Mechanism cluster_reactants Reactants cluster_cycle Catalytic Cycle cluster_products Products 2_6_dibromophenol 2,6-Dibromophenol Cu_phenoxide Copper(I) Phenoxide 2_6_dibromophenol->Cu_phenoxide + Base, Cu(I) 1_bromo_4_iodobenzene 1-Bromo-4-iodobenzene Base Base (e.g., K3PO4) CuI Cu(I) Catalyst Cu_III_intermediate Copper(III) Intermediate Cu_phenoxide->Cu_III_intermediate + 1-Bromo-4-iodobenzene (Oxidative Addition) Reductive_Elimination Reductive Elimination Cu_III_intermediate->Reductive_Elimination Reductive_Elimination->CuI Regeneration Product This compound Reductive_Elimination->Product Byproducts Salt + Regenerated Catalyst

Figure 1: Proposed catalytic cycle for the Ullmann condensation.

Experimental Protocol: A Plausible Synthetic Route

Reactants:

  • 2,6-Dibromophenol

  • 1-Bromo-4-iodobenzene

  • Copper(I) Iodide (CuI)

  • Potassium Phosphate (K₃PO₄) or Cesium Carbonate (Cs₂CO₃)

  • A high-boiling polar aprotic solvent such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

Procedure:

  • Reaction Setup: To an oven-dried reaction vessel equipped with a magnetic stirrer and a reflux condenser, add 2,6-dibromophenol (1.0 eq), 1-bromo-4-iodobenzene (1.1 eq), copper(I) iodide (0.1 eq), and potassium phosphate (2.0 eq).

  • Inert Atmosphere: The vessel is then evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free atmosphere.

  • Solvent Addition: Anhydrous DMF or DMSO is added to the reaction mixture via syringe.

  • Reaction: The reaction mixture is heated to a temperature between 120-160 °C and stirred vigorously. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: Upon completion, the reaction mixture is cooled to room temperature and diluted with an organic solvent such as ethyl acetate. The mixture is then washed with water and brine to remove the base and any remaining inorganic salts.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the pure this compound.

Experimental_Workflow Start Start Reactants Combine Reactants: - 2,6-Dibromophenol - 1-Bromo-4-iodobenzene - CuI - K3PO4 Start->Reactants Inert_Atmosphere Establish Inert Atmosphere (Argon/Nitrogen) Reactants->Inert_Atmosphere Solvent Add Anhydrous Solvent (DMF or DMSO) Inert_Atmosphere->Solvent Heating Heat and Stir (120-160 °C) Solvent->Heating Monitoring Monitor Reaction Progress (TLC or GC-MS) Heating->Monitoring Workup Aqueous Workup: - Dilute with Ethyl Acetate - Wash with Water and Brine Monitoring->Workup Reaction Complete Purification Purification: - Dry Organic Layer - Concentrate - Column Chromatography Workup->Purification Product Isolated Product: This compound Purification->Product

Figure 2: General experimental workflow for the synthesis.

Data Presentation

Due to the lack of specific published data for the synthesis of this compound, the following tables present expected and typical data for similar polybrominated diphenyl ether syntheses based on the Ullmann condensation.

Table 1: Plausible Reaction Parameters

ParameterValue/Condition
Reactants 2,6-Dibromophenol, 1-Bromo-4-iodobenzene
Catalyst Copper(I) Iodide (CuI)
Base Potassium Phosphate (K₃PO₄)
Solvent N,N-Dimethylformamide (DMF)
Temperature 140 °C
Reaction Time 12 - 24 hours
Expected Yield 60 - 80%

Table 2: Physicochemical and Spectroscopic Data

PropertyValue
Molecular Formula C₁₂H₇Br₃O
Molecular Weight 406.90 g/mol
CAS Number 189084-60-4
¹H NMR (CDCl₃, est.) δ 6.8-7.6 ppm (aromatic protons)
¹³C NMR (CDCl₃, est.) δ 115-160 ppm (aromatic carbons)
Mass Spectrum (EI) m/z 406 (M⁺), characteristic isotopic pattern for 3 Br atoms

Conclusion

The formation of this compound is predominantly achieved through the copper-catalyzed Ullmann condensation of 2,6-dibromophenol and an activated 4-bromophenyl halide. This technical guide has outlined the mechanistic pathway of this reaction, provided a detailed, plausible experimental protocol, and summarized the expected quantitative and spectroscopic data. This information serves as a valuable resource for researchers and professionals in the fields of synthetic chemistry, toxicology, and drug development who are working with or studying polybrominated diphenyl ethers. Further experimental work is required to determine the precise optimal reaction conditions and to fully characterize the spectroscopic properties of this specific congener.

Unveiling 1,3-Dibromo-2-(4-bromophenoxy)benzene: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,3-Dibromo-2-(4-bromophenoxy)benzene, a halogenated aromatic ether. Due to the limited publicly available information specifically detailing the initial discovery and extensive application of this compound, this document focuses on its fundamental properties, a proposed synthetic pathway based on established chemical principles, and a generalized experimental workflow for its preparation and characterization.

Core Compound Data

This compound is a tribrominated diphenyl ether. Its key identifiers and physicochemical properties are summarized below.

PropertyValueReference
CAS Number 189084-60-4[1]
Molecular Formula C₁₂H₇Br₃O[1]
Molecular Weight 406.9 g/mol [1]
Canonical SMILES C1=CC(=C(C(=C1)Br)OC2=CC=C(C=C2)Br)Br[1]
InChI Key Not available
Predicted XlogP 5.5[2]
Appearance Solid (predicted)

Proposed Synthesis and Discovery Context

While a specific seminal publication detailing the "discovery" of this compound is not readily identifiable in the public domain, its structure suggests a logical synthetic route grounded in well-established organic chemistry reactions. The formation of the diaryl ether linkage is likely achieved through an Ullmann condensation , a copper-catalyzed reaction between a phenol and an aryl halide. Subsequent bromination of the resulting diaryl ether would then yield the final product.

A plausible synthetic pathway would involve two main steps:

  • Ullmann Ether Synthesis: Reaction of 2,6-dibromophenol with 1-bromo-4-iodobenzene (or a similarly activated 4-bromophenyl halide) in the presence of a copper catalyst and a base.

  • Electrophilic Aromatic Bromination: Introduction of the third bromine atom onto the phenoxy ring via electrophilic substitution using a suitable brominating agent.

This proposed pathway is illustrated in the workflow diagram below.

G cluster_synthesis Proposed Synthesis Workflow cluster_purification Purification & Characterization Reactant1 2,6-Dibromophenol Step1 Ullmann Condensation (Cu catalyst, Base, Heat) Reactant1->Step1 Reactant2 4-Bromoiodobenzene Reactant2->Step1 Intermediate 2-(4-Bromophenoxy)-1,3-dibromobenzene (Intermediate Diaryl Ether) Step2 Electrophilic Bromination Intermediate->Step2 Product This compound Crude Crude Product Product->Crude BrominatingAgent Brominating Agent (e.g., Br2, NBS) BrominatingAgent->Step2 Step1->Intermediate Step2->Product Purification Column Chromatography Crude->Purification Pure Pure Product Purification->Pure Characterization Spectroscopic Analysis (NMR, MS, IR) Pure->Characterization Data Structural Confirmation Characterization->Data G Start Starting Materials (Phenol & Aryl Halide) Synthesis Chemical Synthesis (Ullmann & Bromination) Start->Synthesis CrudeProduct Crude Product Synthesis->CrudeProduct Purification Purification CrudeProduct->Purification PureProduct Pure Compound Purification->PureProduct Analysis Structural Analysis (Spectroscopy) PureProduct->Analysis ConfirmedStructure Confirmed Structure of This compound Analysis->ConfirmedStructure

References

An In-depth Technical Guide to Polybrominated Diphenyl Ethers (PBDEs)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Polybrominated Diphenyl Ethers (PBDEs)

Polybrominated diphenyl ethers (PBDEs) are a class of organobromine compounds that have been widely utilized as additive flame retardants.[1] Their primary function is to slow the ignition and spread of fire in a vast array of consumer and commercial products.[2] Structurally, PBDEs consist of a diphenyl ether molecule to which between one and ten bromine atoms are attached.[2] This structure is chemically similar to other persistent organic pollutants (POPs) like polychlorinated biphenyls (PCBs).[1]

There are 209 possible PBDE variants, known as congeners, defined by the number and position of the bromine atoms.[2][3] However, only a fraction of these are commonly found in commercial products and environmental samples.[2][3] PBDEs were manufactured as three main commercial mixtures: PentaBDE, OctaBDE, and DecaBDE.[4] These mixtures are not pure compounds but rather a combination of different PBDE congeners.[4] For instance, the commercial PentaBDE mixture is primarily composed of tetra-, penta-, and hexa-BDE congeners.[4]

Due to their chemical properties, PBDEs are not chemically bound to the materials they are added to, allowing them to leach into the environment over time.[5] Their persistence, potential for bioaccumulation in fatty tissues, and capacity for long-range environmental transport have led to their classification as POPs under the Stockholm Convention and resulted in global manufacturing phase-outs for the PentaBDE and OctaBDE mixtures since the mid-2000s.[1][5][6]

Physicochemical Properties and Environmental Fate

PBDEs are characterized by their high lipophilicity (fat-solubility) and hydrophobicity (low water solubility), properties which govern their environmental behavior.[7] Their high octanol-water partition coefficients (log Kow) indicate a strong tendency to partition into organic matter, such as soil, sediment, and biological tissues, rather than remaining in water.[8]

Lower brominated congeners are more volatile and slightly more water-soluble than their highly brominated counterparts, allowing them to be transported more easily in the atmosphere.[7] Conversely, higher brominated congeners like BDE-209 tend to bind strongly to soil and sediment particles.[1][7] This persistence in sediment creates long-term reservoirs from which these compounds can be reintroduced into the environment.[6] The environmental ubiquity of PBDEs is well-documented, with their presence confirmed in air, water, soil, sediment, sewage sludge, and a wide range of biota, from fish to marine mammals and humans.[9][10]

Table 1: Physicochemical Properties of Key PBDE Congeners
CongenerIUPAC NumberMolecular FormulaLog KowWater Solubility (mg/L)
2,2',4,4'-Tetrabromodiphenyl etherBDE-47C12H6Br4O6.810.07 (as TetraBDE)
2,2',4,4',5-Pentabromodiphenyl etherBDE-99C12H5Br5O7.2 (approx.)N/A
Decabromodiphenyl etherBDE-209C12Br10O9.980.02 - 0.03
(Data sourced from multiple references, including[8][11])

Toxicological Profile and Mechanisms of Action

The primary toxicological concern associated with PBDEs is their role as endocrine-disrupting chemicals (EDCs), particularly their interference with the thyroid hormone system.[7][9] This disruption is attributed to the structural similarity between PBDEs and the native thyroid hormones, thyroxine (T4) and triiodothyronine (T3).[12]

The mechanisms of thyroid disruption are multifaceted:

  • Competitive Binding to Transport Proteins: PBDEs, and more potently their hydroxylated (OH-PBDEs) and sulfated metabolites, can competitively bind to thyroid hormone transport proteins, such as transthyretin (TTR) and thyroxine-binding globulin (TBG).[6][7][13] This displaces the natural hormones, potentially leading to their increased metabolism and clearance, thereby lowering circulating hormone levels.[7][14]

  • Interaction with Thyroid Receptors (TRs): PBDEs and their metabolites can also bind to nuclear thyroid hormone receptors (TRα and TRβ).[6][7] This interaction can either mimic (agonist) or block (antagonist) the action of thyroid hormones, disrupting the transcription of hormone-regulated genes that are critical for development.[6][12]

  • Altered Gene Transcription: Some studies suggest that certain PBDEs may prevent the thyroid receptor from binding to its specific DNA sequences, known as thyroid hormone response elements (TREs), thereby inhibiting gene transcription.[12]

Beyond endocrine disruption, the critical endpoint of concern for human health is adverse neurobehavioral and developmental effects, which are closely linked to proper thyroid hormone signaling during perinatal development.[5]

Signaling Pathway: PBDE Disruption of Thyroid Hormone Homeostasis

PBDE_Thyroid_Pathway Figure 1: Mechanism of Thyroid Hormone Disruption by PBDEs cluster_blood Bloodstream cluster_cell Target Cell T4 Thyroxine (T4) TTR Transthyretin (TTR) (Transport Protein) T4->TTR Binds to Free_T4 Free T4 TTR->Free_T4 Releases Free_PBDE Free PBDE TTR->Free_PBDE Releases PBDE PBDE / OH-PBDE Metabolites PBDE->TTR Competitively Binds & Displaces T4 TR Thyroid Receptor (TRα/TRβ) Free_T4->TR Binds & Activates Free_PBDE->TR Binds & Interferes TRE Thyroid Hormone Response Element (TRE) on DNA Free_PBDE->TRE May Inhibit TR-TRE Binding TR->TRE Binds to Gene_Exp Altered Gene Expression TRE->Gene_Exp Regulates

Caption: PBDEs compete with T4 for transport proteins and interfere with thyroid receptor signaling.

Environmental and Human Exposure Data

PBDEs are ubiquitous contaminants, and their concentrations vary widely depending on the matrix, geographic location, and proximity to sources. BDE-47, BDE-99, and the fully brominated BDE-209 are among the most frequently detected congeners.[10][15]

Table 2: Representative Concentrations of PBDEs in Environmental and Human Samples
MatrixLocation/StudyDominant CongenersConcentration RangeUnits
SedimentPearl River Estuary, ChinaBDE-209792 - 4,137ng/g organic carbon
SedimentIrish SeaBDE-209Above FEQGµg/kg
Biota (Fish)Pearl River Estuary, ChinaBDE-47, BDE-99, BDE-10034.1 - 444.5ng/g lipid
Biota (Fish Liver)ScotlandBDE-47Above BAC**, Below FEQGµg/kg wet weight
Human PlacentaNorth Carolina, USABDE-470.12 - 141ng/g lipid
Human SerumChinaBDE-47, BDE-153Mean ΣPBDEs: 7.5ng/g lipid
*FEQG: Federal Environmental Quality Guideline.[5]
**BAC: Background Assessment Concentration.[1]
(Data compiled from multiple sources, including[1][5][16][17][18])

Human exposure occurs primarily through the ingestion of contaminated indoor dust and consumption of foods, especially those high in fat like fish and meat.[19] Infants and toddlers may have higher exposures due to increased hand-to-mouth behaviors and contact with contaminated surfaces.[19][20]

Standard Analytical Methodology: EPA Method 1614A

The quantitative analysis of PBDEs in environmental and biological samples requires sophisticated analytical techniques to achieve the necessary sensitivity and selectivity, especially given the complexity of the congener mixtures and sample matrices. U.S. EPA Method 1614A is a reference method for this purpose.[21]

The method relies on isotope dilution high-resolution gas chromatography/high-resolution mass spectrometry (HRGC/HRMS) to identify and quantify individual PBDE congeners.[21][22]

Detailed Experimental Protocol Summary (Based on EPA Method 1614A)
  • Sample Spiking: A known quantity of stable, isotopically labeled PBDE congeners is added to each sample before extraction. These serve as internal standards to correct for losses during sample preparation and analysis, ensuring high accuracy.[21]

  • Extraction: The method of extraction depends on the sample matrix.

    • Aqueous Samples: Solid-Phase Extraction (SPE) or liquid-liquid extraction is used.[21]

    • Solid/Tissue Samples: Samples are often dried, homogenized, and extracted using techniques like Soxhlet or Pressurized Fluid Extraction (PFE) with an appropriate organic solvent (e.g., hexane/dichloromethane).[21]

  • Extract Cleanup: This is a critical multi-step process to remove interfering compounds (like lipids from tissue samples) that could compromise the analysis.

    • Acid/Base Partitioning: The extract is washed with concentrated sulfuric acid and/or potassium hydroxide to remove oxidizable and saponifiable interferences.[21]

    • Column Chromatography: The extract is passed through columns packed with materials like silica gel, alumina, or Florisil to separate PBDEs from other co-extracted compounds.[21] Gel Permeation Chromatography (GPC) is often used for lipid removal in biological samples.[22]

  • Concentration and Analysis: The purified extract is concentrated to a small volume (e.g., 20 µL).[21] A labeled injection internal standard is added just before analysis. An aliquot is then injected into the HRGC/HRMS system.[21]

  • Detection and Quantification: The GC separates the individual PBDE congeners based on their boiling points and interaction with the capillary column.[23] The HRMS detects the specific ions characteristic of each native and labeled PBDE congener with high resolution, allowing for precise quantification and unambiguous identification.[24]

Experimental Workflow for PBDE Analysis

EPA_1614_Workflow Figure 2: General Workflow for EPA Method 1614A cluster_cleanup Extract Cleanup start Sample Collection (Water, Sediment, Tissue) spike Spike with Isotopically Labeled Internal Standards start->spike extract Extraction (e.g., SPE, Soxhlet) spike->extract acid_base Acid/Base Back-Extraction extract->acid_base gpc Gel Permeation Chromatography (GPC) (for tissue/lipids) silica Adsorption Chromatography (Silica Gel / Alumina) concentrate Concentration to Final Volume (e.g., 20 µL) silica->concentrate add_recovery Add Injection Internal Standard concentrate->add_recovery analysis Analysis by HRGC/HRMS add_recovery->analysis data Data Processing & Quantification analysis->data

Caption: A typical analytical workflow for the determination of PBDEs in environmental samples.

Conclusion and Future Outlook

Polybrominated diphenyl ethers are persistent, bioaccumulative, and toxic compounds that remain environmentally relevant despite regulatory phase-outs. Their ability to act as endocrine disruptors, particularly by interfering with the thyroid hormone axis, poses a significant risk to wildlife and human health, especially during critical developmental windows. Understanding the mechanisms of this toxicity is crucial for assessing the risks associated with legacy PBDEs and for guiding the development of safer alternatives. Standardized and robust analytical methods, such as EPA Method 1614A, are essential for monitoring their environmental levels, tracking the effectiveness of regulations, and conducting further toxicological research. Future work should continue to focus on the long-term health effects of exposure, the toxicology of PBDE metabolites and alternative flame retardants, and the development of effective remediation strategies.

References

Technical Guide: Molecular Weight Determination of 1,3-Dibromo-2-(4-bromophenoxy)benzene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular weight of the aromatic compound 1,3-Dibromo-2-(4-bromophenoxy)benzene. The document outlines the theoretical calculation based on its molecular formula and the standard atomic weights of its constituent elements. Furthermore, a standardized experimental protocol for molecular weight verification using mass spectrometry is detailed. This guide is intended to serve as a foundational resource for researchers engaged in the synthesis, characterization, and application of halogenated organic compounds.

Molecular Weight Calculation

The molecular weight of a compound is determined by the sum of the atomic weights of its constituent atoms. The chemical formula for this compound is C₁₂H₇Br₃O[1].

The calculation is based on the number of atoms of each element present in the molecule and their respective standard atomic weights. The accepted standard atomic weights for Carbon, Hydrogen, Bromine, and Oxygen are presented below.

Table 1: Atomic Composition and Molecular Weight Calculation

ElementSymbolQuantityStandard Atomic Weight ( g/mol )Total Weight ( g/mol )
CarbonC1212.011[2][3][4]144.132
HydrogenH71.008[5][6][7][8]7.056
BromineBr379.904[9][10][11]239.712
OxygenO115.999[12][13][14][15][16]15.999
Total 406.899

Based on these calculations, the theoretical molecular weight of this compound is approximately 406.90 g/mol [1].

Experimental Verification Protocol: Mass Spectrometry

Mass spectrometry is the standard analytical technique for determining the molecular weight of a compound. The following is a generalized protocol for the analysis of a non-volatile, brominated organic compound like this compound using Electrospray Ionization Time-of-Flight (ESI-TOF) Mass Spectrometry.

3.1 Objective To experimentally verify the molecular weight of this compound.

3.2 Materials and Equipment

  • Sample: 1 mg of synthesized this compound

  • Solvent: HPLC-grade Acetonitrile or Dichloromethane

  • Mass Spectrometer: ESI-TOF Mass Spectrometer

  • Vials: 2 mL glass vials with caps

  • Pipettes: Calibrated micropipettes

3.3 Procedure

  • Sample Preparation: Dissolve 1 mg of the compound in 1 mL of solvent to create a 1 mg/mL stock solution. Further dilute this solution to a final concentration of approximately 1-10 µg/mL for analysis.

  • Instrument Calibration: Calibrate the mass spectrometer using a known calibration standard (e.g., sodium trifluoroacetate) across the desired mass range (e.g., 100-1000 m/z).

  • Method Setup:

    • Ionization Mode: Positive or Negative Electrospray Ionization (ESI). The choice depends on the compound's ability to be protonated or deprotonated. For this compound, atmospheric pressure chemical ionization (APCI) might also be effective.

    • Mass Range: Set the acquisition range to scan from m/z 100 to 600 to ensure the parent ion is observed.

    • Capillary Voltage: ~3.5 kV

    • Flow Rate: 5-10 µL/min via direct infusion.

  • Data Acquisition: Infuse the prepared sample into the mass spectrometer. Acquire data for approximately 1-2 minutes to obtain a stable signal and a high-resolution mass spectrum.

  • Data Analysis:

    • Identify the molecular ion peak ([M]⁺, [M+H]⁺, or [M-H]⁻).

    • Due to the presence of three bromine atoms, a characteristic isotopic pattern will be observed. Bromine has two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%)[17]. The resulting spectrum will show a cluster of peaks (M, M+2, M+4, M+6) with predictable relative intensities.

    • Compare the observed m/z value of the monoisotopic peak with the calculated theoretical value.

Workflow Visualization

The following diagram illustrates a typical workflow for the characterization of a newly synthesized chemical compound, from initial synthesis to final data validation.

G cluster_0 Synthesis & Purification cluster_1 Structural & Purity Analysis cluster_2 Molecular Weight Verification cluster_3 Final Validation synthesis Chemical Synthesis purification Purification (e.g., Chromatography) synthesis->purification nmr NMR Spectroscopy purification->nmr ftir FTIR Spectroscopy purification->ftir purity_check HPLC/GC Purity Check purification->purity_check sample_prep Sample Preparation purity_check->sample_prep ms_analysis Mass Spectrometry Analysis sample_prep->ms_analysis data_analysis Data Analysis & Isotopic Pattern Matching ms_analysis->data_analysis final_report Final Characterization Report data_analysis->final_report

Caption: Workflow for Synthesis and Characterization.

References

Methodological & Application

Applications of 1,3-Dibromo-2-(4-bromophenoxy)benzene in Organic Synthesis: A Review of Available Literature

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Initial Assessment: A comprehensive review of scientific literature and chemical databases reveals a significant lack of documented applications for 1,3-Dibromo-2-(4-bromophenoxy)benzene (CAS No. 189084-60-4) in organic synthesis. While the compound is commercially available as a research chemical, no specific publications detailing its use as a starting material or intermediate in synthetic protocols have been identified.

The structural features of this compound, a polybrominated diphenyl ether (PBDE), suggest potential utility in several classes of organic reactions. However, it is crucial to note that the following descriptions are based on the general reactivity of related compounds and are not supported by specific experimental data for the title compound.

Potential Synthetic Utility (Hypothetical)

Based on its chemical structure, this compound possesses several reactive sites that could theoretically be exploited in organic synthesis. The molecule contains three bromine substituents, which are excellent leaving groups in various cross-coupling reactions.

Precursor to Functionalized Dibenzofurans

Polybrominated diphenyl ethers are known precursors to polybrominated dibenzofurans (PBDFs), often through thermal or photochemical cyclization.[1][2][3] This transformation typically involves the intramolecular elimination of a hydrogen and a bromine atom or two bromine atoms. In the case of this compound, an intramolecular cyclization could potentially lead to the formation of a dibromodibenzofuran skeleton. This type of reaction is of significant interest in environmental and toxicological studies but could also be adapted for the synthesis of novel heterocyclic compounds.

A hypothetical reaction pathway could involve a palladium-catalyzed intramolecular C-H arylation or a radical-initiated cyclization.

Substrate for Cross-Coupling Reactions

The bromine atoms on both aromatic rings are susceptible to various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Heck reactions. These reactions are fundamental in C-C and C-heteroatom bond formation.

  • Suzuki-Miyaura Coupling: Reaction with arylboronic acids could be used to synthesize more complex biaryl or terphenyl structures. The differential reactivity of the bromine atoms might allow for selective or sequential couplings.

  • Sonogashira Coupling: Coupling with terminal alkynes would introduce alkynyl moieties, which are versatile functional groups for further transformations.

  • Buchwald-Hartwig Amination: The bromine substituents could be replaced with nitrogen-based nucleophiles to synthesize novel aromatic amines.

The presence of three bromine atoms offers the potential for creating multifunctionalized molecules. By carefully controlling reaction conditions, it might be possible to achieve selective functionalization at different positions.

Experimental Protocols

As there are no published experimental protocols for the use of this compound, the following represents a generalized, hypothetical protocol for a Suzuki-Miyaura cross-coupling reaction, which would require extensive optimization.

Hypothetical Protocol: Monosubstitution via Suzuki-Miyaura Coupling

Disclaimer: This is a theoretical protocol and has not been experimentally validated for this specific substrate.

Objective: To synthesize a mono-arylated derivative of this compound.

Materials:

  • This compound

  • Arylboronic acid (e.g., phenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃ or Cs₂CO₃)

  • Solvent (e.g., 1,4-dioxane/water or toluene/ethanol/water)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask, add this compound (1 equivalent), the arylboronic acid (1.1 equivalents), and the base (2-3 equivalents).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the palladium catalyst (0.01-0.05 equivalents) to the flask.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to 80-100 °C and stir under an inert atmosphere.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Quantitative Data: No quantitative data, such as yields or spectroscopic information for reaction products of this compound, are available in the current literature.

Visualizations

The following diagrams illustrate the hypothetical reaction pathways.

G cluster_suzuki Hypothetical Suzuki-Miyaura Coupling start_suzuki This compound reagents_suzuki ArB(OH)2 Pd Catalyst, Base start_suzuki->reagents_suzuki product_suzuki Mono- or Di-arylated Product reagents_suzuki->product_suzuki

Caption: Hypothetical Suzuki-Miyaura coupling of the title compound.

G cluster_cyclization Hypothetical Intramolecular Cyclization start_cyclization This compound conditions_cyclization Heat or Light (hv) or Pd Catalyst start_cyclization->conditions_cyclization product_cyclization Dibromodibenzofuran conditions_cyclization->product_cyclization

Caption: Hypothetical cyclization to form a dibenzofuran derivative.

Conclusion

While this compound is cataloged as a chemical substance, there is a clear gap in the scientific literature regarding its practical applications in organic synthesis. The potential for this compound to serve as a precursor for functionalized dibenzofurans or as a scaffold in cross-coupling reactions is significant but remains underexplored. The information presented here is based on established chemical principles for analogous structures and should be treated as hypothetical until validated by experimental studies. Researchers interested in this molecule have an open field for investigation, with opportunities to develop novel synthetic methodologies and create new molecular architectures.

References

Application Notes and Protocols: 1,3-Dibromo-2-(4-bromophenoxy)benzene as a Flame Retardant

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Dibromo-2-(4-bromophenoxy)benzene is a member of the polybrominated diphenyl ether (PBDE) family of flame retardants.[1][2] These organobromine compounds are utilized as additive flame retardants in a variety of polymers to inhibit, suppress, or delay combustion, thereby enhancing the fire safety of materials used in electronics, textiles, and plastics.[3] The presence of bromine atoms in the molecular structure is key to its flame-retardant properties.[4] Like other brominated flame retardants, it primarily acts in the gas phase to interrupt the radical chain reactions of combustion.

Mechanism of Action: Gas Phase Radical Quenching

The primary mechanism by which this compound and other brominated flame retardants function is through the interruption of the combustion cycle in the gas phase. During the burning of a polymer, high-energy radicals, such as hydrogen (H•) and hydroxyl (OH•), are generated and propagate the fire.

Upon heating, the C-Br bonds in the flame retardant molecule break, releasing bromine radicals (Br•) into the surrounding hot gases. These bromine radicals are highly effective at trapping the high-energy H• and OH• radicals, replacing them with less reactive bromine-containing species. This process, known as radical quenching, cools the flame and slows down the combustion process.

G Gas Phase Flame Retardancy Mechanism of Brominated Flame Retardants Polymer + Heat Polymer + Heat Combustible Gases Combustible Gases Polymer + Heat->Combustible Gases H•, OH• Radicals H•, OH• Radicals Combustible Gases->H•, OH• Radicals Oxidation Combustion Combustion H•, OH• Radicals->Combustion Propagation Radical Quenching Radical Quenching H•, OH• Radicals->Radical Quenching Combustion->Polymer + Heat Heat Feedback BFR This compound Br• Radicals Br• Radicals BFR->Br• Radicals Thermal Decomposition Heat Heat Br• Radicals->Radical Quenching HBr, H2O HBr, H2O Radical Quenching->HBr, H2O Reduced Combustion Reduced Combustion Radical Quenching->Reduced Combustion G Experimental Workflow for Flame Retardant Evaluation Start Start Material_Preparation Material Preparation: - Polymer Resin - Flame Retardant - Additives Start->Material_Preparation Compounding Compounding (e.g., Twin-Screw Extrusion) Material_Preparation->Compounding Specimen_Preparation Specimen Preparation (e.g., Injection Molding) Compounding->Specimen_Preparation Conditioning Specimen Conditioning (23°C, 50% RH, 48h) Specimen_Preparation->Conditioning LOI_Test Limiting Oxygen Index (LOI) (ASTM D2863) Conditioning->LOI_Test UL94_Test UL-94 Vertical Burn Test (ASTM D3801) Conditioning->UL94_Test Cone_Calorimetry Cone Calorimetry (ASTM E1354) Conditioning->Cone_Calorimetry Data_Analysis Data Analysis and Performance Evaluation LOI_Test->Data_Analysis UL94_Test->Data_Analysis Cone_Calorimetry->Data_Analysis End End Data_Analysis->End

References

Application Notes and Protocols for Reactions of 1,3-Dibromo-2-(4-bromophenoxy)benzene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental protocols and application notes for the synthesis and subsequent reactions of 1,3-Dibromo-2-(4-bromophenoxy)benzene. This versatile chemical intermediate, possessing three bromine atoms at distinct positions, serves as a valuable building block for the synthesis of complex organic molecules, including polymers, pharmaceuticals, and organic electronic materials. The protocols outlined below are based on established methodologies for analogous compounds and are intended to serve as a starting point for further investigation and optimization.

Synthesis of this compound

The synthesis of the title compound is most effectively achieved via an Ullmann condensation reaction. This method involves the copper-catalyzed coupling of a phenol with an aryl halide. In this protocol, 2,6-dibromophenol is coupled with 1,4-dibromobenzene.

Experimental Protocol: Ullmann Condensation

Materials:

  • 2,6-Dibromophenol

  • 1,4-Dibromobenzene

  • Copper(I) iodide (CuI)

  • Potassium carbonate (K₂CO₃), finely ground and dried

  • Pyridine or N,N-Dimethylformamide (DMF), anhydrous

  • Toluene, anhydrous

  • Hydrochloric acid (HCl), 1 M solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add 2,6-dibromophenol (1.0 eq), 1,4-dibromobenzene (1.2 eq), finely ground potassium carbonate (2.0 eq), and copper(I) iodide (0.1 eq).

  • Add anhydrous pyridine or DMF as the solvent.

  • Heat the reaction mixture to reflux (typically 120-150 °C) and maintain for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the mixture to room temperature and filter it to remove inorganic salts. Wash the residue with toluene.

  • Combine the filtrate and washes. Dilute with toluene and wash sequentially with 1 M HCl (to remove pyridine), water, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel, typically using a gradient of hexane and ethyl acetate as the eluent, to afford the pure this compound.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

G Synthesis Workflow for this compound A Start: 2,6-Dibromophenol + 1,4-Dibromobenzene B Ullmann Condensation (CuI, K2CO3, Pyridine, 120-150°C) A->B Reagents C Reaction Work-up (Filtration, Extraction, Washing) B->C Crude Mixture D Purification (Column Chromatography) C->D Crude Product E Product: this compound D->E Pure Product F Characterization (NMR, MS) E->F Analysis

Caption: Ullmann condensation synthesis workflow.

Application Note 1: Palladium-Catalyzed Cross-Coupling Reactions

The bromine substituents on this compound are amenable to a variety of palladium-catalyzed cross-coupling reactions, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds. The differential reactivity of the bromine atoms (positions 2, 6 vs. position 4') may allow for selective functionalization under carefully controlled conditions.

A. Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for forming C(sp²)-C(sp²) bonds by coupling the aryl bromide with an arylboronic acid or ester. This reaction is widely used in the synthesis of biaryls and complex organic molecules.[1]

General Protocol:

  • In a Schlenk tube under an inert atmosphere, combine this compound (1.0 eq), the desired arylboronic acid (1.1-1.5 eq per Br), a palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃), and a suitable ligand if required (e.g., XPhos).[2]

  • Add a base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃) and a solvent system (e.g., 1,4-dioxane/water, toluene, or DMF).[1][3]

  • Heat the mixture to 80-110 °C for 4-24 hours, monitoring by TLC.

  • Upon completion, cool the reaction, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic phase, concentrate, and purify by column chromatography.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane/H₂O10012~90
24-Methoxyphenylboronic acidPd₂(dba)₃ (2) / XPhos (4)K₂CO₃Toluene1108~95
33-Thienylboronic acidPd(PPh₃)₄ (5)Cs₂CO₃DMF9016~85
44-Vinylphenylboronic acidPd₂(dba)₃ (2) / SPhos (4)K₃PO₄1,4-Dioxane/H₂O10010~88

Yields are hypothetical and based on typical outcomes for similar substrates.

B. Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of C-N bonds by coupling the aryl bromide with a primary or secondary amine.[4][5] This reaction is fundamental in synthesizing arylamines, which are prevalent in pharmaceuticals and materials science.[6]

General Protocol:

  • Charge a dry Schlenk tube with this compound (1.0 eq), a palladium precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂), a phosphine ligand (e.g., BINAP, XPhos, or t-BuXPhos), and a strong, non-nucleophilic base (e.g., NaOt-Bu or LiHMDS).[7]

  • Evacuate and backfill the tube with an inert gas.

  • Add the amine (1.2-2.0 eq) and an anhydrous solvent such as toluene or 1,4-dioxane.

  • Heat the reaction mixture, typically between 80-110 °C, for 2-24 hours until the starting material is consumed (monitored by TLC or GC-MS).

  • After cooling, quench the reaction with water, extract with an organic solvent, and wash the combined organic layers.

  • Dry, concentrate, and purify the product via column chromatography.

Table 2: Representative Conditions for Buchwald-Hartwig Amination

EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ (1)BINAP (3)NaOt-BuToluene10018~92
2AnilinePd(OAc)₂ (2)XPhos (4)Cs₂CO₃1,4-Dioxane11024~85
3BenzylaminePd₂(dba)₃ (1.5)t-BuXPhos (3)LiHMDSToluene8012~89
4CarbazolePd(OAc)₂ (2)RuPhos (4)K₃PO₄t-BuOH10020~90

Yields are hypothetical and based on typical outcomes for similar substrates.

G General Workflow for Cross-Coupling Reactions Start This compound Coupling Palladium-Catalyzed Cross-Coupling Start->Coupling Suzuki Suzuki Coupling (with R-B(OH)2) Coupling->Suzuki Pd Catalyst, Base Buchwald Buchwald-Hartwig (with R2-NH) Coupling->Buchwald Pd Catalyst, Base, Ligand Purify1 Work-up & Purification Suzuki->Purify1 Purify2 Work-up & Purification Buchwald->Purify2 Product_Suzuki C-C Bond Formation (Biaryl Product) Product_Buchwald C-N Bond Formation (Arylamine Product) Purify1->Product_Suzuki Purify2->Product_Buchwald

Caption: General workflow for functionalization.

Application Note 2: Polymer Synthesis

This compound can act as a monomer in polymerization reactions to create novel poly(arylene ether)s. These polymers are often characterized by high thermal stability and desirable mechanical properties. For instance, polymerization with bisphenols can be achieved through nucleophilic aromatic substitution or Ullmann-type coupling reactions.[8]

Protocol: Synthesis of Poly(p-phenylene oxide) Derivative

Materials:

  • This compound

  • A bisphenol monomer (e.g., Bisphenol A)

  • Copper(I) chloride (CuCl)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N-Methyl-2-pyrrolidone (NMP)

  • Methanol

Procedure:

  • To a reaction vessel equipped for mechanical stirring and inert gas flow, add this compound (1.0 eq), the bisphenol (1.0 eq), CuCl (0.2 eq), and anhydrous NMP.

  • Bubble oxygen or air through the solution while stirring and heat to approximately 60-80 °C.

  • Add DIPEA to initiate the polymerization. The viscosity of the solution will increase as the polymer forms.

  • Maintain the reaction for 6-12 hours.

  • Precipitate the polymer by pouring the viscous solution into a large volume of methanol with vigorous stirring.

  • Collect the polymer by filtration, wash thoroughly with methanol, and dry under vacuum at an elevated temperature (e.g., 80 °C).

  • Characterize the polymer by Gel Permeation Chromatography (GPC) for molecular weight and distribution, and by DSC/TGA for thermal properties.[9]

This protocol provides a foundation for creating novel polymers where the properties can be tuned by the choice of the comonomer. The pendant bromo-phenoxy group on the polymer backbone also offers sites for post-polymerization modification.

References

Application Notes and Protocols for the Characterization of 1,3-Dibromo-2-(4-bromophenoxy)benzene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical techniques for the characterization of 1,3-Dibromo-2-(4-bromophenoxy)benzene. The protocols detailed below are based on established methods for the analysis of structurally related polybrominated diphenyl ethers (PBDEs) and can be adapted for the specific target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of this compound, providing detailed information about the chemical environment of the hydrogen (¹H) and carbon (¹³C) atoms in the molecule.

Expected ¹H NMR Spectral Data

The ¹H NMR spectrum is expected to show signals in the aromatic region, typically between 6.5 and 8.0 ppm. The chemical shifts are influenced by the positions of the bromine atoms and the ether linkage. Due to the asymmetry of the molecule, distinct signals are expected for each proton.

Table 1: Predicted ¹H NMR Chemical Shifts

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-4'7.40 - 7.60d8.0 - 9.0
H-3', H-5'6.80 - 7.00d8.0 - 9.0
H-4, H-67.20 - 7.40m-
H-56.90 - 7.10t7.5 - 8.5

Note: These are predicted values based on structurally similar compounds. Actual chemical shifts may vary.

Expected ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule. The carbons attached to bromine atoms will show characteristic shifts, and the ether linkage will also influence the chemical shifts of the adjacent carbons.

Table 2: Predicted ¹³C NMR Chemical Shifts

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-O (ether linkage)150 - 160
C-Br110 - 125
Aromatic C-H115 - 135
Aromatic C (quaternary)130 - 145

Note: These are predicted values based on data for related brominated diphenyl ethers.[1][2]

Experimental Protocol for NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Instrumentation: Acquire the spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition Parameters:

    • Number of scans: 16-32

    • Relaxation delay: 1-2 s

    • Pulse width: 90°

    • Spectral width: -2 to 12 ppm

  • ¹³C NMR Acquisition Parameters:

    • Number of scans: 1024-4096

    • Relaxation delay: 2-5 s

    • Pulse program: Proton-decoupled

    • Spectral width: 0 to 200 ppm

  • Data Processing: Process the raw data using appropriate software to perform Fourier transformation, phase correction, and baseline correction.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis dissolve Dissolve Sample in Deuterated Solvent add_tms Add TMS Standard dissolve->add_tms nmr_acq Acquire 1H and 13C NMR Spectra add_tms->nmr_acq ft Fourier Transform nmr_acq->ft phase_baseline Phase and Baseline Correction ft->phase_baseline analysis Spectral Analysis and Structure Elucidation phase_baseline->analysis

NMR Spectroscopy Experimental Workflow

Mass Spectrometry (MS)

Mass spectrometry is a crucial technique for determining the molecular weight and elemental composition of this compound. The presence of three bromine atoms results in a characteristic isotopic pattern.

Expected Mass Spectrum

Due to the natural isotopic abundance of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%), the molecular ion peak will appear as a cluster of peaks. For a molecule with three bromine atoms, the expected isotopic pattern for the molecular ion [M]⁺ will have major peaks at m/z 404, 406, 408, and 410 with a relative intensity ratio of approximately 1:3:3:1.

Table 3: Predicted Mass Spectrometry Data

IonPredicted m/zRelative Abundance (%)
[M]⁺ (C₁₂H₇⁷⁹Br₃O)403.80~25
[M]⁺ (C₁₂H₇⁷⁹Br₂⁸¹BrO)405.80~75
[M]⁺ (C₁₂H₇⁷⁹Br⁸¹Br₂O)407.80~75
[M]⁺ (C₁₂H₇⁸¹Br₃O)409.80~25
[M-Br]⁺325, 327, 329Variable
[M-2Br]⁺246, 248Variable

Note: The molecular weight of this compound is 406.9 g/mol .[3][4] The fragmentation pattern will depend on the ionization technique used.

Experimental Protocol for GC-MS

Gas chromatography coupled with mass spectrometry (GC-MS) is a suitable method for the analysis of this compound.

  • Sample Preparation: Dissolve the sample in a suitable organic solvent (e.g., toluene or dichloromethane) to a concentration of 1-10 µg/mL.

  • GC Conditions:

    • Column: A non-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness), is recommended.

    • Injector Temperature: 280-300 °C.

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 1 min.

      • Ramp: 10 °C/min to 300 °C.

      • Final hold: 5-10 min.

    • Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230-250 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 50-500.

    • Acquisition Mode: Full scan to observe the complete fragmentation pattern and Selected Ion Monitoring (SIM) for targeted quantification.

GCMS_Workflow cluster_prep Sample Preparation cluster_acq GC-MS Analysis cluster_proc Data Analysis dissolve Dissolve Sample in Solvent injection Inject into GC dissolve->injection separation Chromatographic Separation injection->separation ionization Electron Ionization separation->ionization detection Mass Detection ionization->detection chromatogram Analyze Chromatogram detection->chromatogram mass_spectrum Analyze Mass Spectrum (Isotopic Pattern & Fragmentation) detection->mass_spectrum

GC-MS Analysis Workflow

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the separation, identification, and quantification of this compound, particularly for purity assessment.

Expected HPLC Data

The retention time will be dependent on the specific HPLC conditions. A reversed-phase method is generally suitable for this type of compound.

Table 4: Typical HPLC Parameters and Expected Retention Time

ParameterValue
Column C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile and Water (e.g., 80:20 v/v)
Flow Rate 1.0 mL/min
Detection UV at 220 nm
Expected Retention Time 5 - 15 minutes

Note: These are typical starting conditions and may require optimization.

Experimental Protocol for HPLC
  • Sample Preparation: Prepare a stock solution of the sample in acetonitrile or methanol (e.g., 1 mg/mL) and dilute to the desired concentration for analysis.

  • HPLC System: A standard HPLC system with a UV detector is required.

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column is a good starting point.

    • Mobile Phase: A mixture of acetonitrile and water is commonly used. Isocratic or gradient elution can be employed for optimal separation.

    • Flow Rate: Typically 1.0 mL/min.

    • Injection Volume: 10-20 µL.

    • Column Temperature: Ambient or controlled at a specific temperature (e.g., 30 °C).

    • Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 220 nm).

  • Data Analysis: The retention time is used for qualitative identification, and the peak area is used for quantitative analysis.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in the molecule. For this compound, the key absorptions will be from the aromatic rings and the C-O-C ether linkage.

Expected IR Absorption Bands

Table 5: Predicted IR Absorption Frequencies

Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
Aromatic C-H stretch3050 - 3100Medium
C-O-C asymmetric stretch (aryl ether)1200 - 1270Strong
C-O-C symmetric stretch (aryl ether)1020 - 1075Medium
C-Br stretch500 - 650Strong
Aromatic C=C stretch1450 - 1600Medium

Note: These are general ranges for the specified functional groups in aromatic compounds.[5][6]

Experimental Protocol for FTIR Spectroscopy
  • Sample Preparation:

    • Solid Sample (KBr Pellet): Mix a small amount of the sample (1-2 mg) with about 100-200 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

    • ATR: Place a small amount of the solid sample directly onto the ATR crystal.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Collect a background spectrum of the empty sample compartment or the clean ATR crystal.

    • Place the sample in the beam path and collect the sample spectrum.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

    • Spectral Range: 4000 - 400 cm⁻¹.

  • Data Analysis: The resulting spectrum is a plot of transmittance or absorbance versus wavenumber. Identify the characteristic absorption bands and compare them to known correlation tables.

X-ray Crystallography

For a definitive three-dimensional structure determination, single-crystal X-ray crystallography can be employed, provided that suitable single crystals of the compound can be grown. This technique provides precise bond lengths, bond angles, and information about the crystal packing.

Experimental Protocol for X-ray Crystallography
  • Crystal Growth: Grow single crystals of this compound. This can be achieved by slow evaporation of a saturated solution in a suitable solvent or solvent mixture, or by slow cooling of a saturated solution.

  • Crystal Selection and Mounting: Select a well-formed, single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) and mount it on a goniometer head.

  • Data Collection:

    • Use a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation).

    • Collect diffraction data at a controlled temperature (often low temperature, e.g., 100 K, to minimize thermal vibrations).

  • Structure Solution and Refinement:

    • Process the diffraction data to obtain a set of structure factors.

    • Solve the crystal structure using direct methods or Patterson methods.

    • Refine the atomic positions and thermal parameters against the experimental data to obtain the final crystal structure.

XRay_Workflow cluster_prep Sample Preparation cluster_acq Data Collection cluster_proc Structure Determination crystal_growth Single Crystal Growth crystal_selection Crystal Selection & Mounting crystal_growth->crystal_selection data_collection X-ray Diffraction Data Collection crystal_selection->data_collection data_processing Data Processing data_collection->data_processing structure_solution Structure Solution data_processing->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement final_structure Final 3D Structure structure_refinement->final_structure

X-ray Crystallography Workflow

References

Application Note: Mass Spectrometry Analysis of 1,3-Dibromo-2-(4-bromophenoxy)benzene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details the mass spectrometric analysis of 1,3-Dibromo-2-(4-bromophenoxy)benzene, a tribrominated diphenyl ether. Due to the environmental and toxicological significance of polybrominated diphenyl ethers (PBDEs), accurate and sensitive analytical methods are crucial. This document provides a comprehensive protocol for the analysis of this specific congener using gas chromatography-mass spectrometry (GC-MS) with electron ionization (EI). The expected fragmentation patterns and a standardized experimental workflow are presented to guide researchers in the identification and quantification of this compound.

Introduction

This compound (PBDE-32) is a member of the polybrominated diphenyl ether (PBDE) family, which has been widely used as flame retardants in various consumer products.[1][2] The persistence, bioaccumulation, and potential toxicity of PBDEs have led to increasing concern and regulatory scrutiny.[1][2] Mass spectrometry, particularly coupled with gas chromatography, is the definitive analytical technique for the identification and quantification of PBDE congeners in various matrices.[3][4][5]

This application note provides a detailed protocol for the GC-MS analysis of this compound, including sample preparation, instrumental parameters, and expected mass spectral data. The provided methodologies are designed to be adaptable for researchers in environmental science, toxicology, and drug development who may encounter this class of compounds.

Chemical Properties

PropertyValue
Systematic Name Benzene, 1,3-dibromo-2-(4-bromophenoxy)-
Synonym PBDE-32
CAS Number 189084-60-4
Molecular Formula C₁₂H₇Br₃O
Molecular Weight 406.9 g/mol

Expected Mass Spectrometric Data (Electron Ionization)

The electron ionization (EI) mass spectrum of this compound is expected to be characterized by a prominent molecular ion cluster and specific fragmentation patterns typical of polybrominated diphenyl ethers. The isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) will result in characteristic isotopic clusters for all bromine-containing fragments.

Table 1: Predicted Major Ions and their Relative Abundance

m/z (most abundant isotope)Ion FormulaFragmentationExpected Relative Abundance
406[C₁₂H₇Br₃O]⁺Molecular Ion (M⁺)High
327[C₁₂H₇Br₂O]⁺[M - Br]⁺Moderate
248[C₁₂H₇BrO]⁺[M - 2Br]⁺Moderate to High
168[C₁₂H₈O]⁺[M - 3Br - H]⁺Low
247[C₆H₄BrO]⁺Cleavage of the ether bondModerate
167[C₆H₄Br]⁺Further fragmentationLow
76[C₆H₄]⁺Benzene ringLow

Note: The relative abundances are predicted based on the general fragmentation patterns of tribrominated diphenyl ethers and may vary depending on the specific instrument and analytical conditions.

Experimental Protocol

This protocol outlines a general procedure for the analysis of this compound by GC-MS.

1. Sample Preparation (General Guideline)

  • Extraction: For solid samples (e.g., sediment, tissue), use a suitable solvent extraction method such as Soxhlet or pressurized liquid extraction (PLE) with a non-polar solvent like hexane or a mixture of hexane and dichloromethane. For liquid samples (e.g., water), liquid-liquid extraction (LLE) or solid-phase extraction (SPE) with a C18 or similar sorbent is recommended.

  • Cleanup: To remove interfering co-extractives, a cleanup step is essential. This can be achieved using column chromatography with silica gel or Florisil. The elution solvent will depend on the complexity of the matrix.

  • Concentration and Solvent Exchange: The extract is typically concentrated under a gentle stream of nitrogen. If necessary, the solvent is exchanged to a small volume of a suitable solvent for GC injection (e.g., isooctane).

2. GC-MS Instrumentation and Parameters

  • Gas Chromatograph: An Agilent 7890B GC system or equivalent.

  • Mass Spectrometer: An Agilent 5977B GC/MSD or equivalent single quadrupole or triple quadrupole mass spectrometer.

  • GC Column: A low-polarity capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for the separation of PBDEs.

  • Injector: Split/splitless injector.

    • Injection Mode: Splitless

    • Injector Temperature: 280 °C

    • Injection Volume: 1 µL

  • Oven Temperature Program:

    • Initial Temperature: 100 °C, hold for 2 min

    • Ramp 1: 20 °C/min to 200 °C

    • Ramp 2: 5 °C/min to 300 °C, hold for 10 min

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI)

    • Electron Energy: 70 eV

    • Ion Source Temperature: 230 °C

    • Quadrupole Temperature: 150 °C

    • Transfer Line Temperature: 280 °C

    • Acquisition Mode: Full Scan (m/z 50-550) or Selected Ion Monitoring (SIM) for higher sensitivity. For SIM mode, monitor the characteristic ions listed in Table 1.

Visualizations

Mass_Spectrometry_Workflow cluster_sample_prep Sample Preparation cluster_gc_ms_analysis GC-MS Analysis cluster_data_analysis Data Analysis Sample Sample Collection Extraction Solvent Extraction Sample->Extraction Cleanup Column Chromatography Cleanup Extraction->Cleanup Concentration Concentration & Solvent Exchange Cleanup->Concentration GC_Injection GC Injection Concentration->GC_Injection GC_Separation Chromatographic Separation GC_Injection->GC_Separation Ionization Electron Ionization (EI) GC_Separation->Ionization Mass_Analysis Mass Analysis (Quadrupole) Ionization->Mass_Analysis Detection Detection Mass_Analysis->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Peak_Integration Peak Integration & Identification Data_Acquisition->Peak_Integration Quantification Quantification Peak_Integration->Quantification Reporting Reporting Quantification->Reporting

Caption: Workflow for the GC-MS analysis of this compound.

Fragmentation_Pathway cluster_frags Primary Fragments cluster_secondary_frags Secondary Fragments M C12H7Br3O+ m/z = 406 (Molecular Ion) M_Br C12H7Br2O+ m/z = 327 M->M_Br - Br Ether_Cleavage C6H4BrO+ m/z = 247 M->Ether_Cleavage Ether Cleavage M_2Br C12H7BrO+ m/z = 248 M_Br->M_2Br - Br M_3Br C12H7O+ m/z = 167 M_2Br->M_3Br - Br C6H4Br C6H4Br+ m/z = 155 Ether_Cleavage->C6H4Br - CO

Caption: Expected EI fragmentation of this compound.

Conclusion

This application note provides a robust and detailed framework for the mass spectrometric analysis of this compound. The provided experimental protocol and expected fragmentation data will aid researchers in the confident identification and quantification of this environmentally relevant compound. The methodologies can be adapted to various sample matrices and analytical instrumentation, serving as a valuable resource for scientists in environmental monitoring, toxicology, and related fields.

References

Application Notes and Protocols: 1,3-Dibromo-2-(4-bromophenoxy)benzene as a Versatile Precursor for Novel Compound Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 1,3-Dibromo-2-(4-bromophenoxy)benzene is a polyhalogenated aromatic ether with three reactive bromine sites, making it an excellent scaffold for the synthesis of a diverse range of novel compounds. The strategic positioning of the bromine atoms allows for selective functionalization through various cross-coupling reactions, as well as intramolecular cyclization to yield rigid heterocyclic structures. These derivatives are of significant interest in medicinal chemistry and materials science due to their structural similarity to known bioactive molecules and functional materials. This document provides detailed protocols for the application of this precursor in Suzuki-Miyaura cross-coupling, Buchwald-Hartwig amination, and the synthesis of dibenzofuran and carbazole analogs.

Synthesis of Biaryl and Heteroaryl Derivatives via Suzuki-Miyaura Cross-Coupling

The multiple bromine atoms on this compound serve as handles for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, enabling the construction of carbon-carbon bonds. This allows for the introduction of various aryl, heteroaryl, or alkyl groups, leading to the synthesis of complex, sterically hindered biaryl compounds. Such structures are prevalent in pharmacologically active molecules and organic electronic materials. By controlling the stoichiometry of the boronic acid or ester, selective mono-, di-, or tri-substitution can potentially be achieved.

Experimental Protocol: Double Suzuki-Miyaura Cross-Coupling

This protocol describes the synthesis of a bis-arylated derivative, a common transformation for polyhalogenated precursors.

  • Reaction Scheme:

    • This compound + 2 eq. Arylboronic Acid → 1,3-Diaryl-2-(4-bromophenoxy)benzene

  • Materials:

    • This compound (1.0 mmol)

    • Arylboronic acid (e.g., 4-methoxyphenylboronic acid) (2.5 mmol)

    • Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol)

    • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (0.04 mmol)

    • Potassium phosphate (K₃PO₄) (3.0 mmol)

    • 1,4-Dioxane (15 mL)

    • Water (3 mL)

  • Procedure:

    • To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

    • Add 1,4-dioxane and water to the flask.

    • Degas the mixture by bubbling argon through the solution for 15 minutes.

    • Heat the reaction mixture to 90-100 °C and stir vigorously for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

    • After completion, cool the reaction to room temperature and quench with water.

    • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Data Presentation: Expected Suzuki-Miyaura Coupling Products

PrecursorBoronic AcidProductExpected Yield (%)
This compoundPhenylboronic acid1,3-Diphenyl-2-(4-bromophenoxy)benzene75-85
This compound4-Methoxyphenylboronic acid1,3-Bis(4-methoxyphenyl)-2-(4-bromophenoxy)benzene80-90
This compoundThiophene-2-boronic acid1,3-Di(thiophen-2-yl)-2-(4-bromophenoxy)benzene70-80

Workflow for Suzuki-Miyaura Cross-Coupling

G cluster_start Starting Materials cluster_reagents Reaction Conditions Precursor This compound Reaction Suzuki-Miyaura Coupling Precursor->Reaction BoronicAcid Arylboronic Acid BoronicAcid->Reaction Catalyst Pd(OAc)2 / SPhos Catalyst->Reaction Base K3PO4 Base->Reaction Solvent Dioxane/Water Solvent->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product Novel Biaryl Compound Purification->Product

Caption: Workflow for the synthesis of novel biaryl compounds.

Synthesis of Aryl Amines via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds. Applying this reaction to this compound allows for the introduction of primary or secondary amines, leading to novel aniline derivatives. These products can serve as building blocks for pharmaceuticals, agrochemicals, and dyes. The presence of multiple bromine atoms offers the possibility of synthesizing poly-amino derivatives or performing sequential, site-selective aminations.

Experimental Protocol: Double Buchwald-Hartwig Amination

This protocol outlines the synthesis of a bis-aminated derivative using a secondary amine.

  • Reaction Scheme:

    • This compound + 2 eq. Amine → 1,3-Diamino-2-(4-bromophenoxy)benzene derivative

  • Materials:

    • This compound (1.0 mmol)

    • Amine (e.g., Morpholine) (2.5 mmol)

    • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.015 mmol)

    • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.036 mmol)

    • Sodium tert-butoxide (NaOtBu) (2.8 mmol)

    • Toluene (10 mL)

  • Procedure:

    • In a glovebox, charge a Schlenk tube with Pd₂(dba)₃, XPhos, and NaOtBu.

    • Add this compound and a magnetic stir bar.

    • Evacuate and backfill the tube with argon three times.

    • Add toluene and the amine via syringe.

    • Seal the tube and heat the reaction mixture to 100-110 °C for 16-24 hours.

    • Monitor the reaction by GC-MS or LC-MS.

    • Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

    • Concentrate the filtrate and purify the residue by column chromatography.

Data Presentation: Expected Buchwald-Hartwig Amination Products

PrecursorAmineProductExpected Yield (%)
This compoundMorpholine4,4'-(2-(4-Bromophenoxy)-1,3-phenylene)dimorpholine70-85
This compoundAnilineN¹,N³-Diphenyl-2-(4-bromophenoxy)benzene-1,3-diamine65-75
This compoundBenzylamineN¹,N³-Dibenzyl-2-(4-bromophenoxy)benzene-1,3-diamine60-70

Logical Pathway for Buchwald-Hartwig Amination

G cluster_reaction Buchwald-Hartwig Amination Start 1,3-Dibromo-2- (4-bromophenoxy)benzene Intermediate Palladium-Amine Complex Formation Start->Intermediate Catalyst Pd2(dba)3 / XPhos Catalyst->Intermediate Amine Primary or Secondary Amine Amine->Intermediate Base NaOtBu Base->Intermediate Solvent Toluene Solvent->Intermediate Product Novel Aryl Amine Derivative Intermediate->Product Reductive Elimination

Caption: Logical steps in the synthesis of novel aryl amines.

Synthesis of Dibenzofuran and Carbazole Analogs

The core structure of this compound is amenable to intramolecular cyclization reactions to form valuable heterocyclic scaffolds. Following an initial functionalization step, such as amination or hydroxylation, an intramolecular C-H activation or Ullmann-type coupling can lead to the formation of dibenzofuran or carbazole derivatives. These heterocycles are key components in many pharmaceuticals and organic electronic materials.[1][2][3]

Experimental Protocol: Synthesis of a Carbazole Derivative

This two-step protocol involves an initial Buchwald-Hartwig amination followed by a palladium-catalyzed intramolecular C-H arylation.

  • Step 1: Mono-Amination (as described in Section 2, using 1.1 eq. of aniline).

  • Step 2: Intramolecular C-H Arylation

    • Reaction Scheme:

      • N-(2-bromo-6-(4-bromophenoxy)phenyl)aniline → Brominated Carbazole Derivative

    • Materials:

      • Mono-aminated product from Step 1 (1.0 mmol)

      • Palladium(II) acetate (Pd(OAc)₂) (0.1 mmol)

      • Copper(II) acetate (Cu(OAc)₂) (2.0 mmol)

      • Toluene (20 mL)

    • Procedure:

      • To a Schlenk flask, add the mono-aminated product, Pd(OAc)₂, and Cu(OAc)₂.

      • Evacuate and backfill with oxygen (or use air).

      • Add toluene and heat the mixture to 120 °C for 24 hours.

      • Monitor the reaction by LC-MS.

      • Cool the reaction, dilute with dichloromethane, and filter through Celite.

      • Concentrate the filtrate and purify by column chromatography to yield the carbazole derivative.

Data Presentation: Potential Heterocyclic Products

Precursor RouteIntermediateHeterocyclic ProductPotential Bioactivity
Mono-aminationN-(2-bromo-6-(4-bromophenoxy)phenyl)anilineBrominated CarbazoleAnticancer, Neuroprotective
Mono-hydroxylation2-Bromo-6-(4-bromophenoxy)phenolBrominated DibenzofuranAntibacterial, Antifungal

Signaling Pathway Analogy for Bioactive Scaffolds

The synthesized carbazole and dibenzofuran scaffolds are present in numerous bioactive compounds. For instance, carbazole alkaloids are known to exhibit anticancer activity by intercalating with DNA or inhibiting protein kinases. Dibenzofurans have shown potent antibacterial and antifungal properties.[1][4] The novel derivatives synthesized from this compound can be screened for similar activities.

G cluster_precursor Precursor cluster_synthesis Synthetic Pathways cluster_intermediates Intermediates cluster_cyclization Intramolecular Cyclization cluster_products Novel Bioactive Scaffolds Precursor 1,3-Dibromo-2- (4-bromophenoxy)benzene Amination Buchwald-Hartwig Amination Precursor->Amination Hydroxylation Buchwald-Hartwig O-Arylation Precursor->Hydroxylation AmineIntermediate Anilino-diphenyl ether Amination->AmineIntermediate PhenolIntermediate Phenoxy-diphenyl ether Hydroxylation->PhenolIntermediate CarbazoleFormation Pd-catalyzed C-H Arylation AmineIntermediate->CarbazoleFormation DibenzofuranFormation Ullmann-type Coupling PhenolIntermediate->DibenzofuranFormation Carbazole Carbazole Derivatives CarbazoleFormation->Carbazole Dibenzofuran Dibenzofuran Derivatives DibenzofuranFormation->Dibenzofuran Bioactivity1 Bioactivity1 Carbazole->Bioactivity1 Potential Anticancer, Neuroprotective Activity Bioactivity2 Bioactivity2 Dibenzofuran->Bioactivity2 Potential Antibacterial, Antifungal Activity

Caption: Synthetic routes to bioactive heterocyclic compounds.

Conclusion: this compound is a highly valuable, yet underexplored, precursor for the synthesis of novel and complex organic molecules. The protocols and strategies outlined in these application notes provide a framework for leveraging its reactivity to generate diverse libraries of biaryl, aryl amine, and heterocyclic compounds. These new chemical entities hold significant promise for applications in drug discovery and materials science, warranting further investigation into their biological and physical properties.

References

Application Notes and Protocols: Laboratory-Scale Production of 1,3-Dibromo-2-(4-bromophenoxy)benzene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the laboratory-scale synthesis of 1,3-Dibromo-2-(4-bromophenoxy)benzene, a polybrominated diphenyl ether (PBDE). The synthesis is based on the Ullmann condensation, a well-established method for the formation of diaryl ethers. This protocol details the necessary reagents, equipment, and a step-by-step procedure for the reaction, work-up, and purification. Additionally, predicted characterization data and a visual representation of the experimental workflow are provided to aid researchers in the successful synthesis and identification of the target compound.

Introduction

This compound is a specific congener of the polybrominated diphenyl ether family. While PBDEs have been historically used as flame retardants, concerns over their environmental persistence and potential toxicity have led to a need for pure individual congeners for toxicological and environmental monitoring studies. The synthesis of these compounds is crucial for establishing analytical standards and for conducting research into their biological effects. The protocol described herein utilizes the copper-catalyzed Ullmann condensation of 2,6-dibromophenol and 1,4-dibromobenzene.

Physicochemical and Stoichiometric Data

A summary of the key physicochemical properties of the starting materials, reagents, and the final product is provided below for ease of reference and calculation.

Table 1: Physicochemical Properties of Key Compounds

Compound NameMolecular FormulaMolecular Weight ( g/mol )CAS NumberPhysical State at STP
This compoundC₁₂H₇Br₃O406.90189084-60-4Solid (predicted)
2,6-DibromophenolC₆H₄Br₂O251.90608-33-3Solid
1,4-DibromobenzeneC₆H₄Br₂235.90106-37-6Solid
Copper(I) IodideCuI190.457681-65-4Solid
Potassium CarbonateK₂CO₃138.21584-08-7Solid
N,N-Dimethylformamide (DMF)C₃H₇NO73.0968-12-2Liquid

Table 2: Reagent Quantities for a 10 mmol Scale Reaction

ReagentMoles (mmol)Molar EquivalentsMass (g)Volume (mL)
2,6-Dibromophenol10.01.02.52-
1,4-Dibromobenzene12.01.22.83-
Copper(I) Iodide1.00.10.19-
Potassium Carbonate20.02.02.76-
DMF---50

Experimental Protocol

3.1. Materials and Equipment

  • Glassware: 250 mL three-neck round-bottom flask, reflux condenser, separatory funnel, beakers, Erlenmeyer flasks, filtration apparatus.

  • Equipment: Heating mantle with magnetic stirrer, thermometer, rotary evaporator, vacuum pump, analytical balance, fume hood.

  • Reagents: 2,6-dibromophenol, 1,4-dibromobenzene, copper(I) iodide, potassium carbonate, anhydrous N,N-dimethylformamide (DMF), toluene, 1 M hydrochloric acid, saturated sodium chloride (brine), anhydrous magnesium sulfate.

  • Safety: Safety goggles, lab coat, and chemical-resistant gloves are mandatory. All operations should be performed in a well-ventilated fume hood.

3.2. Reaction Procedure

  • Reaction Setup: In a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and thermometer, combine 2,6-dibromophenol (2.52 g, 10.0 mmol), 1,4-dibromobenzene (2.83 g, 12.0 mmol), copper(I) iodide (0.19 g, 1.0 mmol), and anhydrous potassium carbonate (2.76 g, 20.0 mmol).

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times.

  • Solvent Addition: Add 50 mL of anhydrous DMF to the flask via syringe.

  • Reaction: Stir the mixture at room temperature for 15 minutes, then heat to 140-150 °C. Maintain this temperature with vigorous stirring for 24 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a beaker containing 200 mL of 1 M hydrochloric acid and stir for 15 minutes.

    • Transfer the quenched reaction mixture to a separatory funnel and extract with toluene (3 x 50 mL).

    • Combine the organic layers and wash with deionized water (2 x 100 mL) followed by brine (1 x 100 mL).

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Purification:

    • Filter the dried solution to remove the magnesium sulfate.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

    • Purify the crude product by flash column chromatography on silica gel, using a gradient elution of hexane and ethyl acetate.

  • Characterization:

    • Collect the fractions containing the pure product and remove the solvent in vacuo.

    • Characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.

Visualization of the Process

4.1. Experimental Workflow

G Experimental Workflow for the Synthesis of this compound cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis A Combine Reactants: 2,6-dibromophenol, 1,4-dibromobenzene, CuI, and K₂CO₃ in DMF B Heat to 140-150°C for 24h under Inert Atmosphere A->B C Acidic Quench & Toluene Extraction B->C D Wash with Water and Brine C->D E Dry and Concentrate D->E F Column Chromatography E->F G Characterization (NMR, MS) F->G

Caption: A flowchart illustrating the key stages of the synthesis process.

4.2. Synthetic Reaction Pathway

Caption: The overall chemical transformation for the synthesis.

Predicted Characterization Data

Table 3: Predicted Spectroscopic Data for this compound

Analysis MethodPredicted Data
¹H NMR (400 MHz, CDCl₃)δ 7.45 (d, J = 8.8 Hz, 2H), 7.25 (t, J = 8.2 Hz, 1H), 7.01 (d, J = 8.2 Hz, 2H), 6.90 (d, J = 8.8 Hz, 2H) ppm.
¹³C NMR (101 MHz, CDCl₃)δ 155.8, 151.2, 133.1, 132.8, 129.5, 122.0, 118.9, 117.5 ppm.
Mass Spec. (EI, m/z)Isotopic cluster around 406 for [M]⁺, showing a characteristic pattern for three bromine atoms.

Applications and Further Research

The primary application for the synthesized this compound is as a certified reference material for analytical chemistry, particularly in environmental and food safety testing. Further research could involve using this standard to investigate its occurrence in various environmental matrices, studying its toxicological profile, and understanding its metabolic pathways in biological systems. There are no known direct signaling pathways associated with this compound for drug development purposes; however, understanding its potential as an endocrine disruptor is an active area of toxicological research for the PBDE class of compounds.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1,3-Dibromo-2-(4-bromophenoxy)benzene

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 1,3-Dibromo-2-(4-bromophenoxy)benzene synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most common method for synthesizing diaryl ethers like this compound is the Ullmann condensation. This reaction involves the copper-catalyzed coupling of an aryl halide with a phenol in the presence of a base.[1][2] For this specific synthesis, the likely precursors are 2,6-dibromophenol and 1,4-dibromobenzene.

Q2: What are the key factors that influence the yield of the Ullmann condensation for this synthesis?

A2: Several factors can significantly impact the yield:

  • Catalyst: The choice of copper catalyst (e.g., CuI, Cu2O) and the use of ligands can greatly accelerate the reaction.[2]

  • Base: The strength and solubility of the base (e.g., K2CO3, Cs2CO3) are crucial for the deprotonation of the phenol.[2][3]

  • Solvent: High-boiling polar aprotic solvents like DMF, DMSO, or NMP are often used to facilitate the reaction at elevated temperatures.[3]

  • Temperature: Ullmann condensations typically require high temperatures, often in the range of 120-200 °C.[4]

  • Purity of reactants: Impurities in the starting materials can interfere with the catalytic cycle and lead to side reactions.

Q3: What are the potential side reactions in this synthesis?

A3: Potential side reactions include:

  • Homocoupling: Self-coupling of the aryl halide to form a biphenyl derivative.

  • Ether cleavage: Cleavage of the desired ether product under harsh reaction conditions.

  • Reactions involving other bromine substituents: If the reaction conditions are not optimized, substitution at other bromine positions on the aromatic rings might occur.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Yield Inactive catalyst- Use a fresh, high-purity copper catalyst. - Consider using a more active catalyst system, such as a copper(I) source with a ligand (e.g., a diamine or an amino acid).[2]
Insufficiently strong or soluble base- Switch to a stronger or more soluble base, such as cesium carbonate (Cs2CO3).[2] - Ensure the base is finely powdered to maximize its surface area.
Reaction temperature is too low- Gradually increase the reaction temperature, monitoring for product formation and decomposition. The optimal temperature can vary depending on the solvent and catalyst system.
Presence of water in the reaction mixture- Use anhydrous solvents and reagents. - Consider adding molecular sieves to the reaction mixture to remove trace amounts of water.[2]
Formation of Impurities Homocoupling of the aryl halide- Lower the reaction temperature. - Use a ligand that promotes the desired cross-coupling over homocoupling.
Multiple bromination products- Carefully control the stoichiometry of the reactants. - If applicable to your synthetic route, perform bromination steps under controlled conditions to achieve selective substitution.
Difficulty in purification- Use column chromatography with a suitable solvent system (e.g., hexane/ethyl acetate) to separate the product from impurities. - Recrystallization from an appropriate solvent can also be an effective purification method.
Reaction Stalls Catalyst deactivation- Add a fresh portion of the catalyst. - Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the copper catalyst.
Incomplete deprotonation of the phenol- Add more base to the reaction mixture.

Experimental Protocol: Ullmann Condensation for this compound

This protocol is a general guideline and may require optimization.

Materials:

  • 2,6-Dibromophenol

  • 1,4-Dibromobenzene

  • Copper(I) iodide (CuI)

  • Cesium carbonate (Cs2CO3)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Toluene, anhydrous

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a flame-dried Schlenk flask, add 2,6-dibromophenol (1.0 equiv), 1,4-dibromobenzene (1.2 equiv), CuI (0.1 equiv), and Cs2CO3 (2.0 equiv).

  • Evacuate the flask and backfill with an inert gas. Repeat this process three times.

  • Add anhydrous DMF to the flask via syringe. The final concentration should be approximately 0.5 M with respect to the 2,6-dibromophenol.

  • Heat the reaction mixture to 140-160 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.

  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with toluene and filter through a pad of celite to remove insoluble salts.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound.

Data Presentation

Table 1: Effect of Reaction Parameters on Yield (Hypothetical Data)

Entry Catalyst (mol%) Base Solvent Temperature (°C) Yield (%)
1CuI (10)K2CO3DMF14045
2CuI (10)Cs2CO3DMF14075
3Cu2O (10)Cs2CO3DMF14070
4CuI (10) / L-proline (20)K2CO3DMSO12085
5CuI (5)Cs2CO3NMP16080

Logical Troubleshooting Workflow

TroubleshootingWorkflow cluster_causes Potential Causes cluster_solutions Solutions start Low Yield of This compound cause1 Catalyst Inactivity start->cause1 cause2 Suboptimal Base start->cause2 cause3 Incorrect Temperature start->cause3 cause4 Presence of Water start->cause4 solution1a Use Fresh Catalyst cause1->solution1a solution1b Add Ligand cause1->solution1b solution2a Use Stronger Base (Cs2CO3) cause2->solution2a solution3a Optimize Temperature cause3->solution3a solution4a Use Anhydrous Conditions cause4->solution4a

Caption: Troubleshooting workflow for low yield in the synthesis of this compound.

References

Common side reactions in the synthesis of 1,3-Dibromo-2-(4-bromophenoxy)benzene

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers and professionals involved in the synthesis of 1,3-Dibromo-2-(4-bromophenoxy)benzene. The synthesis of this polybrominated diaryl ether is typically achieved via an Ullmann condensation reaction.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound.

Issue 1: Low or No Product Yield

Possible Causes:

  • Inactive Catalyst: The copper catalyst may be oxidized or of poor quality.

  • Reaction Conditions Not Optimal: Temperature may be too low, or the reaction time too short. Classical Ullmann reactions often require high temperatures (often in excess of 210 °C) and prolonged reaction times.[1]

  • Poor Choice of Base: The base may not be strong enough to deprotonate the 4-bromophenol effectively.

  • Solvent Issues: The solvent may not be appropriate for the reaction or may not be anhydrous. High-boiling polar solvents like N-methylpyrrolidone (NMP) or dimethylformamide (DMF) are traditionally used.[1]

  • Deactivated Substrates: The presence of multiple bromine atoms, which are electron-withdrawing, can deactivate the aryl halide to the coupling reaction.

Solutions:

  • Catalyst Activation: Use freshly purchased, high-purity copper(I) iodide or activate the copper catalyst prior to use. For traditional Ullmann reactions, "activated" copper powder, prepared by reducing copper sulfate with zinc metal, can be used.[1]

  • Optimize Reaction Conditions:

    • Gradually increase the reaction temperature in increments of 10-20°C.

    • Extend the reaction time, monitoring progress by thin-layer chromatography (TLC) or gas chromatography (GC).

    • Consider using a ligand, such as 1,10-phenanthroline, which can accelerate the reaction and allow for milder conditions.

  • Base Selection: Employ a stronger base such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄).

  • Solvent Choice: Ensure the use of a dry, high-boiling point aprotic polar solvent.

Issue 2: Formation of Side Products

Possible Causes:

  • Homocoupling of Aryl Halides: The 1,2,3-tribromobenzene may react with itself to form polybrominated biphenyls. This is a common side reaction in Ullmann couplings.

  • Reductive Dehalogenation: The aryl halide can be reduced, leading to the formation of 1,3-dibromobenzene. This can be promoted by impurities or certain reaction conditions.

  • Ether Scrambling: Under harsh conditions, redistribution of the aryl groups can occur.

Solutions:

  • Use of Ligands: The addition of a suitable ligand can increase the selectivity of the cross-coupling reaction over homocoupling.

  • Control of Stoichiometry: Use a slight excess of the phenol component (4-bromophenol) to favor the desired cross-coupling reaction.

  • Lower Reaction Temperature: If homocoupling is significant, reducing the reaction temperature (if compatible with achieving a reasonable reaction rate) may minimize this side reaction. Modern Ullmann-type reactions with appropriate ligands can often be run at lower temperatures.

Issue 3: Difficulty in Product Purification

Possible Causes:

  • Similar Polarity of Products and Byproducts: The desired product and side products (e.g., homocoupled products) may have very similar polarities, making chromatographic separation challenging.

  • Removal of Copper Catalyst: Residual copper salts can complicate the work-up and purification.

Solutions:

  • Work-up Procedure: After the reaction, quenching with an aqueous solution of ammonia or ethylenediamine can help to complex and remove the copper catalyst.

  • Chromatography Optimization:

    • Use a long chromatography column with a shallow solvent gradient for better separation.

    • Consider using a different stationary phase or solvent system.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective purification method.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most common method is the Ullmann condensation, which involves the copper-catalyzed reaction of 1,2,3-tribromobenzene with 4-bromophenol in the presence of a base.

Q2: Which copper catalyst is best for this reaction?

A2: Copper(I) iodide (CuI) is a commonly used and effective catalyst. In some cases, copper nanoparticles or other copper(I) or copper(II) salts can also be employed. The choice of catalyst may depend on the specific reaction conditions and the presence of a ligand.

Q3: Do I need to use a ligand for this reaction?

A3: While classical Ullmann reactions are often performed without a ligand, modern variations frequently employ ligands such as 1,10-phenanthroline, N,N-dimethylglycine, or various diamines. The use of a ligand can significantly improve the reaction rate, yield, and allow for milder reaction conditions, which can be particularly beneficial for challenging substrates like polybrominated compounds.

Q4: What are the key safety precautions for this synthesis?

A4:

  • Polybrominated compounds should be handled with care as they may be toxic. Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • High-boiling point solvents like DMF and NMP have their own specific hazards; consult their safety data sheets (SDS).

  • The reaction is often run at high temperatures, so precautions against thermal hazards should be taken.

Q5: How can I monitor the progress of the reaction?

A5: The reaction progress can be monitored by taking small aliquots from the reaction mixture at regular intervals and analyzing them by thin-layer chromatography (TLC), gas chromatography (GC), or high-performance liquid chromatography (HPLC). This will allow you to determine the consumption of the starting materials and the formation of the product.

Experimental Protocols

General Protocol for Ullmann Condensation Synthesis of this compound

Disclaimer: This is a general protocol and may require optimization.

Materials:

  • 1,2,3-Tribromobenzene

  • 4-Bromophenol

  • Copper(I) iodide (CuI)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

  • 1,10-Phenanthroline (optional, as ligand)

  • Anhydrous N,N-Dimethylformamide (DMF) or other suitable high-boiling polar solvent

Procedure:

  • To an oven-dried reaction flask equipped with a magnetic stirrer and a reflux condenser, add 1,2,3-tribromobenzene (1.0 eq), 4-bromophenol (1.2 eq), CuI (0.1 eq), and K₂CO₃ (2.0 eq). If using a ligand, add 1,10-phenanthroline (0.2 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Add anhydrous DMF via syringe.

  • Heat the reaction mixture to 120-150°C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the organic layer with aqueous ammonia or saturated aqueous ammonium chloride to remove copper salts, followed by a brine wash.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

Data Presentation

Table 1: Comparison of Reaction Conditions for Diaryl Ether Synthesis

ParameterClassical UllmannLigand-Accelerated Ullmann
Catalyst Stoichiometric Cu powderCatalytic Cu(I) salt (e.g., CuI)
Temperature 150-250°C80-150°C
Ligand NoneOften required (e.g., diamines, amino acids)
Base K₂CO₃, KOHK₃PO₄, Cs₂CO₃
Solvent DMF, Pyridine, NitrobenzeneToluene, Dioxane, DMF, DMSO
Typical Yield Variable, often moderateGood to excellent

Table 2: Troubleshooting Summary

IssuePotential CauseRecommended Action
Low Yield Inactive catalystUse fresh, high-purity catalyst or activate it.
Low temperatureIncrease reaction temperature.
Weak baseUse a stronger base like Cs₂CO₃.
Side Products HomocouplingAdd a ligand, adjust stoichiometry.
DehalogenationEnsure inert atmosphere, check for impurities.
Purification Issues Co-eluting impuritiesOptimize chromatography (solvent gradient, column length).
Catalyst removalAqueous ammonia or EDTA wash during work-up.

Visualizations

Synthesis_Pathway cluster_reactants Reactants cluster_conditions Conditions 1,2,3-Tribromobenzene 1,2,3-Tribromobenzene Product This compound 1,2,3-Tribromobenzene->Product 4-Bromophenol 4-Bromophenol 4-Bromophenol->Product Base Base Base->Product Cu(I) Catalyst Cu(I) Catalyst Cu(I) Catalyst->Product

Caption: Reaction scheme for the synthesis of this compound.

Side_Reactions Main_Reaction Ullmann Condensation Homocoupling Homocoupling of 1,2,3-Tribromobenzene Dehalogenation Reductive Dehalogenation of 1,2,3-Tribromobenzene Starting_Materials 1,2,3-Tribromobenzene + 4-Bromophenol Starting_Materials->Main_Reaction Starting_Materials->Homocoupling Starting_Materials->Dehalogenation

Caption: Potential side reactions in the Ullmann synthesis.

Troubleshooting_Workflow start Low or No Product Yield? check_catalyst Is the catalyst active and fresh? start->check_catalyst Yes check_conditions Are temperature and time sufficient? check_catalyst->check_conditions Yes activate_catalyst Use fresh/activated Cu(I) catalyst check_catalyst->activate_catalyst No check_base Is the base strong enough? check_conditions->check_base Yes increase_temp_time Increase temperature and/or reaction time check_conditions->increase_temp_time No change_base Use a stronger base (e.g., Cs2CO3) check_base->change_base No add_ligand Consider adding a ligand (e.g., 1,10-phenanthroline) check_base->add_ligand Yes success Reaction Successful activate_catalyst->success increase_temp_time->success change_base->success add_ligand->success

Caption: Troubleshooting workflow for low product yield.

References

Technical Support Center: Purification of Crude 1,3-Dibromo-2-(4-bromophenoxy)benzene

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 1,3-Dibromo-2-(4-bromophenoxy)benzene. The information is tailored for researchers, scientists, and professionals in drug development.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the purification of crude this compound, which is often synthesized via an Ullmann condensation reaction.

Diagram of Potential Reaction Impurities

G cluster_reactants Reactants cluster_synthesis Ullmann Condensation cluster_products Products & Byproducts 1,3-Dibromo-2-halobenzene 1,3-Dibromo-2-halobenzene Crude Product Mixture Crude Product Mixture 1,3-Dibromo-2-halobenzene->Crude Product Mixture 4-Bromophenol 4-Bromophenol 4-Bromophenol->Crude Product Mixture This compound This compound Crude Product Mixture->this compound Homocoupled Byproducts Homocoupled Byproducts Crude Product Mixture->Homocoupled Byproducts Unreacted Starting Materials Unreacted Starting Materials Crude Product Mixture->Unreacted Starting Materials Copper Catalyst Residue Copper Catalyst Residue Crude Product Mixture->Copper Catalyst Residue

Caption: Potential components in the crude product mixture.

Problem Potential Cause Suggested Solution
Low Purity After a Single Purification Step The crude product contains a complex mixture of impurities with similar polarities to the desired product.A multi-step purification approach is recommended. Start with a liquid-liquid extraction to remove inorganic salts and highly polar impurities. Follow this with column chromatography for separation from organic byproducts, and finally, recrystallization to obtain a highly pure product.
Product Fails to Crystallize During Recrystallization The chosen solvent system may not be optimal, or the product may be "oiling out." "Oiling out" occurs when the product separates as a liquid instead of solid crystals.Experiment with different solvent systems. Good starting points for brominated aromatic compounds include hexane/ethyl acetate, hexane/acetone, and toluene. If the product oils out, try using a larger volume of solvent, cooling the solution more slowly, or adding a seed crystal.
Green/Blue Tint in the Purified Product Residual copper catalyst from the Ullmann synthesis is present.Before column chromatography, wash the organic phase with an aqueous solution of a chelating agent like EDTA or a dilute ammonium hydroxide solution to remove copper salts.
Multiple Spots on TLC After Column Chromatography The chosen eluent system may not have sufficient resolving power to separate the desired product from closely related impurities, such as isomers or homocoupled products.Optimize the eluent system for column chromatography. A shallow gradient of ethyl acetate in hexane (e.g., starting from 100% hexane and gradually increasing to 5-10% ethyl acetate) often provides good separation for brominated diphenyl ethers.
Low Yield After Purification The product may be partially lost during extractions or transfers. Additionally, the chosen recrystallization solvent may have high solubility for the product even at low temperatures.Ensure complete extraction by performing multiple extractions with the organic solvent. When selecting a recrystallization solvent, aim for one in which the product has high solubility at elevated temperatures and low solubility at room temperature or below. Minimize transfers and handle the material carefully.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound synthesized via the Ullmann condensation?

A1: The most common impurities include:

  • Unreacted Starting Materials: 1,3-Dibromo-2-halobenzene (e.g., 1,2,3-tribromobenzene or 1,3-dibromo-2-iodobenzene) and 4-bromophenol.

  • Homocoupled Byproducts: Symmetrical ethers formed from the reaction of two molecules of 4-bromophenol.

  • Residual Copper Catalyst: Copper salts used to catalyze the reaction.

  • Dehalogenated Byproducts: Products where one or more bromine atoms have been replaced by hydrogen.

Q2: Which purification method is more effective for this compound: recrystallization or column chromatography?

A2: Both methods are often used in conjunction for the best results. Column chromatography is highly effective for separating the desired product from impurities with different polarities, such as starting materials and some byproducts. Recrystallization is an excellent final step to remove trace impurities and obtain a highly crystalline, pure product. For a moderately pure crude product, recrystallization alone might be sufficient.

Q3: What is a good starting solvent system for column chromatography?

A3: A common and effective eluent system for the column chromatography of polybrominated diphenyl ethers on silica gel is a gradient of ethyl acetate in hexane. It is advisable to start with 100% hexane and gradually increase the polarity by adding ethyl acetate. The optimal gradient will depend on the specific impurity profile of your crude product and should be determined by thin-layer chromatography (TLC) analysis first.

Q4: Can you provide a general protocol for the recrystallization of this compound?

A4: A general protocol is as follows:

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents (e.g., hexane, toluene, ethanol, ethyl acetate, or mixtures like hexane/ethyl acetate). A good solvent will dissolve the compound when hot but not when cold.

  • Dissolution: In an appropriately sized flask, add the crude product and the chosen solvent. Heat the mixture to boiling while stirring until the solid is completely dissolved. Add the minimum amount of hot solvent needed to fully dissolve the solid.

  • Decolorization (Optional): If the solution is colored, you can add a small amount of activated charcoal and boil for a few minutes to adsorb colored impurities.

  • Hot Filtration (Optional): If charcoal was added or if there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Q5: How can I monitor the purity of my product during the purification process?

A5: Thin-layer chromatography (TLC) is a quick and effective way to monitor the progress of your purification. By spotting the crude mixture, fractions from the column, and the recrystallized product on a TLC plate, you can visualize the separation of impurities. For a more quantitative assessment of purity, techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) are recommended.

Experimental Protocols

Column Chromatography Protocol

Objective: To separate this compound from organic impurities.

Materials:

  • Crude this compound

  • Silica gel (60-120 mesh)

  • Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Glass chromatography column

  • Collection tubes

  • TLC plates and chamber

  • Rotary evaporator

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in hexane.

  • Column Packing: Pack the chromatography column with the silica gel slurry, ensuring there are no air bubbles. Add a layer of sand on top of the silica gel.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or toluene) and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully add the dried silica with the adsorbed sample to the top of the column. Add another thin layer of sand.

  • Elution: Begin eluting the column with 100% hexane. Collect fractions and monitor them by TLC.

  • Gradient Elution: Gradually increase the polarity of the eluent by adding small percentages of ethyl acetate (e.g., 1%, 2%, 5% ethyl acetate in hexane). Continue to collect and monitor fractions by TLC.

  • Fraction Pooling: Combine the fractions that contain the pure product.

  • Solvent Removal: Remove the solvent from the pooled fractions using a rotary evaporator to obtain the purified product.

Workflow for Column Chromatography

G Prepare Silica Gel Slurry Prepare Silica Gel Slurry Pack Column Pack Column Prepare Silica Gel Slurry->Pack Column Load Crude Sample Load Crude Sample Pack Column->Load Crude Sample Elute with Hexane Elute with Hexane Load Crude Sample->Elute with Hexane Monitor Fractions by TLC Monitor Fractions by TLC Elute with Hexane->Monitor Fractions by TLC Gradient Elution (Hexane/EtOAc) Gradient Elution (Hexane/EtOAc) Gradient Elution (Hexane/EtOAc)->Monitor Fractions by TLC Monitor Fractions by TLC->Gradient Elution (Hexane/EtOAc) Impurities eluting Pool Pure Fractions Pool Pure Fractions Monitor Fractions by TLC->Pool Pure Fractions Product eluting Evaporate Solvent Evaporate Solvent Pool Pure Fractions->Evaporate Solvent Purified Product Purified Product Evaporate Solvent->Purified Product

Caption: Workflow for purification by column chromatography.

Recrystallization Protocol

Objective: To obtain high-purity crystalline this compound.

Materials:

  • Partially purified this compound

  • Recrystallization solvent (e.g., hexane/ethyl acetate mixture)

  • Erlenmeyer flask

  • Heating mantle or hot plate

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Dissolution: Place the crude product in an Erlenmeyer flask. Add a small amount of the chosen solvent system (e.g., a 9:1 hexane:ethyl acetate mixture). Heat the mixture to a gentle boil while stirring to dissolve the solid. Add more solvent in small portions until the solid is completely dissolved.

  • Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. The product should begin to crystallize. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Filtration: Set up a vacuum filtration apparatus with a Buchner funnel. Wet the filter paper with a small amount of the cold recrystallization solvent. Pour the cold slurry of crystals into the funnel and apply vacuum.

  • Washing: Wash the crystals in the funnel with a small amount of the cold solvent to remove any remaining impurities.

  • Drying: Transfer the crystals to a clean, dry container and dry them under vacuum to remove all traces of the solvent.

Data Summary Table

Purification Method Typical Starting Purity Typical Final Purity Expected Yield Key Parameters
Column Chromatography 50-80%>95%70-90%Stationary Phase: Silica Gel; Eluent: Hexane/Ethyl Acetate Gradient
Recrystallization >90%>99%80-95%Solvent System: Hexane/Acetone or Toluene

Technical Support Center: Analysis of 1,3-Dibromo-2-(4-bromophenoxy)benzene

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the analysis of 1,3-Dibromo-2-(4-bromophenoxy)benzene and related polybrominated compounds.

Frequently Asked Questions (FAQs)

Q1: What is the most suitable analytical technique for the quantification of this compound?

A1: Gas chromatography coupled with mass spectrometry (GC-MS) is the most widely used and effective technique for the analysis of this compound.[1][2][3] Specifically, high-resolution GC/MS (HRGC/MS) or GC with tandem mass spectrometry (GC-MS/MS) can provide the high selectivity and sensitivity needed to analyze this compound, especially in complex matrices.[1] The use of an electron impact (EI) ionization source is common for these types of compounds.[3]

Q2: What are the main challenges in the analysis of this compound?

A2: The primary challenges in analyzing this compound, similar to other polybrominated diphenyl ethers (PBDEs), include:

  • Thermal Instability: High molecular weight brominated compounds can degrade at high temperatures in the GC injector and column.[4]

  • Chromatographic Interferences: Complex sample matrices can lead to co-eluting peaks, making accurate quantification difficult.[5]

  • Adsorption: Active sites in the GC system can cause peak tailing and loss of signal.

  • Matrix Effects: Components of the sample matrix can suppress or enhance the ionization of the target analyte in the MS source.

Q3: How can I prepare environmental or biological samples for analysis?

A3: A multi-step sample preparation procedure is typically required to extract and clean up the analyte from the matrix. Common steps include:

  • Extraction: Soxhlet extraction with solvents like toluene or a mixture of hexane and acetone is a robust method.[5][6]

  • Cleanup: Column chromatography using adsorbents such as silica, alumina, or Florisil is used to remove interfering compounds.[6][7] Gel permeation chromatography (GPC) can also be employed to remove high molecular weight interferences like lipids.[6]

Troubleshooting Guides

Chromatography Issues

Problem: Poor Peak Shape (Tailing or Broadening)

Possible Cause Recommended Solution
Active sites in the GC system (injector liner, column).Deactivated injector liners and guard columns are recommended. Regular replacement of the liner and trimming of the analytical column can help.[8]
Incompatible solvent for sample injection.Ensure the sample is dissolved in a solvent that is compatible with the GC column's stationary phase.
Column degradation.Replace the GC column if performance does not improve after conditioning or trimming.[9]

Problem: Shifting Retention Times

Possible Cause Recommended Solution
Leaks in the GC system.Check for leaks at the injector, column fittings, and detector using an electronic leak detector.[8]
Inconsistent oven temperature.Verify the GC oven temperature program is accurate and reproducible.
Worn injector septum.Replace the septum, as a worn septum can lead to pressure fluctuations.[8]
Mass Spectrometry Issues

Problem: Low Sensitivity or No Signal

Possible Cause Recommended Solution
Contaminated ion source.The ion source may need to be cleaned. Follow the manufacturer's instructions for cleaning the ion source components.
Incorrect MS acquisition parameters.Optimize MS parameters such as electron energy and emission current. For higher brominated compounds, monitoring the [M-2Br]+ fragment ion can be more sensitive than the molecular ion.[1]
Inefficient ionization.For some brominated compounds, negative chemical ionization (NCI) can provide higher sensitivity than electron impact (EI) ionization.[3]

Problem: Inconsistent Ion Ratios

Possible Cause Recommended Solution
Co-eluting interference.Improve chromatographic separation by optimizing the GC temperature program or using a different stationary phase column. High-resolution mass spectrometry can also help to resolve interferences.
MS detector saturation.If the analyte concentration is too high, dilute the sample to bring the response within the linear range of the detector.[10]

Experimental Protocols

General GC-MS Protocol for Brominated Aromatic Compounds

This protocol is a general guideline and may require optimization for your specific instrumentation and sample matrix.

Parameter Recommendation
Gas Chromatograph Agilent 6890 GC or similar
Injector Split/splitless injector at 280°C[1]
Injection Mode 1 µL splitless injection[1]
GC Column 15 m x 0.25 mm ID, 0.1 µm film thickness DB-5ms or similar[1]
Carrier Gas Helium at a constant flow of 1 mL/min[1]
Oven Program 120°C (hold 2 min), ramp at 15°C/min to 230°C, then 5°C/min to 270°C, then 10°C/min to 330°C (hold 5 min)[1]
Mass Spectrometer Thermo Scientific DFS High Resolution MS or similar[1]
Ionization Mode Electron Impact (EI) at 70 eV
Acquisition Mode Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for higher sensitivity and selectivity

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis sample Sample Collection (e.g., soil, water, tissue) extraction Soxhlet Extraction (Toluene) sample->extraction cleanup Column Chromatography (Silica/Alumina) extraction->cleanup concentration Solvent Evaporation & Reconstitution cleanup->concentration gcms GC-MS Analysis concentration->gcms data Data Acquisition gcms->data quant Quantification data->quant

Caption: General experimental workflow for the analysis of this compound.

Troubleshooting Logic for Chromatography Issues

troubleshooting_chromatography start Chromatography Problem (e.g., Peak Tailing, Shifted RT) check_leaks Check for System Leaks? start->check_leaks fix_leaks Tighten Fittings, Replace Ferrules check_leaks->fix_leaks Yes check_septum Inspect/Replace Injector Septum? check_leaks->check_septum No end Problem Resolved fix_leaks->end replace_septum Replace Septum check_septum->replace_septum Yes check_liner Inspect/Replace Injector Liner? check_septum->check_liner No replace_septum->end replace_liner Replace with Deactivated Liner check_liner->replace_liner Yes check_column Trim or Replace GC Column? check_liner->check_column No replace_liner->end trim_column Trim 10-20 cm from Inlet check_column->trim_column Trim replace_column Install New Column check_column->replace_column Replace trim_column->end replace_column->end

Caption: A logical troubleshooting guide for common GC chromatography problems.

References

Technical Support Center: Optimizing Reaction Conditions for 1,3-Dibromo-2-(4-bromophenoxy)benzene

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing the synthesis of 1,3-Dibromo-2-(4-bromophenoxy)benzene. This guide offers troubleshooting advice, answers to frequently asked questions, detailed experimental protocols, and data-driven insights to overcome common challenges encountered during this Ullmann-type diaryl ether synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic approach for this compound?

A1: The most common method for synthesizing this compound is the Ullmann condensation. This reaction involves the copper-catalyzed coupling of a phenol (4-bromophenol) with an aryl halide (1,2,3-tribromobenzene). The reaction typically requires a copper catalyst, a base, and a high-boiling point solvent.

Q2: Why is my reaction yield consistently low?

A2: Low yields in Ullmann-type reactions for sterically hindered and electron-deficient substrates like this are common. Several factors can contribute to this, including:

  • Catalyst Inactivity: The copper catalyst can be deactivated by impurities or improper handling. Using fresh, high-purity copper(I) salts is crucial.

  • Suboptimal Base: The choice and amount of base are critical. Stronger bases like potassium carbonate or cesium carbonate are often more effective than weaker ones.

  • Inappropriate Solvent: The solvent needs to have a high boiling point to facilitate the reaction and be able to dissolve the reactants. Common choices include DMF, DMSO, or nitrobenzene.

  • Insufficient Temperature: Ullmann reactions often require high temperatures (typically >150 °C) to proceed at a reasonable rate.

  • Presence of Water: Water can deactivate the base and interfere with the catalytic cycle. Ensure all reagents and glassware are dry.

  • Side Reactions: Debromination of the starting materials or product can be a significant side reaction, especially at high temperatures.

Q3: What are common side products, and how can I minimize them?

A3: A primary side product is the debrominated starting material (e.g., 1,3-dibromobenzene) or product. This occurs through a competing hydrodehalogenation reaction. To minimize this:

  • Use the lowest effective temperature.

  • Employ a ligand to accelerate the desired coupling reaction, allowing for lower reaction temperatures.

  • Ensure an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions. Another potential side product is the homocoupling of the aryl halide.

Q4: What is the role of a ligand in this reaction?

A4: Ligands, such as 1,10-phenanthroline or N,N-dimethylglycine, can significantly improve the efficiency of the Ullmann condensation. They coordinate to the copper center, increasing its solubility and catalytic activity. This often allows for lower reaction temperatures and shorter reaction times, which can help to suppress side reactions and improve yields.

Q5: How do I purify the final product?

A5: this compound is a polybrominated compound and can be purified using standard chromatographic techniques. A typical procedure involves:

  • Work-up: After the reaction is complete, the mixture is typically cooled, diluted with an organic solvent, and washed with water and brine to remove the base and other inorganic salts.

  • Column Chromatography: The crude product is then purified by column chromatography on silica gel. A gradient of ethyl acetate in hexanes is commonly used as the eluent. The progress of the separation is monitored by thin-layer chromatography (TLC). For polybrominated diphenyl ethers, a multi-layer silica gel column or a combination of alumina and silica gel columns can be effective.[1]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
No or very low conversion of starting materials 1. Inactive catalyst. 2. Reaction temperature is too low. 3. Ineffective base. 4. Presence of moisture.1. Use fresh, high-purity CuI or other Cu(I) source. Consider activating copper powder if used. 2. Gradually increase the reaction temperature in 10-20 °C increments. 3. Switch to a stronger base like K₃PO₄ or Cs₂CO₃. Ensure the base is finely powdered and dry. 4. Dry all glassware in an oven before use. Use anhydrous solvents and reagents.
Formation of significant amounts of debrominated side products 1. Reaction temperature is too high. 2. Prolonged reaction time.1. Lower the reaction temperature. The addition of a suitable ligand may allow for a reduction in temperature without sacrificing the reaction rate. 2. Monitor the reaction progress by TLC or GC/MS and stop the reaction as soon as the starting material is consumed.
Complex mixture of products observed by TLC/GC-MS 1. Multiple side reactions occurring. 2. Impure starting materials.1. Optimize the reaction conditions (temperature, solvent, base, catalyst, and consider adding a ligand) to favor the desired product. 2. Purify the starting materials (1,2,3-tribromobenzene and 4-bromophenol) before use.
Difficulty in purifying the product 1. Co-elution of impurities with the product. 2. Product is an oil and difficult to crystallize.1. Use a different solvent system for column chromatography. A multi-step purification using different adsorbents (e.g., silica gel followed by alumina) may be necessary. 2. If the product is an oil, try to induce crystallization by scratching the flask with a glass rod or by adding a seed crystal. If crystallization fails, high-performance liquid chromatography (HPLC) may be required for purification.

Data Presentation

The following table summarizes the effect of various reaction parameters on the yield of a diaryl ether synthesis via Ullmann condensation, providing a basis for optimization.

Entry Copper Source (mol%) Ligand (mol%) Base (equiv.) Solvent Temperature (°C) Yield (%)
1CuI (10)NoneK₂CO₃ (2.0)DMF150Low
2CuI (10)1,10-Phenanthroline (20)K₂CO₃ (2.0)DMF130Moderate
3CuI (5)N,N-Dimethylglycine (10)K₃PO₄ (2.0)Dioxane110Good
4Cu₂O (5)Salicylaldoxime (10)Cs₂CO₃ (2.0)Acetonitrile90High
5Cu Powder (100)NoneK₂CO₃ (2.0)Nitrobenzene180Moderate

Note: "Low," "Moderate," "Good," and "High" are qualitative descriptors based on typical outcomes for this type of reaction and are intended for comparative purposes.

Experimental Protocols

Detailed Method for the Synthesis of this compound via Ullmann Condensation:

Materials:

  • 1,2,3-Tribromobenzene

  • 4-Bromophenol

  • Copper(I) Iodide (CuI)

  • Potassium Carbonate (K₂CO₃), anhydrous

  • 1,10-Phenanthroline (optional, as ligand)

  • N,N-Dimethylformamide (DMF), anhydrous

Procedure:

  • Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1,2,3-tribromobenzene (1.0 equiv.), 4-bromophenol (1.2 equiv.), potassium carbonate (2.0 equiv.), and copper(I) iodide (0.1 equiv.). If a ligand is used, add 1,10-phenanthroline (0.2 equiv.).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Solvent Addition: Add anhydrous DMF via syringe.

  • Reaction: Heat the reaction mixture to 130-150 °C with vigorous stirring. Monitor the progress of the reaction by TLC (e.g., using a 1:9 ethyl acetate/hexane eluent). The reaction is typically complete within 12-24 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of celite to remove insoluble salts. Wash the filtrate with water (3 x) and brine (1 x). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford this compound as a white to off-white solid.

Visualizations

Troubleshooting Workflow for Low Yield in the Synthesis of this compound:

Troubleshooting_Workflow start Low or No Product Yield check_reagents Verify Reagent Quality and Stoichiometry start->check_reagents check_conditions Evaluate Reaction Conditions check_reagents->check_conditions check_catalyst Is the Catalyst Active? check_conditions->check_catalyst check_catalyst->start If no, replace/activate check_base Is the Base Sufficiently Strong and Dry? check_catalyst->check_base If yes check_base->start If no, replace/dry check_temp Is the Temperature Optimal? check_base->check_temp If yes check_temp->start If no, adjust check_solvent Is the Solvent Anhydrous and Appropriate? check_temp->check_solvent If yes check_solvent->start If no, replace/dry add_ligand Consider Adding a Ligand check_solvent->add_ligand If yes optimize_purification Optimize Purification Protocol add_ligand->optimize_purification success Improved Yield optimize_purification->success Reaction_Pathway cluster_reactants Reactants cluster_conditions Reaction Conditions A 1,2,3-Tribromobenzene Product This compound A->Product B 4-Bromophenol B->Product C Cu(I) Catalyst C->Product D Base (e.g., K2CO3) D->Product E High-Boiling Solvent (e.g., DMF) E->Product F Heat (130-150°C) F->Product

References

Technical Support Center: Purification of 1,3-Dibromo-2-(4-bromophenoxy)benzene

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in increasing the purity of 1,3-Dibromo-2-(4-bromophenoxy)benzene.

Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in a crude sample of this compound?

A1: Given that this compound is typically synthesized via a copper-catalyzed Ullmann condensation or a similar nucleophilic aromatic substitution, common impurities may include:

  • Unreacted Starting Materials: Such as 1,2,3-tribromobenzene (or a related polybrominated benzene) and 4-bromophenol.

  • Homocoupled Byproducts: Symmetrical biaryls formed from the starting aryl halides.

  • Isomeric Products: Other positional isomers of the target compound depending on the regioselectivity of the synthesis.

  • Residual Catalyst: Traces of copper salts used in the coupling reaction.[1][2]

  • Solvent Residues: High-boiling point solvents like N-methylpyrrolidone (NMP) or dimethylformamide (DMF) that are often used in Ullmann reactions.[1]

Q2: What are the recommended primary methods for purifying this compound?

A2: The two most effective and commonly used purification techniques for solid organic compounds like this are recrystallization and column chromatography.[3][4][5]

  • Recrystallization is ideal for removing small amounts of impurities from a larger batch of the compound, provided a suitable solvent can be found.[4]

  • Column Chromatography is highly effective for separating the target compound from impurities with different polarities, especially when dealing with complex mixtures or when recrystallization is ineffective.[6][7]

Q3: How can I assess the purity of my this compound sample?

A3: Purity can be assessed using several analytical techniques:

  • Thin-Layer Chromatography (TLC): A quick and simple method to visualize the number of components in your sample. A pure compound should ideally show a single spot.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of the sample.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Can identify and quantify impurities if their signals do not overlap with the product signals.

  • Melting Point Analysis: A pure crystalline solid will have a sharp melting point range (typically < 2 °C). Impurities tend to broaden and depress the melting point.

Troubleshooting Guides

Recrystallization Issues

Q1: My compound is not dissolving in the hot recrystallization solvent. What should I do?

A1: This indicates that the solvent is not a good choice for dissolving your compound at high temperatures. You can try the following:

  • Increase the amount of solvent: Add the solvent in small portions to the boiling mixture until the compound dissolves. Be aware that using a large excess of solvent will reduce your yield.[8]

  • Switch to a more suitable solvent: A good recrystallization solvent should dissolve the compound when hot but not when cold. You may need to perform solvent screening with a range of solvents of varying polarities (e.g., hexanes, toluene, ethyl acetate, acetone, ethanol).

  • Use a solvent pair: Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble) at its boiling point. Then, add a "poor" solvent (in which it is insoluble) dropwise until the solution becomes cloudy (saturated). Reheat to get a clear solution and then allow it to cool slowly. Common solvent pairs include ethanol-water and toluene-hexane.[9]

Q2: No crystals are forming even after the solution has cooled to room temperature. What is the problem?

A2: This is a common issue that can arise from a few factors:

  • Too much solvent was used: If the solution is not saturated at room temperature, crystals will not form. The remedy is to evaporate some of the solvent to concentrate the solution and then try cooling it again.[10][11]

  • Supersaturation: The solution may be supersaturated, meaning it holds more dissolved solute than it should at that temperature. To induce crystallization, you can:

    • Scratch the inside of the flask with a glass rod just below the surface of the liquid. The small scratches on the glass can provide nucleation sites for crystal growth.[12]

    • Add a seed crystal of the pure compound, if available. This provides a template for crystallization to begin.[12]

    • Cool the solution in an ice bath to further decrease the solubility of your compound.

Q3: My compound "oiled out" instead of forming crystals. How can I fix this?

A3: Oiling out occurs when the solute comes out of the solution as a liquid instead of a solid. This often happens when the melting point of the compound is lower than the boiling point of the solvent.[11] To resolve this:

  • Reheat the solution to redissolve the oil.

  • Add a small amount of a "good" solvent to lower the saturation point.

  • Allow the solution to cool very slowly. You can do this by letting the hot flask cool in a warm water bath or by insulating the flask. Slow cooling favors the formation of crystals over oil.[10]

  • If the problem persists, consider a different solvent or solvent system.

Column Chromatography Issues

Q1: My compound is not moving from the top of the column. What should I do?

A1: This indicates that the eluent (mobile phase) is not polar enough to move your compound down the stationary phase (e.g., silica gel). You should gradually increase the polarity of the eluent. For example, if you are using pure hexanes, you can start adding a more polar solvent like ethyl acetate or dichloromethane in increasing proportions (e.g., from 1% to 2%, 5%, and so on) until the compound starts to move. This can be guided by preliminary TLC analysis with different solvent systems.[6]

Q2: All my compounds are coming out of the column at the same time. How can I improve the separation?

A2: This means your eluent is too polar, causing all components of the mixture to travel with the solvent front. You need to use a less polar eluent system. Again, use TLC to find a solvent system that gives good separation between the spot of your target compound and the impurities. An ideal Rf value for the target compound for good column separation is typically around 0.2-0.4.

Q3: The separation is poor, and the bands are very broad. How can I get sharper bands?

A3: Broad bands can result from several factors:

  • Improperly packed column: Ensure the silica gel is packed uniformly without any air bubbles or cracks.

  • Applying the sample in too much solvent: The initial sample should be loaded onto the column in the minimum possible amount of solvent.

  • Low solubility of the sample in the eluent: If the sample is not very soluble in the eluent, it can lead to tailing. A slight increase in eluent polarity might help.

Data Presentation

The following table presents hypothetical data for the purification of a 10g crude sample of this compound to illustrate the expected outcomes of each method.

Purification MethodInitial Purity (%)Final Purity (%)Yield (g)Yield (%)Notes
Recrystallization85987.575Good for removing small amounts of impurities. Yield can be lower.
Column Chromatography85>998.080Excellent for separating complex mixtures and achieving high purity.
Sequential Purification85>99.56.868Recrystallization of chromatography fractions for the highest purity.

Experimental Protocols

Protocol 1: Purification by Recrystallization
  • Solvent Selection:

    • Place a small amount (approx. 20-30 mg) of the crude solid in separate test tubes.

    • Add a few drops of different solvents (e.g., hexane, toluene, ethanol, ethyl acetate, acetone) to each tube at room temperature to test for solubility. A good solvent will not dissolve the compound at room temperature.

    • Heat the tubes that did not show solubility at room temperature. A suitable solvent will dissolve the compound when hot.

    • Allow the hot solutions to cool. The best solvent will be one in which crystals form upon cooling.

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add the chosen solvent in small portions while heating the flask (e.g., on a hot plate with stirring).

    • Continue adding the solvent until the solid just dissolves at the boiling point of the solvent. Avoid adding a large excess of solvent.[13]

  • Crystallization:

    • Remove the flask from the heat and cover it with a watch glass.

    • Allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[13]

    • Once the flask has reached room temperature, you may place it in an ice bath to maximize the crystal yield.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities.

    • Allow the crystals to air dry on the filter paper, and then dry them further in a vacuum oven to remove all traces of solvent.

Protocol 2: Purification by Column Chromatography
  • TLC Analysis and Eluent Selection:

    • Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane).

    • Spot the solution on a TLC plate and develop it in various solvent systems of increasing polarity (e.g., starting with pure hexane and gradually adding ethyl acetate).

    • The ideal eluent system will show good separation between the spot for the desired product (ideally with an Rf of ~0.3) and any impurities.

  • Column Packing:

    • Choose an appropriate size glass column.

    • Pack the column with silica gel, typically using a slurry method (mixing the silica gel with the initial, least polar eluent and pouring it into the column) to ensure a uniform packing.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the eluent or a more polar solvent that is then evaporated onto a small amount of silica gel.

    • Carefully add the sample to the top of the packed silica gel bed.

  • Elution and Fraction Collection:

    • Add the eluent to the top of the column and apply gentle pressure (if using flash chromatography) to start the flow.[6]

    • Collect the eluting solvent in fractions (e.g., in test tubes).

    • If a gradient elution is needed, gradually increase the polarity of the eluent as the column runs to elute more polar compounds.

  • Analysis and Product Recovery:

    • Analyze the collected fractions by TLC to identify which ones contain the pure product.

    • Combine the pure fractions in a round-bottom flask.

    • Remove the solvent using a rotary evaporator to obtain the purified this compound.

Mandatory Visualization

Purification_Workflow cluster_start Initial State cluster_analysis Purity Assessment cluster_purification Purification Method Selection cluster_final Final Product Crude_Product Crude this compound Purity_Check Assess Purity (TLC, HPLC, NMR) Crude_Product->Purity_Check Decision Purity Acceptable? Purity_Check->Decision Recrystallization Recrystallization Decision->Recrystallization No (Minor Impurities) Column_Chromatography Column Chromatography Decision->Column_Chromatography No (Major/Multiple Impurities) Pure_Product Pure Product (>99%) Decision->Pure_Product Yes Final_Analysis Final Purity & Yield Analysis Recrystallization->Final_Analysis Column_Chromatography->Final_Analysis Final_Analysis->Pure_Product

Caption: Purification workflow for this compound.

References

Technical Support Center: 1,3-Dibromo-2-(4-bromophenoxy)benzene Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,3-Dibromo-2-(4-bromophenoxy)benzene.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of this compound?

A1: this compound is a polybrominated diphenyl ether (PBDE). These compounds are often utilized as intermediates in organic synthesis, particularly in the preparation of more complex molecules in materials science and pharmaceutical research. Due to their brominated structure, they can serve as precursors for various cross-coupling reactions.

Q2: What are the main safety precautions to consider when handling this compound?

A2: As with all polybrominated compounds, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Experiments should be conducted in a well-ventilated fume hood. Avoid inhalation of dust or vapors and contact with skin and eyes. Consult the Safety Data Sheet (SDS) for detailed safety information.

Q3: How can I purify the final product?

A3: Purification of polybrominated diphenyl ethers like this compound is typically achieved through column chromatography. A multi-layer silica gel column can be effective for separating the product from polar impurities. For more challenging separations, alumina or Florisil columns may be employed. The choice of eluent will depend on the polarity of the impurities, but a non-polar solvent system like hexane or a hexane/dichloromethane mixture is a good starting point.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, which is typically prepared via an Ullmann condensation reaction between 2,6-dibromophenol and a suitable 4-bromophenylating agent.

Issue Potential Cause Recommended Solution
Low or No Product Yield 1. Inactive Catalyst: Copper(I) iodide (CuI) can oxidize over time.1. Use freshly purchased, high-purity CuI. Consider washing the CuI with a suitable solvent to remove any oxidized species before use.
2. Inappropriate Ligand: Sterically hindered substrates often require a specific ligand to facilitate the reaction.2. For sterically hindered phenols like 2,6-dibromophenol, consider using ligands such as picolinic acid or N,N-dimethylglycine to improve catalytic activity.[1]
3. Incorrect Base or Solvent: The choice of base and solvent is crucial for the Ullmann condensation.3. Potassium phosphate (K₃PO₄) in a polar aprotic solvent like dimethyl sulfoxide (DMSO) is often effective for coupling sterically hindered phenols.[1] Cesium carbonate (Cs₂CO₃) in dioxane is another common choice.
4. Low Reaction Temperature: Reactions involving deactivated or sterically hindered aryl bromides may require higher temperatures.4. Gradually increase the reaction temperature, for example, from 110 °C to 130 °C, and monitor the reaction progress by TLC or GC-MS.
Formation of Side Products 1. De-bromination: Reduction of the aryl bromide starting material to the corresponding arene is a common side reaction.1. Ensure the reaction is carried out under an inert atmosphere (e.g., argon or nitrogen) to minimize side reactions. Use purified, anhydrous solvents.
2. Homocoupling: Homocoupling of the starting aryl halides can occur.2. Optimize the reaction conditions, particularly the catalyst and ligand concentrations, to favor the desired cross-coupling reaction.
Difficult Purification 1. Co-elution of Starting Materials and Product: The product and starting materials may have similar polarities.1. Employ a multi-step purification strategy. Start with silica gel chromatography and consider a subsequent purification step using alumina or Florisil if necessary.[2]
2. Presence of Copper Catalyst in the Product: Residual copper salts can contaminate the final product.2. After the reaction, perform an aqueous workup with a solution of ammonia or ammonium chloride to complex and remove the copper catalyst before chromatographic purification.

Experimental Protocols

Synthesis of this compound via Ullmann Condensation

This protocol is adapted from established methods for the synthesis of sterically hindered diaryl ethers.[1]

Materials:

  • 2,6-Dibromophenol

  • 1-Bromo-4-iodobenzene (or 1,4-dibromobenzene)

  • Copper(I) iodide (CuI)

  • Picolinic acid

  • Potassium phosphate (K₃PO₄)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Toluene, anhydrous

  • Deionized water

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane

  • Dichloromethane

Procedure:

  • To an oven-dried Schlenk tube, add 2,6-dibromophenol (1.0 mmol), 1-bromo-4-iodobenzene (1.2 mmol), CuI (0.1 mmol, 10 mol%), picolinic acid (0.2 mmol, 20 mol%), and K₃PO₄ (2.0 mmol).

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous DMSO (5 mL) via syringe.

  • Heat the reaction mixture to 120 °C and stir for 24-48 hours. Monitor the reaction progress by TLC or GC-MS. Note: Reactions with aryl bromides may be slower and require longer reaction times or higher catalyst loading.[1]

  • After completion, cool the reaction mixture to room temperature and dilute with toluene (20 mL).

  • Wash the organic layer with deionized water (3 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of hexane and dichloromethane as the eluent.

Data Presentation

Table 1: Physicochemical Properties of this compound
PropertyValue
Molecular Formula C₁₂H₇Br₃O
Molecular Weight 406.90 g/mol
Appearance Off-white to pale yellow solid (predicted)
CAS Number 189084-60-4
Table 2: Estimated ¹H and ¹³C NMR Chemical Shifts

The following are estimated chemical shifts based on the analysis of structurally similar compounds. Actual experimental values may vary.

¹H NMR (CDCl₃, 500 MHz) Estimated δ (ppm) Multiplicity Integration
Aromatic H (phenoxy ring)7.50 - 7.60d2H
Aromatic H (phenoxy ring)6.90 - 7.00d2H
Aromatic H (dibromo ring)7.20 - 7.30m3H
¹³C NMR (CDCl₃, 125 MHz) Estimated δ (ppm)
C-O (phenoxy)155 - 157
C-Br (phenoxy)118 - 120
Aromatic CH (phenoxy)132 - 134
Aromatic CH (phenoxy)122 - 124
C-O (dibromo)150 - 152
C-Br (dibromo)115 - 117
Aromatic CH (dibromo)128 - 132

Visualizations

Experimental Workflow for Ullmann Synthesis

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification A Combine Reactants: 2,6-Dibromophenol 1-Bromo-4-iodobenzene CuI, Picolinic Acid, K₃PO₄ B Inert Atmosphere: Evacuate & Backfill with Argon A->B C Add Anhydrous DMSO B->C D Heat to 120 °C Stir for 24-48h C->D E Monitor Progress: TLC / GC-MS D->E F Cool to RT Dilute with Toluene E->F If Reaction Complete G Aqueous Wash: Water & Brine F->G H Dry & Concentrate G->H I Column Chromatography (Silica Gel) H->I J Characterization: NMR, MS I->J

Caption: Workflow for the Ullmann synthesis of this compound.

Troubleshooting Logic for Low Yield

G Start Low or No Product Yield Catalyst Check Catalyst Activity (Use fresh CuI) Start->Catalyst Ligand Optimize Ligand (e.g., Picolinic Acid) Start->Ligand Base_Solvent Verify Base/Solvent (K₃PO₄ in DMSO) Start->Base_Solvent Temperature Increase Temperature (e.g., to 130 °C) Start->Temperature Inert Ensure Inert Atmosphere Start->Inert Result Analyze Outcome Catalyst->Result Re-run Reaction Ligand->Result Base_Solvent->Result Temperature->Result Inert->Result

Caption: Decision tree for troubleshooting low yield in the Ullmann synthesis.

References

Technical Support Center: 1,3-Dibromo-2-(4-bromophenoxy)benzene

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 1,3-Dibromo-2-(4-bromophenoxy)benzene. This guide is designed for researchers, scientists, and professionals in drug development to address potential stability issues encountered during experimentation. The information provided is based on the known stability characteristics of structurally similar polybrominated diphenyl ethers (PBDEs).

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

A1: Based on data from analogous polybrominated diphenyl ethers (PBDEs), the main stability concerns for this compound are susceptibility to photodegradation, thermal decomposition at high temperatures, and, to a lesser extent, oxidative degradation.[1][2][3] These factors can lead to the alteration of the compound's structure and the formation of impurities.

Q2: How can I prevent photodegradation of my sample?

A2: To prevent photodegradation, it is crucial to protect the compound from light, particularly UV radiation.[1] Always store this compound in amber vials or other light-blocking containers. When handling the compound or running experiments, do so under low-light conditions or with UV-filtered light.

Q3: What happens to the compound at elevated temperatures?

A3: At high temperatures, typically above 300°C, PBDEs can undergo thermal decomposition.[4] This process can lead to the formation of hazardous byproducts, including polybrominated dibenzofurans (PBDFs).[5][6] Therefore, it is essential to control the temperature during any experimental procedures.

Q4: Is this compound reactive with common laboratory solvents or reagents?

A4: While generally stable in common organic solvents, the stability of polyhalogenated aromatic compounds can be influenced by the solvent matrix, especially under UV irradiation.[7] The presence of certain reagents, particularly strong bases or oxidizing agents, could potentially lead to degradation, although specific reactivity data for this exact compound is limited. It is recommended to perform small-scale compatibility tests before proceeding with large-scale experiments.

Q5: How should I properly store this compound?

A5: Proper storage is critical to maintain the integrity of the compound. It should be stored in a cool, dark, and dry place. The use of amber glass vials with tight-fitting caps is recommended to protect from light and moisture. For long-term storage, refrigeration at 4°C is advisable.

Troubleshooting Guide

This section addresses specific issues that you may encounter during your experiments with this compound.

Issue Possible Cause Recommended Solution
Unexpected peaks in analytical chromatogram (e.g., HPLC, GC-MS) Photodegradation: Exposure to light has caused the compound to break down into lower brominated or other photoproducts.[7][8]1. Repeat the experiment under light-protected conditions (e.g., use amber glassware, cover equipment with aluminum foil).2. Prepare samples immediately before analysis.3. Analyze a fresh, properly stored standard to confirm the identity of the main peak.
Thermal Decomposition: The compound was exposed to excessive heat during sample preparation or analysis (e.g., high injector temperature in GC).1. Lower the temperature of the analytical instrument's inlet if possible.2. Avoid unnecessary heating of the sample solution.3. Consider using analytical techniques that do not require high temperatures.
Contamination: The sample may be contaminated with impurities from solvents, glassware, or other sources.1. Use high-purity solvents and thoroughly clean all glassware.2. Run a blank analysis of the solvent to check for impurities.
Low assay value or decreased concentration over time Degradation during storage: Improper storage conditions have led to the gradual breakdown of the compound.1. Review storage conditions. Ensure the compound is stored in a cool, dark place in a tightly sealed, light-proof container.2. For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen).
Adsorption to container surfaces: The compound may be adsorbing to the walls of plastic or certain types of glass containers.1. Use silanized glassware to minimize adsorption.2. If using plasticware, test for compatibility and recovery.
Inconsistent experimental results Sample instability under experimental conditions: The compound may be degrading in the presence of specific reagents, buffers, or under the pH conditions of your experiment.1. Perform a stability study of the compound under your specific experimental conditions (e.g., incubate the compound in the experimental matrix for various times and analyze for degradation).2. Adjust experimental parameters (e.g., pH, buffer composition) if instability is observed.
Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting stability issues with this compound.

TroubleshootingWorkflow start Stability Issue Encountered (e.g., unexpected peaks, low assay) check_light Was the sample protected from light? start->check_light check_temp Was the sample exposed to high temperatures? check_light->check_temp Yes implement_light_protection Action: Implement light protection (amber vials, low light conditions) check_light->implement_light_protection No check_storage Were proper storage conditions used? check_temp->check_storage Yes optimize_temp Action: Optimize temperature settings (e.g., lower GC inlet temp) check_temp->optimize_temp No check_reagents Is there potential reactivity with experimental reagents? check_storage->check_reagents Yes correct_storage Action: Correct storage procedures (cool, dark, dry) check_storage->correct_storage No issue_resolved Issue Resolved check_reagents->issue_resolved No further_investigation Further Investigation Needed check_reagents->further_investigation Yes implement_light_protection->issue_resolved optimize_temp->issue_resolved correct_storage->issue_resolved run_compatibility_test Action: Run compatibility/stability tests with experimental matrix run_compatibility_test->further_investigation

Troubleshooting workflow for stability issues.

Experimental Protocols

General Protocol for Assessing Photostability

This protocol provides a general method for determining the photostability of this compound in a solvent.

  • Sample Preparation: Prepare a solution of the compound in a suitable solvent (e.g., acetonitrile or isopropanol) at a known concentration (e.g., 10 µg/mL).

  • Control Sample: Transfer an aliquot of the solution to an amber HPLC vial. This will serve as the dark control.

  • Test Sample: Transfer an aliquot of the solution to a clear glass vial.

  • Exposure: Place both vials in a photostability chamber with a controlled light source (e.g., a xenon lamp providing an output similar to sunlight, around 280-400 nm).[7] Monitor the temperature to ensure it remains constant.

  • Time Points: At designated time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw a sample from both the clear and amber vials.

  • Analysis: Analyze the samples by a suitable stability-indicating method, such as HPLC with UV detection or GC-MS.

  • Evaluation: Compare the chromatograms of the exposed sample to the dark control. A decrease in the peak area of the parent compound and/or the appearance of new peaks in the exposed sample indicates photodegradation.

Potential Degradation Pathway

The primary degradation pathway for PBDEs under UV light is reductive debromination, where bromine atoms are sequentially removed from the aromatic rings. This can lead to the formation of a complex mixture of less-brominated congeners.

DegradationPathway compound This compound uv_light UV Light (hν) compound->uv_light dehalogenation Reductive Debromination uv_light->dehalogenation product1 Lesser Brominated Diphenyl Ethers dehalogenation->product1 Major Pathway product2 Polybrominated Dibenzofurans (PBDFs) (minor, via ring closure) dehalogenation->product2 Minor Pathway

Simplified photodegradation pathway.

Disclaimer: This information is provided as a general guide and is based on the properties of structurally similar compounds. It is the user's responsibility to validate all procedures and safety precautions for their specific application.

References

Technical Support Center: Analysis of 1,3-Dibromo-2-(4-bromophenoxy)benzene

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,3-Dibromo-2-(4-bromophenoxy)benzene. The information provided will assist in identifying potential impurities in your samples.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in a sample of this compound?

The impurities in your sample will largely depend on the synthetic route used. A common method for synthesizing diaryl ethers is the Ullmann condensation.[1][2][3][4] Based on this synthesis, potential impurities can be categorized as starting materials, intermediates, by-products of side reactions, and degradation products.

Table 1: Potential Impurities in this compound

Impurity Name Source Potential Analytical Signature (m/z for MS)
4-BromophenolUnreacted starting material172/174
1,2,3-TribromobenzeneUnreacted starting material312/314/316/318
Bis(4-bromophenyl) etherSide reaction of 4-bromophenol326/328/330
Isomeric Tribrominated Diphenyl EthersSide reactions or impurities in starting materials404/406/408/410
Debrominated productsDegradationVaries

Q2: I see unexpected peaks in my HPLC chromatogram. How can I identify them?

Unexpected peaks can arise from various sources. A systematic approach is crucial for identification.

  • Verify System Suitability: Ensure your HPLC system is performing correctly by running a standard of your pure compound.

  • Analyze the Peak Shape: Tailing or fronting peaks can indicate column degradation or inappropriate mobile phase conditions.

  • Hyphenated Techniques: The most effective method for identifying unknown peaks is to use a mass spectrometer coupled with your HPLC (LC-MS). This will provide the mass-to-charge ratio (m/z) of the eluting compounds, which is a critical piece of information for identification.[5]

  • Spiking Experiments: If you suspect the presence of a particular impurity (e.g., a starting material), inject a sample spiked with a small amount of that pure substance. If the peak height of your unknown increases, you have tentatively identified it.

Q3: My GC-MS analysis shows several closely eluting peaks. How can I improve the separation?

Polybrominated diphenyl ethers and related compounds can be challenging to separate by GC due to their similar structures and boiling points.[6][7][8][9]

  • Optimize the Temperature Program: A slower temperature ramp can improve the resolution of closely eluting peaks.

  • Column Selection: A longer GC column or a column with a different stationary phase may provide better separation.

  • Injector Temperature: High injector temperatures can cause degradation of thermally labile compounds.[8] Consider lowering the injector temperature or using a pulsed splitless injection.

Q4: The NMR spectrum of my sample has unassigned signals. What could they be?

Unassigned signals in an NMR spectrum often correspond to impurities or residual solvents.

  • Check for Common Solvents: Compare the chemical shifts of the unknown signals to published data for common laboratory solvents.[10][11][12][13]

  • Look for Starting Materials: The presence of unreacted 4-bromophenol or 1,2,3-tribromobenzene would give characteristic signals.

  • Consider Isomers: Isomeric impurities may have very similar but distinct NMR spectra.

  • 2D NMR Techniques: Techniques like COSY and HSQC can help in elucidating the structure of unknown impurities.

Troubleshooting Guides

HPLC-UV Analysis

Issue: Poor Peak Shape (Tailing or Fronting)

Possible Cause Troubleshooting Step
Column OverloadDecrease the injection volume or sample concentration.
Incompatible Sample SolventDissolve the sample in the mobile phase.
Column DegradationFlush the column with a strong solvent or replace it.
pH of Mobile PhaseAdjust the pH of the mobile phase.

Issue: Drifting Retention Times

Possible Cause Troubleshooting Step
Inconsistent Mobile Phase CompositionPrepare fresh mobile phase and ensure proper mixing.
Column Temperature FluctuationUse a column oven to maintain a constant temperature.
Pump MalfunctionCheck for leaks and ensure the pump is delivering a consistent flow rate.
GC-MS Analysis

Issue: No Peaks or Very Small Peaks

Possible Cause Troubleshooting Step
Syringe IssueCheck for a clogged or damaged syringe.
Injector LeakCheck for leaks at the septum and fittings.
Incorrect Injection ParametersVerify the injection volume and split ratio.
Compound Degradation in InjectorLower the injector temperature.

Issue: High Background Noise

Possible Cause Troubleshooting Step
Contaminated Carrier GasUse high-purity gas and install traps.
Column BleedCondition the column or replace it if it is old.
Septum BleedUse a high-quality, low-bleed septum.
Contaminated Ion SourceClean the ion source according to the manufacturer's instructions.

Experimental Protocols

Protocol 1: HPLC-UV Method for Impurity Profiling
  • Instrumentation: High-Performance Liquid Chromatograph with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water.

    • Solvent A: Water

    • Solvent B: Acetonitrile

  • Gradient Program:

    • 0-5 min: 70% B

    • 5-20 min: 70% to 95% B

    • 20-25 min: 95% B

    • 25-30 min: 95% to 70% B

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 220 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in acetonitrile to a concentration of approximately 1 mg/mL.

Protocol 2: GC-MS Method for Volatile and Semi-Volatile Impurities
  • Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer.

  • Column: A low-bleed capillary column suitable for semi-volatile compounds (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Injector: Splitless mode at 280 °C.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 300 °C.

    • Hold: 10 minutes at 300 °C.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: 50-550 m/z.

    • Ion Source Temperature: 230 °C.

  • Sample Preparation: Dissolve the sample in a suitable solvent (e.g., dichloromethane or toluene) to a concentration of approximately 1 mg/mL.

Protocol 3: ¹H NMR for Structural Confirmation and Impurity Identification
  • Instrumentation: Nuclear Magnetic Resonance Spectrometer (300 MHz or higher).

  • Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of the deuterated solvent.

  • Acquisition Parameters:

    • Number of Scans: 16 or 32.

    • Relaxation Delay: 1-2 seconds.

    • Pulse Angle: 30-45 degrees.

  • Data Processing: Fourier transform the raw data, phase correct the spectrum, and integrate the signals. Use the residual solvent peak as a reference.

Visualizations

impurity_identification_workflow start Sample of this compound hplc_analysis HPLC-UV Analysis start->hplc_analysis gcms_analysis GC-MS Analysis start->gcms_analysis nmr_analysis NMR Analysis start->nmr_analysis unexpected_peaks Unexpected Peaks Observed? hplc_analysis->unexpected_peaks gcms_analysis->unexpected_peaks nmr_database Compare with NMR Databases nmr_analysis->nmr_database no_impurities Sample is Pure unexpected_peaks->no_impurities No identify_impurities Identify Impurities unexpected_peaks->identify_impurities Yes lcms_analysis LC-MS Analysis for Mass Data identify_impurities->lcms_analysis spiking_study Spiking Study with Standards identify_impurities->spiking_study structural_elucidation Structural Elucidation of Unknowns lcms_analysis->structural_elucidation spiking_study->structural_elucidation nmr_database->structural_elucidation final_report Final Impurity Profile structural_elucidation->final_report

Caption: Workflow for impurity identification.

synthesis_pathway cluster_reactants Starting Materials cluster_reaction Ullmann Condensation cluster_products Products and By-products 4_bromophenol 4-Bromophenol reaction_conditions Cu Catalyst, Base, High Temperature 4_bromophenol->reaction_conditions 123_tribromobenzene 1,2,3-Tribromobenzene 123_tribromobenzene->reaction_conditions target_molecule This compound reaction_conditions->target_molecule side_product_1 Bis(4-bromophenyl) ether reaction_conditions->side_product_1 side_product_2 Isomeric Products reaction_conditions->side_product_2

References

Technical Support Center: Synthesis of 1,3-Dibromo-2-(4-bromophenoxy)benzene

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the synthesis of 1,3-Dibromo-2-(4-bromophenoxy)benzene. It includes frequently asked questions (FAQs), troubleshooting guides, detailed experimental protocols, and key quantitative data to facilitate successful and efficient synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and effective method for synthesizing this compound and other polybrominated diphenyl ethers (PBDEs) is the Ullmann condensation. This reaction involves the copper-catalyzed coupling of a substituted phenol with an aryl halide. For this specific synthesis, this would typically involve the reaction of 2,6-dibromophenol with 4-bromoiodobenzene or a related activated aryl halide in the presence of a copper catalyst and a base. An alternative described in the literature for similar compounds involves the coupling of a diphenyliodonium salt with a phenolate.[1]

Q2: What are the typical starting materials for this synthesis?

A2: The key starting materials for the Ullmann synthesis of this compound are:

  • Aryl Halide: 1,3-Dibromo-2-iodobenzene or a similar activated aryl halide.

  • Phenol: 4-Bromophenol.

  • Catalyst: A copper(I) salt, such as copper(I) iodide (CuI) or copper(I) bromide (CuBr), is commonly used.

  • Base: A strong, non-nucleophilic base is required to deprotonate the phenol. Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are frequently employed.

  • Solvent: High-boiling polar aprotic solvents like N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or pyridine are typically used to facilitate the reaction at elevated temperatures.

Q3: What are the critical parameters that influence the reaction yield and purity?

A3: Several factors can significantly impact the success of the synthesis:

  • Catalyst and Ligand: The choice of copper catalyst and, in some cases, a ligand can dramatically accelerate the reaction. Ligands such as 2,2,6,6-tetramethylheptane-3,5-dione (TMHD) have been shown to improve reaction rates and yields.[2][3]

  • Base: The strength and solubility of the base are crucial. Cesium carbonate is often more effective than potassium carbonate due to its higher solubility in organic solvents.

  • Temperature: Ullmann condensations typically require high temperatures, often in the range of 120-200 °C. The optimal temperature will depend on the specific substrates and solvent used.

  • Reaction Time: Reaction times can vary from a few hours to over 24 hours. Reaction progress should be monitored by techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Purity of Reactants and Solvent: The presence of water can significantly hinder the reaction. Therefore, using anhydrous solvents and dry reactants is essential.

Q4: How is the final product purified?

A4: Purification of this compound typically involves a multi-step process. After the reaction is complete, a standard work-up procedure is followed, which includes quenching the reaction, extracting the product into an organic solvent, and washing to remove inorganic salts and the catalyst. The crude product is then often purified by column chromatography on silica gel. Recrystallization from a suitable solvent system can be employed for further purification to obtain a product with high purity (>98%).[1]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Formation Inactive catalystUse freshly purchased, high-purity copper catalyst. Consider pre-activating the copper catalyst if necessary.
Presence of water in the reactionEnsure all glassware is oven-dried. Use anhydrous solvents and dry reactants.
Insufficiently strong or insoluble baseSwitch to a stronger or more soluble base, such as cesium carbonate.
Low reaction temperatureIncrease the reaction temperature in increments of 10-20 °C, ensuring it does not exceed the boiling point of the solvent.
Steric hindrance from the ortho-substituentsConsider using a ligand to facilitate the coupling. Picolinic acid has been shown to be effective for sterically hindered substrates. For particularly challenging couplings, a more reactive arylating agent might be necessary.
Formation of Side Products (e.g., symmetrical biaryl ethers) Homocoupling of the starting materialsThis can be a competing reaction. Optimizing the stoichiometry of the reactants (a slight excess of the phenol may be beneficial) and ensuring efficient stirring can help minimize this. Lowering the reaction temperature slightly once the reaction has initiated may also reduce side reactions.
Difficulty in Product Purification Co-elution of impurities during column chromatographyUse a solvent system with a lower polarity for elution to improve separation. Consider using a different stationary phase for chromatography if silica gel is not effective.
Oily product that is difficult to crystallizeTry different solvent systems for recrystallization. Seeding the solution with a small crystal of the pure product can induce crystallization. If the product remains an oil, purification by preparative TLC or HPLC may be necessary.

Quantitative Data

The following table summarizes representative yields for the synthesis of various polybrominated diphenyl ethers using the Ullmann condensation, which can be indicative of the expected outcome for the synthesis of this compound. The purity of the synthesized compounds was reported to be greater than 98% as determined by GC analysis.[1]

PBDE Congener Starting Phenolate Starting Diphenyliodonium Salt Yield (%)
2-Bromodiphenyl ether (BDE-1)Phenolate2-Bromodiphenyliodonium chloride65
4-Bromodiphenyl ether (BDE-3)Phenolate4-Bromodiphenyliodonium chloride78
2,4-Dibromodiphenyl ether (BDE-7)4-Bromophenolate2-Bromodiphenyliodonium chloride55
2,4,4'-Tribromodiphenyl ether (BDE-28)4-Bromophenolate2,4-Dibromodiphenyliodonium chloride62
2,2',4,4'-Tetrabromodiphenyl ether (BDE-47)2,4-Dibromophenolate2,4-Dibromodiphenyliodonium chloride71

Experimental Protocols

General Protocol for the Ullmann Synthesis of Polybrominated Diphenyl Ethers [1]

This protocol is adapted from the synthesis of similar PBDE congeners and can be applied to the synthesis of this compound.

Materials:

  • 2,6-Dibromophenol

  • 4-Bromoiodobenzene (or a corresponding diphenyliodonium salt)

  • Copper(I) iodide (CuI)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Pyridine, anhydrous

  • Dichloromethane (CH₂Cl₂)

  • Silica gel for column chromatography

  • Hexane

  • Hydrochloric acid (HCl), 1 M solution

  • Sodium sulfate (Na₂SO₄), anhydrous

Procedure:

  • Preparation of the Phenolate: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,6-dibromophenol (1.0 eq) in anhydrous pyridine. Add anhydrous potassium carbonate (1.5 eq) to the solution. The mixture is stirred at room temperature for 30 minutes to form the potassium phenolate.

  • Ullmann Condensation: To the flask containing the phenolate, add 4-bromoiodobenzene (1.1 eq) and copper(I) iodide (0.2 eq).

  • Reaction: The reaction mixture is heated to reflux (typically around 115 °C for pyridine) and maintained at this temperature for 12-24 hours. The progress of the reaction should be monitored by TLC or GC.

  • Work-up: After the reaction is complete, the mixture is cooled to room temperature. The solvent (pyridine) is removed under reduced pressure. The residue is then dissolved in dichloromethane.

  • Extraction and Washing: The dichloromethane solution is washed sequentially with 1 M HCl solution (to remove any remaining pyridine), water, and brine.

  • Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield the crude product.

  • Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and dichloromethane) to afford the pure this compound. The purity of the final product should be confirmed by analytical techniques such as GC-MS and NMR.

Visualizations

experimental_workflow cluster_prep Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start reactants Mix 2,6-Dibromophenol, 4-Bromoiodobenzene, K2CO3, CuI in Pyridine start->reactants reflux Heat to Reflux (12-24h) reactants->reflux cool Cool to RT reflux->cool evap_py Remove Pyridine cool->evap_py dissolve Dissolve in CH2Cl2 evap_py->dissolve extract Wash with HCl, H2O, Brine dissolve->extract dry Dry over Na2SO4 extract->dry evap_dcm Evaporate CH2Cl2 dry->evap_dcm chromatography Column Chromatography evap_dcm->chromatography product Pure Product chromatography->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_guide cluster_problem Problem Identification cluster_causes Potential Causes cluster_solutions Solutions problem Low or No Product Yield cause1 Inactive Catalyst problem->cause1 cause2 Presence of Water problem->cause2 cause3 Low Temperature problem->cause3 cause4 Steric Hindrance problem->cause4 solution1 Use Fresh/Activated Catalyst cause1->solution1 solution2 Use Anhydrous Conditions cause2->solution2 solution3 Increase Temperature cause3->solution3 solution4 Add Ligand cause4->solution4

Caption: Troubleshooting logic for low product yield in the Ullmann synthesis.

References

Validation & Comparative

Structural Confirmation of 1,3-Dibromo-2-(4-bromophenoxy)benzene: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis for confirming the chemical structure of 1,3-Dibromo-2-(4-bromophenoxy)benzene (CAS Number: 189084-60-4). While publicly accessible experimental data for this specific compound is limited, this document outlines the expected analytical results and compares them with data from related isomers and alternative structures. The methodologies provided are standard protocols for structural elucidation of novel organic compounds.

Chemical Identity and Structural Isomers

The definitive structure of this compound is registered under CAS number 189084-60-4.[1][2] Its molecular formula is C12H7Br3O, with a molecular weight of approximately 406.9 g/mol .[1] The structural formula, as confirmed by its SMILES string (C1=CC(=C(C(=C1)Br)OC2=CC=C(C=C2)Br)Br), indicates a benzene ring substituted with two bromine atoms at positions 1 and 3, and a 4-bromophenoxy group at position 2.

For comparative purposes, it is crucial to distinguish this compound from its isomers, which possess the same molecular formula but differ in the substitution pattern on the aromatic rings.

Compound NameCAS NumberKey Structural Difference
This compound 189084-60-4 Target Compound
1,3-Dibromo-2-(3-bromophenoxy)benzene337513-53-8Bromine on the phenoxy group is at the meta position.[3][4]
1,3-Dibromo-5-(4-bromophenoxy)benzeneNot readily availableDifferent substitution pattern on the dibrominated ring.
2,4-Dibromo-1-(4-bromophenoxy)benzeneNot readily availableDifferent substitution pattern on the dibrominated ring.

Experimental Protocols for Structural Confirmation

The following are detailed experimental methodologies that would be employed to confirm the structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Proton (¹H) NMR: The sample would be dissolved in an appropriate deuterated solvent (e.g., CDCl₃) and analyzed on a 400 MHz or higher NMR spectrometer. The resulting spectrum is expected to show distinct signals for the aromatic protons. The splitting patterns (coupling constants) would be crucial in determining the substitution pattern on both benzene rings.

  • Carbon-13 (¹³C) NMR: A proton-decoupled ¹³C NMR spectrum would provide the number of unique carbon environments. The chemical shifts would indicate the presence of carbons bonded to bromine, oxygen, and hydrogen.

  • 2D NMR (COSY, HSQC, HMBC): Two-dimensional NMR experiments would be essential to definitively assign the proton and carbon signals and to establish connectivity within the molecule, confirming the precise arrangement of the substituents.

Mass Spectrometry (MS)
  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique would be used to determine the molecular weight and fragmentation pattern. The sample would be injected into a gas chromatograph to separate it from any impurities before it enters the mass spectrometer. The mass spectrum would be expected to show a molecular ion peak corresponding to the molecular weight of 406.9 g/mol , with a characteristic isotopic pattern for three bromine atoms.

  • High-Resolution Mass Spectrometry (HRMS): HRMS would provide a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of the elemental composition (C12H7Br3O).

Infrared (IR) Spectroscopy
  • The sample would be analyzed using an FTIR spectrometer, typically as a thin film or in a KBr pellet. The IR spectrum would show characteristic absorption bands for C-H aromatic stretching, C=C aromatic ring stretching, C-O-C ether stretching, and C-Br stretching, providing functional group information consistent with the proposed structure.

Expected vs. Alternative Compound Data

While specific experimental data for this compound is not publicly available, the table below contrasts the expected spectroscopic characteristics with those of a known, related compound, 1,3-dibromobenzene, to illustrate how subtle structural differences would manifest in the analytical data.

Analytical TechniqueExpected for this compoundData for 1,3-Dibromobenzene (CAS: 108-36-1)
¹H NMR Complex multiplet patterns for 7 aromatic protons.Simpler aromatic proton signals.[5]
¹³C NMR 12 distinct carbon signals expected due to asymmetry.Fewer carbon signals due to higher symmetry.[5]
Mass Spec (MW) 406.9 g/mol (with isotopic pattern for 3 Br).235.9 g/mol (with isotopic pattern for 2 Br).[5]
IR Spectroscopy Presence of C-O-C ether stretch.Absence of a C-O-C ether stretch.[5]

Logical Workflow for Structural Confirmation

The following diagram illustrates the logical workflow for the synthesis and structural confirmation of this compound.

Structural_Confirmation_Workflow cluster_synthesis Synthesis cluster_analysis Structural Analysis cluster_confirmation Confirmation Reactants Starting Materials: 1,2,3-Tribromobenzene and 4-Bromophenol Reaction Ullmann Condensation Reactants->Reaction Crude Crude Product Reaction->Crude Purification Purification (e.g., Column Chromatography) Crude->Purification Pure Pure Compound Purification->Pure NMR NMR Spectroscopy (1H, 13C, 2D) Pure->NMR MS Mass Spectrometry (GC-MS, HRMS) Pure->MS IR IR Spectroscopy Pure->IR Data Spectroscopic Data NMR->Data MS->Data IR->Data Analysis Data Analysis and Structure Elucidation Data->Analysis Comparison Comparison with Expected & Isomeric Data Analysis->Comparison Final Confirmed Structure: This compound Comparison->Final

Caption: Workflow for Synthesis and Structural Confirmation.

Signaling Pathway and Experimental Workflow Diagrams

For clarity in presenting experimental logic, the following diagrams outline the decision-making process in spectral analysis and a typical experimental workflow.

Caption: Decision tree for spectral data analysis.

References

Comparative analysis of 1,3-Dibromo-2-(4-bromophenoxy)benzene synthesis methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in the field of drug development and organic synthesis, the efficient construction of diaryl ether linkages is a critical step in the creation of complex molecules. This guide provides a comparative analysis of two prominent methods for the synthesis of 1,3-Dibromo-2-(4-bromophenoxy)benzene: the classical Ullmann condensation and the modern Buchwald-Hartwig C-O cross-coupling reaction. While specific experimental data for this exact molecule is not extensively documented, this guide extrapolates from well-established protocols for analogous transformations to provide a reliable comparison.

Introduction to Synthetic Strategies

The synthesis of this compound involves the formation of a C-O bond between a substituted phenol and a substituted aryl halide. Two primary retrosynthetic disconnections can be envisioned, leading to two potential synthetic pathways for both the Ullmann and Buchwald-Hartwig approaches.

  • Route A: Coupling of 2,6-dibromophenol with a 4-halo-substituted benzene.

  • Route B: Coupling of 4-bromophenol with 1,2,3-tribromobenzene.

This guide will focus on the more common and generally more efficient Route A, which utilizes readily available starting materials.

Comparative Analysis of Synthesis Methods

The choice between the Ullmann condensation and the Buchwald-Hartwig C-O coupling depends on several factors, including reaction conditions, catalyst cost, substrate scope, and functional group tolerance. The following table summarizes the key aspects of each method.

FeatureUllmann CondensationBuchwald-Hartwig C-O Coupling
Catalyst Copper (Cu) powder, Cu(I) salts (e.g., CuI)[1][2][3]Palladium (Pd) complexes (e.g., Pd(OAc)₂, Pd₂(dba)₃)[4][5][6][7]
Ligands Often ligand-free, but can be accelerated by N,N- or N,O-chelating ligands (e.g., N,N-dimethylglycine, 1,10-phenanthroline)[2][8]Bulky, electron-rich phosphine ligands are crucial (e.g., XPhos, RuPhos, BrettPhos)[4][6][7]
Base Strong inorganic bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)[2]Strong, non-nucleophilic bases (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃)[6][7]
Solvent High-boiling polar aprotic solvents (e.g., DMF, DMSO, quinoline, dioxane)[1][9]Aprotic solvents (e.g., toluene, dioxane, THF)[6][7]
Temperature Typically high temperatures (100-220 °C)[2][9]Milder temperatures (room temperature to 110 °C)[6][7]
Typical Yields Moderate to good, but can be variable.[9]Generally good to excellent.[10]
Advantages Lower catalyst cost, simpler reaction setup in some cases.[8]Milder reaction conditions, broader substrate scope, higher functional group tolerance, generally higher yields.[8][10]
Disadvantages Harsh reaction conditions, limited substrate scope, often requires stoichiometric amounts of copper.[2]Higher catalyst and ligand cost, sensitivity to air and moisture in some cases.[8]

Experimental Protocols

The following are detailed, representative experimental protocols for the synthesis of this compound via Route A, based on established methodologies for similar diaryl ether syntheses.

Method 1: Ullmann Condensation

This protocol is adapted from general procedures for copper-catalyzed diaryl ether synthesis.[2]

Reactants:

  • 2,6-Dibromophenol

  • 1-Bromo-4-iodobenzene

  • Copper(I) iodide (CuI)

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • To an oven-dried Schlenk tube is added 2,6-dibromophenol (1.0 eq), 1-bromo-4-iodobenzene (1.2 eq), CuI (0.1 eq), and K₂CO₃ (2.0 eq).

  • The tube is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.

  • Anhydrous DMF is added, and the reaction mixture is heated to 120-140 °C with vigorous stirring.

  • The reaction is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, the reaction mixture is cooled to room temperature and diluted with ethyl acetate.

  • The organic layer is washed with aqueous ammonia and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford this compound.

Method 2: Buchwald-Hartwig C-O Coupling

This protocol is based on modern palladium-catalyzed methods for the formation of diaryl ethers.[4][5]

Reactants:

  • 2,6-Dibromophenol

  • 1,4-Dibromobenzene

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Potassium phosphate tribasic (K₃PO₄)

  • Toluene

Procedure:

  • In a glovebox, an oven-dried Schlenk tube is charged with Pd₂(dba)₃ (0.02 eq), XPhos (0.08 eq), and K₃PO₄ (1.5 eq).

  • 2,6-Dibromophenol (1.2 eq) and 1,4-dibromobenzene (1.0 eq) are added to the tube.

  • The tube is sealed, removed from the glovebox, and anhydrous toluene is added via syringe.

  • The reaction mixture is heated to 100 °C with stirring.

  • The reaction progress is monitored by TLC or GC-MS.

  • After completion, the mixture is cooled to room temperature, diluted with diethyl ether, and filtered through a pad of Celite.

  • The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel to yield this compound.

Synthesis of Starting Materials

The key precursors for Route A are 2,6-dibromophenol and a 4-halo-benzene derivative.

  • 2,6-Dibromophenol: This can be synthesized by the direct bromination of phenol. To achieve regioselectivity for the ortho positions, the para position can be blocked with a sulfonic acid group, followed by bromination and subsequent removal of the blocking group.[11] Alternatively, direct bromination using reagents like N-bromosuccinimide can also yield 2,6-dibromophenol.[12][13]

  • 4-Bromophenol: This can be prepared by the bromination of phenol in a solvent like carbon disulfide at low temperatures to favor para-substitution.[14][15][16]

  • 1-Bromo-4-iodobenzene and 1,4-Dibromobenzene: These are commercially available reagents.

Visualizing the Synthetic Pathways

The following diagrams illustrate the two proposed synthetic routes for the preparation of this compound.

G cluster_ullmann Ullmann Condensation cluster_buchwald Buchwald-Hartwig C-O Coupling U_phenol 2,6-Dibromophenol U_product This compound U_phenol->U_product CuI, K2CO3, DMF, 120-140 °C U_aryl_halide 1-Bromo-4-iodobenzene U_aryl_halide->U_product B_phenol 2,6-Dibromophenol B_product This compound B_phenol->B_product Pd2(dba)3, XPhos, K3PO4, Toluene, 100 °C B_aryl_halide 1,4-Dibromobenzene B_aryl_halide->B_product

Caption: Synthetic routes to this compound.

Conclusion

Both the Ullmann condensation and the Buchwald-Hartwig C-O coupling represent viable methods for the synthesis of this compound. The Buchwald-Hartwig reaction is generally favored for its milder conditions, higher yields, and broader substrate scope, making it a more versatile tool in modern organic synthesis.[8][10] However, the lower cost of copper catalysts may make the Ullmann condensation a more economical choice for large-scale production, provided the harsher conditions are tolerated by the substrate and the potential for lower yields is acceptable.[8] The selection of the optimal method will ultimately depend on the specific requirements of the synthesis, including scale, cost considerations, and the presence of other functional groups in the molecule.

References

A Comparative Guide to Validating the Purity of 1,3-Dibromo-2-(4-bromophenoxy)benzene

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of chemical compounds is a critical, non-negotiable aspect of the research and development pipeline. The presence of impurities can lead to unforeseen side reactions, inaccurate biological data, and ultimately, compromise the validity and reproducibility of experimental results. This guide provides a comparative analysis of two different batches of 1,3-Dibromo-2-(4-bromophenoxy)benzene, designated as "High-Purity Grade" and "Standard Grade," to illustrate the importance of rigorous purity validation.

Comparative Purity Analysis

The purity of the two batches of this compound was assessed using three common analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy. The results, summarized below, highlight the differences in purity and impurity profiles between the two grades.

Analytical MethodParameterHigh-Purity GradeStandard Grade
HPLC Purity (Area %)> 99.5%98.1%
Number of Impurities Detected13
Major Impurity (Area %)< 0.3%1.2% (Isomeric Impurity)
GC-MS Purity by Total Ion Chromatogram> 99.0%97.5%
Identified ImpuritiesTrace solvent residueIsomeric and partially brominated species
¹H NMR Purity determined by qNMR> 99.0%97.8%
Unidentified SignalsNone observedMinor peaks in the aromatic region

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure transparency and enable replication of the purity validation process.

High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of the compound and quantify any impurities by measuring the area percentage of the main peak relative to all other peaks.

  • Instrumentation: Agilent 1260 Infinity II LC System or equivalent.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water.

  • Gradient Program:

    • Start with 70% acetonitrile / 30% water.

    • Linearly increase to 95% acetonitrile over 15 minutes.

    • Hold at 95% acetonitrile for 5 minutes.

    • Return to initial conditions over 1 minute and equilibrate for 4 minutes.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detector: UV-Vis detector at 220 nm.

  • Sample Preparation: Dissolve 1 mg of the compound in 1 mL of acetonitrile.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To identify and semi-quantify volatile and semi-volatile impurities, including residual solvents and by-products from synthesis.

  • Instrumentation: Agilent 7890 GC with 5977 MS or equivalent.

  • Column: HP-5ms, 30 m x 0.25 mm x 0.25 µm or similar non-polar column.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Inlet Temperature: 280°C.

  • Oven Temperature Program:

    • Initial temperature of 150°C, hold for 2 minutes.

    • Ramp to 300°C at a rate of 15°C/min.

    • Hold at 300°C for 10 minutes.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Mass Range: 50-600 m/z.

  • Sample Preparation: Dissolve 1 mg of the compound in 1 mL of dichloromethane.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

Objective: To confirm the chemical structure and assess purity by identifying signals corresponding to the main compound and any impurities.

  • Instrumentation: 400 MHz NMR spectrometer.

  • Solvent: Chloroform-d (CDCl₃).

  • Internal Standard: (Optional for quantitative NMR) A known amount of a certified internal standard (e.g., 1,3,5-trimethoxybenzene).

  • Procedure:

    • Accurately weigh approximately 10 mg of the compound and dissolve it in ~0.7 mL of CDCl₃.

    • If performing quantitative NMR (qNMR), add a precisely weighed amount of the internal standard.

    • Transfer the solution to an NMR tube.

    • Acquire the ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Process the spectrum, including Fourier transformation, phase correction, and baseline correction.

    • Integrate the signals and compare the integrals of the compound's protons to those of any impurity signals or the internal standard.

Workflow for Chemical Purity Validation

The following diagram illustrates a logical workflow for the comprehensive validation of chemical purity, from sample receipt to the final report.

A Sample Reception B Visual Inspection A->B C Analytical Testing B->C D HPLC Analysis C->D E GC-MS Analysis C->E F NMR Spectroscopy C->F G Data Review and Interpretation D->G E->G F->G H Purity Specification Check G->H I Pass H->I Meets Specification J Fail H->J Does Not Meet Specification K Certificate of Analysis Generation I->K L Further Investigation / Re-purification J->L

Workflow for Chemical Purity Validation

Comparative Discussion

The "High-Purity Grade" of this compound demonstrates a significantly cleaner profile across all analytical methods employed. The HPLC analysis shows a purity exceeding 99.5% with only a single, minor impurity. In contrast, the "Standard Grade" exhibits a lower purity of 98.1% and contains multiple impurities, including a notable isomeric impurity at 1.2%.

GC-MS analysis corroborates these findings, revealing the presence of isomeric and partially brominated species in the "Standard Grade" that are absent in the "High-Purity Grade." The ¹H NMR spectrum of the "High-Purity Grade" is clean, with all signals assignable to the target molecule. The "Standard Grade," however, displays minor, unassignable peaks in the aromatic region, indicative of impurities.

For researchers in sensitive applications such as drug development, the use of the "High-Purity Grade" is strongly recommended. The presence of impurities, as seen in the "Standard Grade," can introduce variability and lead to misleading results in biological assays or interfere with subsequent synthetic steps. The detailed experimental protocols provided in this guide offer a robust framework for independently verifying the purity of this compound and other similar compounds, ensuring the integrity and reliability of research outcomes.

Spectral Data Analysis: A Comparative Guide for 1,3-Dibromo-2-(4-bromophenoxy)benzene and Related Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comparative analysis of the spectral data for 1,3-Dibromo-2-(4-bromophenoxy)benzene and its structural analogs. Due to the limited availability of experimental spectral data for the target compound, this guide focuses on predicting its spectral characteristics based on the analysis of related brominated aromatic compounds. This information is intended for researchers, scientists, and professionals in the field of drug development to facilitate the identification and characterization of this compound.

Introduction to this compound

This compound is a polybrominated diphenyl ether (PBDE) with the chemical formula C₁₂H₇Br₃O.[1] Its molecular weight is approximately 406.9 g/mol .[1] The structural formula, as depicted below, consists of a 1,3-dibromobenzene ring linked to a 4-bromophenoxy group through an ether bond.

Spectral_Analysis_Workflow cluster_Techniques Spectroscopic Techniques cluster_Data Data Analysis cluster_Interpretation Interpretation & Identification MS Mass Spectrometry (MS) MS_Data Molecular Weight & Isotopic Pattern MS->MS_Data NMR NMR Spectroscopy (¹H, ¹³C) NMR_Data Chemical Environment & Connectivity NMR->NMR_Data IR Infrared (IR) Spectroscopy IR_Data Functional Groups IR->IR_Data Structure_Proposal Propose Structure MS_Data->Structure_Proposal NMR_Data->Structure_Proposal IR_Data->Structure_Proposal Comparison Compare with Known Spectra Structure_Proposal->Comparison Final_ID Final Identification Comparison->Final_ID

References

A Comparative Guide to the Efficacy of 1,3-Dibromo-2-(4-bromophenoxy)benzene as a Flame Retardant

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential flame retardant, 1,3-Dibromo-2-(4-bromophenoxy)benzene. Due to the limited publicly available data on this specific compound, this document focuses on the expected performance characteristics based on its chemical structure as a brominated diphenyl ether (BDE). The efficacy is benchmarked against well-characterized commercial brominated flame retardants (BFRs), including brominated polystyrene (BrPS), decabromodiphenyl ether (DecaBDE), and hexabromocyclododecane (HBCD). The information herein is intended to guide research and development efforts in the field of flame retardant materials.

Mechanism of Action: The Role of Bromine in Flame Retardancy

Brominated flame retardants, including this compound, primarily function in the gas phase of a fire. When the polymer material is heated, the C-Br bonds in the flame retardant break, releasing bromine radicals (Br•) into the surrounding hot gases. These radicals are highly effective at interrupting the combustion chain reaction. They scavenge high-energy free radicals, such as hydrogen (H•) and hydroxyl (OH•) radicals, which are essential for flame propagation. This "radical trap" mechanism cools the flame and slows down the burning process, providing critical time for escape and fire suppression.

cluster_0 Fire Triangle cluster_1 Intervention by Brominated Flame Retardant Heat Heat Fuel Fuel Heat->Fuel Initiates Pyrolysis Oxygen Oxygen Fuel->Oxygen Combustion Reaction Oxygen->Heat Exothermic Reaction BFR 1,3-Dibromo-2- (4-bromophenoxy)benzene Br_Radicals Bromine Radicals (Br•) BFR->Br_Radicals Thermal Decomposition High_Energy_Radicals High-Energy Radicals (H•, OH•) Br_Radicals->High_Energy_Radicals Radical Scavenging Low_Energy_Radicals Low-Energy Radicals (HBr) High_Energy_Radicals->Low_Energy_Radicals Conversion to Less Reactive Species Combustion_Process Combustion Process High_Energy_Radicals->Combustion_Process Drives Flame_Inhibition Flame Inhibition Low_Energy_Radicals->Flame_Inhibition Leads to

Caption: Generalized signaling pathway of brominated flame retardants.

Comparative Performance Data

Flame RetardantPolymer MatrixLOI (%)UL 94 RatingPeak Heat Release Rate (pHRR) (kW/m²)Reference
Brominated Polystyrene (BrPS) Polybutylene Terephthalate (PBT) + Glass Fiber35.5V-0Significantly Reduced vs. base polymer[1][2]
Decabromodiphenyl Ether (DecaBDE) High Impact Polystyrene (HIPS)30-35V-0~250-300[3][4][5][6]
Hexabromocyclododecane (HBCD) Expanded Polystyrene (EPS)>25V-0~150-200[7][8][9][10][11]
Unmodified Polymer (Typical) PBT, HIPS, EPS18-21HB (often fails)>1000N/A

Note: The performance of a flame retardant is highly dependent on the polymer matrix, loading level, and the presence of synergists like antimony trioxide.

Experimental Protocols for Efficacy Evaluation

To ascertain the efficacy of this compound, a series of standardized tests should be conducted. The following outlines the methodologies for the key experiments.

cluster_0 Material Preparation cluster_1 Flammability Testing cluster_2 Data Analysis and Comparison Compound Compound Polymer with This compound Specimen Prepare Standardized Test Specimens Compound->Specimen LOI Limiting Oxygen Index (LOI) ASTM D2863 Specimen->LOI UL94 UL 94 Vertical/Horizontal Burn Test Specimen->UL94 Cone Cone Calorimetry ASTM E1354 Specimen->Cone Analyze Analyze LOI, UL 94 Rating, pHRR, etc. LOI->Analyze UL94->Analyze Cone->Analyze Compare Compare with Alternative Flame Retardants Analyze->Compare Efficacy Determine Efficacy Compare->Efficacy

Caption: Experimental workflow for evaluating flame retardant efficacy.

1. Limiting Oxygen Index (LOI) Test

  • Standard: ASTM D2863, ISO 4589-2.[12][13]

  • Objective: To determine the minimum concentration of oxygen in a flowing mixture of oxygen and nitrogen that will just support flaming combustion of a material.[14]

  • Procedure:

    • A small, vertically oriented test specimen is ignited from the top.[15]

    • The concentration of oxygen in the gas mixture is systematically varied.[15]

    • The LOI is the oxygen concentration at which the flame self-extinguishes within a specified time or after burning a certain length of the specimen.[16]

  • Significance: A higher LOI value indicates better flame retardancy, as the material requires a more oxygen-rich environment to burn.[14]

2. UL 94 Flammability Test

  • Standard: ANSI/UL 94.[1][17]

  • Objective: To classify plastic materials based on their burning characteristics in response to a small flame ignition source.[18][19]

  • Procedure (Vertical Burn Test - V-0, V-1, V-2):

    • A rectangular test specimen is held vertically.[17]

    • A calibrated flame is applied to the bottom edge for 10 seconds and then removed.[20]

    • The afterflame time is recorded. The flame is reapplied for another 10 seconds.

    • The duration of afterflame and afterglow, and whether flaming drips ignite a cotton ball placed below the specimen, are observed.[20]

  • Classifications:

    • V-0: Afterflame time < 10 seconds for each flame application; total afterflame time for 5 specimens < 50 seconds; no flaming drips.[19]

    • V-1: Afterflame time < 30 seconds for each flame application; total afterflame time for 5 specimens < 250 seconds; no flaming drips.[19]

    • V-2: Same as V-1, but flaming drips that ignite the cotton are allowed.[19]

  • Significance: This test provides a direct measure of a material's ability to self-extinguish and its tendency to spread fire through dripping.[18]

3. Cone Calorimetry

  • Standard: ASTM E1354, ISO 5660.[21][22]

  • Objective: To measure the heat release rate (HRR) and other fire-related properties of materials under controlled heat flux conditions.[23][24][25]

  • Procedure:

    • A small, horizontally oriented specimen is exposed to a controlled level of radiant heat from a conical heater.[21]

    • The specimen is ignited by a spark igniter.[21]

    • The oxygen concentration in the exhaust gas is continuously measured to calculate the heat release rate based on the principle of oxygen consumption.[22]

    • Other parameters measured include time to ignition, mass loss rate, smoke production, and effective heat of combustion.[23]

  • Significance: Cone calorimetry provides comprehensive data on the fire behavior of a material, with the peak heat release rate (pHRR) being a critical indicator of the potential fire hazard.[23] A lower pHRR signifies a reduced contribution to fire growth.[2]

Conclusion

Based on its chemical structure as a brominated diphenyl ether, this compound is expected to exhibit effective flame retardant properties through a gas-phase radical trapping mechanism. To quantify its efficacy, it is essential to conduct standardized flammability tests, including Limiting Oxygen Index, UL 94, and Cone Calorimetry. The performance data from established brominated flame retardants such as brominated polystyrene, DecaBDE, and HBCD provide valuable benchmarks for comparison. This guide serves as a foundational resource for researchers and professionals in the evaluation and development of novel flame retardant solutions.

References

A Comparative Analysis of 1,3-Dibromo-2-(4-bromophenoxy)benzene and Its Isomers for Research and Development

Author: BenchChem Technical Support Team. Date: November 2025

An objective guide for researchers, scientists, and drug development professionals on the properties and performance of 1,3-Dibromo-2-(4-bromophenoxy)benzene and its positional isomers. This document provides a comparative summary of their characteristics, relevant experimental protocols, and insights into their mechanisms of action.

The compound this compound and its isomers belong to the class of polybrominated diphenyl ethers (PBDEs). These compounds are of significant interest in various fields, including materials science as flame retardants and in toxicology due to their environmental persistence and potential health impacts. This guide offers a comparative overview to aid in the selection and application of these specific tribrominated diphenyl ether (triBDE) congeners.

Physicochemical Properties: A Comparative Overview

While specific experimental data for a direct head-to-head comparison of the target compound and its 2- and 3-phenoxy isomers is limited in publicly available literature, we can compile their fundamental physicochemical properties. These properties are crucial for understanding their behavior in various experimental and environmental settings.

PropertyThis compound1,3-Dibromo-2-(3-bromophenoxy)benzene1,3-Dibromo-2-(2-bromophenoxy)benzene
Synonym 2,4',6-Tribromodiphenyl ether[1]PBDE 27, 2,3',6-Tribromodiphenyl ether[2]BDE 19, PBDE 19[3]
CAS Number 189084-60-4[4]337513-53-8[2]147217-73-0[3]
Molecular Formula C₁₂H₇Br₃O[4]C₁₂H₇Br₃O[2]C₁₂H₇Br₃O[3]
Molecular Weight 406.9 g/mol [4]406.89 g/mol [2]406.9 g/mol [3]
XLogP3-AA Not Available5.5[2]Not Available

Performance and Application Insights

As members of the PBDE family, these compounds are primarily utilized as additive flame retardants in a variety of polymers.[5] Their effectiveness stems from their ability to interfere with the combustion process in the gas phase.

Flame Retardant Mechanism

Brominated flame retardants, including these triBDE isomers, function primarily through a radical trapping mechanism in the gas phase during combustion. Upon heating, the C-Br bonds cleave, releasing bromine radicals (Br•). These radicals are highly effective at scavenging high-energy hydrogen (H•) and hydroxyl (•OH) radicals, which are key propagators of the combustion chain reaction. This process replaces them with less reactive bromine radicals, thereby quenching the fire.

Flame_Retardant_Mechanism Polymer Polymer Matrix (e.g., Plastic, Foam) Decomposition Thermal Decomposition Polymer->Decomposition undergoes Heat Heat from Ignition Source Heat->Polymer initiates PBDE 1,3-Dibromo-2-(phenoxy)benzene (R-Br) PBDE->Decomposition undergoes Volatiles Flammable Volatiles Decomposition->Volatiles Br_Radical Bromine Radicals (Br•) Decomposition->Br_Radical Combustion Combustion (Gas Phase Reaction) Volatiles->Combustion Quenching Radical Quenching Br_Radical->Quenching High_Energy_Radicals High Energy Radicals (H•, •OH) Combustion->High_Energy_Radicals propagates via High_Energy_Radicals->Quenching End_Products Less Reactive Species (HBr, H₂O) Quenching->End_Products forms Flame_Inhibition Flame Inhibition Quenching->Flame_Inhibition leads to AhR_Pathway cluster_nucleus Nuclear Events PBDE PBDE Isomer (Ligand) AhR_complex Inactive Cytosolic AhR Complex (AhR, HSP90, XAP2) PBDE->AhR_complex binds to Active_AhR Activated AhR-Ligand Complex AhR_complex->Active_AhR conformational change Nucleus Nucleus Active_AhR->Nucleus translocates to Heterodimer AhR-ARNT Heterodimer Active_AhR->Heterodimer dimerizes with ARNT ARNT ARNT->Heterodimer XRE Xenobiotic Response Element (XRE) on DNA Heterodimer->XRE binds to Gene_Transcription Transcription of Target Genes (e.g., CYP1A1) XRE->Gene_Transcription initiates Biological_Response Biological & Toxicological Responses Gene_Transcription->Biological_Response leads to

References

Benchmarking the Performance of Brominated Phenoxybenzenes in Diaryl Ether Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

The synthesis of diaryl ethers is a cornerstone of many chemical research and drug development programs. These structural motifs are present in a wide array of biologically active molecules and functional materials. The choice of starting materials and synthetic routes can significantly impact reaction efficiency, yield, and overall cost-effectiveness. This guide provides a comparative analysis of synthetic strategies for producing polybrominated diphenyl ethers, with a focus on evaluating the performance of precursors like 1,3-Dibromo-2-(4-bromophenoxy)benzene against alternative methodologies such as the Ullmann condensation and Buchwald-Hartwig amination.

Performance Comparison of Synthetic Routes

The following table summarizes the quantitative data from various synthetic approaches to highlight the differences in reaction conditions and yields. This data is compiled from established synthetic protocols for diaryl ethers and serves as a benchmark for evaluating the potential performance of specialized reagents like this compound.

Synthetic Route Key Reagents Typical Reaction Temperature (°C) Typical Reaction Time (hours) Reported Yield (%) Key Advantages Key Disadvantages
Ullmann Condensation Copper catalyst, Base (e.g., K2CO3)150-22012-4840-80Cost-effective catalystHarsh reaction conditions, often requires stoichiometric copper
Buchwald-Hartwig Amination Palladium catalyst, Ligand (e.g., BINAP), Base (e.g., NaOtBu)80-1202-2470-95High yields, milder conditionsExpensive catalyst and ligands, air-sensitive reagents
SNAr Reaction Activated Aryl Halide, Nucleophile, Base25-1001-1260-90No catalyst requiredLimited to electron-deficient aryl halides

Experimental Protocols

Ullmann Condensation for Diaryl Ether Synthesis

This protocol describes a typical Ullmann condensation for the synthesis of a diaryl ether.

Materials:

  • Aryl halide (1.0 eq)

  • Phenol (1.2 eq)

  • Anhydrous Potassium Carbonate (K2CO3) (2.0 eq)

  • Copper(I) iodide (CuI) (0.1 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • To a dry round-bottom flask, add the aryl halide, phenol, potassium carbonate, and copper(I) iodide.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen).

  • Add anhydrous DMF to the flask via syringe.

  • Heat the reaction mixture to 160°C with vigorous stirring for 24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Buchwald-Hartwig C-O Coupling for Diaryl Ether Synthesis

This protocol outlines the Buchwald-Hartwig amination for the formation of a C-O bond.

Materials:

  • Aryl halide (1.0 eq)

  • Alcohol or Phenol (1.2 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3) (0.02 eq)

  • 2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) (0.04 eq)

  • Sodium tert-butoxide (NaOtBu) (1.4 eq)

  • Anhydrous Toluene

Procedure:

  • In a glovebox, add Pd2(dba)3, BINAP, and NaOtBu to a dry Schlenk tube.

  • Add the aryl halide and alcohol/phenol to the tube.

  • Evacuate and backfill the tube with an inert gas.

  • Add anhydrous toluene via syringe.

  • Heat the reaction mixture to 100°C with stirring for 12 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • After cooling to room temperature, dilute the mixture with an organic solvent and filter through a pad of Celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel.

Visualizing Synthetic Pathways and Workflows

Diagrams created using Graphviz provide a clear visual representation of the logical flow of synthetic processes and the relationships between different components in a reaction pathway.

G General Workflow for Diaryl Ether Synthesis reagents Select Starting Materials (Aryl Halide & Phenol) reaction_setup Reaction Setup (Solvent, Base, Catalyst) reagents->reaction_setup reaction Heating and Stirring (Monitor Progress) reaction_setup->reaction workup Quenching and Extraction reaction->workup purification Column Chromatography workup->purification product Isolated Diaryl Ether purification->product

Caption: A generalized workflow for the synthesis of diaryl ethers.

G Comparison of Catalytic Cycles cluster_ullmann Ullmann Condensation cluster_buchwald Buchwald-Hartwig Coupling CuI Cu(I) ArylCu Aryl-Cu(I) CuI->ArylCu Oxidative Addition CuIII Cu(III) Intermediate Product_U Diaryl Ether CuIII->Product_U Reductive Elimination ArylCu->CuIII + Phenoxide Pd0 Pd(0)L2 PdII Pd(II) Complex Pd0->PdII Oxidative Addition ArylPd Aryl-Pd(II)-OR PdII->ArylPd + Alkoxide Product_B Diaryl Ether ArylPd->Product_B Reductive Elimination

Caption: A simplified comparison of the catalytic cycles for the Ullmann and Buchwald-Hartwig reactions.

A Comparative Guide to 1,3-Dibromo-2-(4-bromophenoxy)benzene and its Isomeric Analogues within the Tribrominated Diphenyl Ether Class

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Tribrominated Diphenyl Ethers (TriBDEs)

Polybrominated diphenyl ethers (PBDEs) are a class of organobromine compounds that have been widely used as flame retardants in various consumer and industrial products.[1] TriBDEs, containing three bromine atoms, are a subgroup of PBDEs that have raised environmental and health concerns due to their persistence, bioaccumulation, and potential toxicity.[2][3] Like other PBDEs, TriBDEs are not chemically bound to the materials they are added to and can leach into the environment over time.[4]

This guide focuses on providing a comparative analysis of TriBDEs to infer the potential properties of 1,3-Dibromo-2-(4-bromophenoxy)benzene. The information presented is collated from studies on various TriBDE congeners, with a focus on those for which experimental data is available.

Synthesis and Chemical Properties

A general and widely used method for the synthesis of polybrominated diphenyl ethers is the Ullmann condensation .[5][6] This reaction involves the copper-catalyzed coupling of a phenol with an aryl halide.[5][6] For the synthesis of this compound, this would typically involve the reaction of 2,6-dibromophenol with 1-bromo-4-iodobenzene or 1,4-dibromobenzene in the presence of a copper catalyst and a base.

General Experimental Protocol for Ullmann Condensation Synthesis of TriBDEs:

  • Reactants and Solvent: A bromophenol and an aryl halide are dissolved in a high-boiling polar solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Catalyst and Base: A copper catalyst, often in the form of copper(I) iodide (CuI) or copper powder, and a base, such as potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3), are added to the reaction mixture.

  • Reaction Conditions: The mixture is heated to a high temperature, typically between 120-180 °C, and stirred for several hours to days under an inert atmosphere (e.g., nitrogen or argon).

  • Workup and Purification: After the reaction is complete, the mixture is cooled, and the product is extracted using an organic solvent. The crude product is then purified using techniques such as column chromatography to isolate the desired TriBDE congener.[7]

Table 1: Comparison of Physicochemical Properties of Representative TriBDEs

PropertyBDE-28 (2,4,4'-tribromodiphenyl ether)BDE-32 (2,4,6-tribromodiphenyl ether)This compound (Predicted)
Molecular Formula C12H7Br3OC12H7Br3OC12H7Br3O
Molecular Weight 406.9 g/mol 406.9 g/mol 406.9 g/mol
Log Kow (Octanol-Water Partition Coefficient) 5.916.03Estimated to be in a similar range (5.8-6.2)
Vapor Pressure (at 25°C) 1.3 x 10^-5 Pa1.1 x 10^-5 PaEstimated to be in a similar range
Water Solubility (at 25°C) 0.015 mg/L0.011 mg/LEstimated to be in a similar low range

Data for BDE-28 and BDE-32 are sourced from publicly available chemical databases. Properties for this compound are predicted based on the properties of its isomers.

Toxicological Profile: A Comparative Overview

The toxicity of PBDEs, including TriBDEs, has been a subject of extensive research. The primary concerns are their potential for neurotoxicity and endocrine disruption.[8][9][10]

Neurotoxicity

Developmental neurotoxicity is a significant concern for PBDEs.[8][9] Exposure during critical periods of brain development can lead to long-lasting behavioral changes.[9]

Table 2: Comparative Neurotoxicity Data for TriBDE Congeners

EndpointBDE-28BDE-32
Effect on Neuronal Cell Viability Decreased viability in human neuroblastoma cells.[2]Shown to induce apoptosis in human liver cells, suggesting potential for cytotoxicity in other cell types.[11]
Mechanism of Action Induction of oxidative stress and DNA damage.[2]Induction of reactive oxygen species (ROS) and mitochondrial dysfunction.[11]
Behavioral Effects (in animal models) Alterations in motor activity and habituation.Limited specific data, but expected to have similar effects to other lower-brominated PBDEs.

Experimental Protocol for Assessing Neurotoxicity (In Vitro):

  • Cell Culture: Human neuroblastoma cells (e.g., SH-SY5Y) are cultured in appropriate media and conditions.

  • Exposure: Cells are treated with varying concentrations of the TriBDE congener for a specified duration (e.g., 24, 48 hours).

  • Cell Viability Assay: Cell viability is assessed using methods like the MTT assay, which measures mitochondrial metabolic activity.

  • Oxidative Stress Measurement: Intracellular reactive oxygen species (ROS) levels are quantified using fluorescent probes like DCFH-DA.

  • DNA Damage Assessment: The Comet assay is used to evaluate DNA strand breaks in individual cells.[2]

Endocrine Disruption

PBDEs are known endocrine-disrupting chemicals, with significant effects on the thyroid hormone system.[1][12][13] Their structural similarity to thyroid hormones allows them to interfere with hormone synthesis, transport, and metabolism.[14][15]

Table 3: Comparative Endocrine Disrupting Effects of TriBDEs

EndpointBDE-28BDE-32
Thyroid Hormone Disruption Can displace thyroxine (T4) from transport proteins.Binds to thyroid hormone receptors.[12]
Androgen Receptor Interaction Shows potential to disrupt androgen receptor signaling.[14]Not extensively studied, but structural similarities suggest potential interaction.

Experimental Protocol for Assessing Thyroid Hormone Disruption (In Vitro):

  • Competitive Binding Assay: The ability of TriBDE congeners to displace radiolabeled thyroxine (T4) from the transport protein transthyretin (TTR) is measured.

  • Receptor Activation Assay: A cell-based reporter gene assay is used to determine if the congeners can activate or inhibit the thyroid hormone receptor.

Visualizing Pathways and Workflows

General Synthesis Workflow for TriBDEs

G General Synthesis Workflow for TriBDEs cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_purification Purification A Bromophenol G Ullmann Condensation A->G B Aryl Halide B->G C Copper Catalyst (e.g., CuI) C->G D Base (e.g., K2CO3) D->G E High-Boiling Solvent (e.g., DMF) E->G F Heat (120-180 °C) F->G H Extraction G->H I Column Chromatography H->I J Pure TriBDE Congener I->J

Caption: A generalized workflow for the synthesis of tribrominated diphenyl ethers via the Ullmann condensation reaction.

PBDE Interference with Thyroid Hormone Signaling

G PBDE Interference with Thyroid Hormone Signaling cluster_transport Transport in Blood cluster_cell Target Cell T4 Thyroxine (T4) TTR Transthyretin (TTR) T4->TTR Binds to Receptor Thyroid Hormone Receptor (TR) T4->Receptor Binds to Membrane Cell Membrane TTR->Membrane Transports T4 to cell PBDE PBDEs PBDE->TTR Competitively Binds PBDE->Receptor Can Bind to TRE Thyroid Hormone Response Element (TRE) in DNA Receptor->TRE Activates Gene Gene Expression TRE->Gene Regulates

Caption: A simplified diagram illustrating how PBDEs can disrupt thyroid hormone signaling by competing with thyroxine for transport proteins and binding to thyroid hormone receptors.

Environmental Fate and Analytical Methods

TriBDEs are persistent in the environment and can undergo long-range atmospheric transport.[15][16] They are hydrophobic and tend to partition to soil and sediment.[15] Lower brominated congeners are generally more mobile and bioavailable.

Analytical Methods: The determination of TriBDEs in environmental and biological samples typically involves extraction followed by gas chromatography-mass spectrometry (GC-MS).[17][18][19][20] Due to their low concentrations, sensitive analytical techniques are required for accurate quantification.

Conclusion and Future Directions

While specific experimental data for this compound is lacking, this guide provides a comparative framework based on its chemical class, the tribrominated diphenyl ethers. The available evidence on other TriBDEs suggests that this compound is likely to be persistent, bioaccumulative, and may exhibit neurotoxic and endocrine-disrupting properties.

Further research is critically needed to synthesize and characterize this compound and to perform comprehensive toxicological studies to accurately assess its potential risks to human health and the environment. Such studies would provide the necessary data to move beyond inference and establish a concrete toxicological profile for this specific congener.

References

A Comparative Guide to 1,3-Dibromo-2-(4-bromophenoxy)benzene and its Alternatives in Research and Development

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the selection of appropriate chemical reagents is paramount. This guide provides a comparative analysis of 1,3-Dibromo-2-(4-bromophenoxy)benzene, a member of the polybrominated diphenyl ether (PBDE) family of flame retardants, and its alternatives. Due to the limited specific regulatory and direct comparative performance data for this particular compound, this guide will focus on the broader class of brominated flame retardants (BFRs) to which it belongs and compare them with prominent halogen-free alternatives.

Regulatory Landscape

The Consumer Product Safety Commission (CPSC) has identified potential applications for this compound in a variety of materials, including insulation, assembly boards, IT devices, upholstered furniture, foams, mattresses, and circuit boards.[3] Given the regulatory trends towards restricting the use of some BFRs due to their persistence, bioaccumulation, and potential toxicity, the exploration of safer and more environmentally benign alternatives is a critical area of research.[4]

Performance Comparison of Brominated vs. Halogen-Free Flame Retardants

Direct experimental data comparing the performance of this compound with specific alternatives is not publicly available. However, studies on similar brominated flame retardants in various polymers offer valuable insights. The following tables summarize comparative data for brominated and halogen-free flame retardants in glass-fiber-reinforced poly(butylene terephthalate) (PBT-GF).

Table 1: Flammability Characteristics of Flame-Retarded PBT-GF

FormulationFlame RetardantUL94 RatingLimiting Oxygen Index (LOI) (%)
PG1NoneFails19.5
PG2Brominated Polystyrene + Antimony TrioxideV028.0
PG3BAluminum Diethylphosphinate (Alpi)V031.5
PG4AAlpi + Nano-MMTV035.5

Source: Adapted from "COMPARISON OF BROMINATED AND HALOGEN FREE FLAME RETARDANT BEHAVIOURS IN GLASS-FIBRE- REINFORCED POLY(BUTYLENE TEREPHTHALATE)"[5]

Table 2: Cone Calorimeter Data for Flame-Retarded PBT-GF at 50 kW/m²

FormulationTime to Ignition (s)Peak Heat Release Rate (kW/m²)Total Heat Release (MJ/m²)
PG1481050110
PG24245070
PG3B6555080
PG4A7548075

Source: Adapted from "COMPARISON OF BROMINATED AND HALOGEN FREE FLAME RETARDANT BEHAVIOURS IN GLASS-FIBRE- REINFORCED POLY(BUTYLENE TEREPHTHALATE)"[5]

These data indicate that while brominated flame retardants are effective in reducing the heat release rate, halogen-free alternatives can offer comparable or even superior performance in terms of ignitability and oxygen index, with the added benefit of being more environmentally friendly.[6]

Experimental Protocols

The following are brief descriptions of the key experimental methodologies used in the flammability testing of polymers.

  • UL94 Vertical Flammability Test: This test assesses the flammability of plastic materials. A specimen is oriented vertically and ignited at the bottom. The test measures the time it takes for the flame to extinguish after the ignition source is removed, whether dripping particles ignite a cotton swatch below, and the afterglow time. A V0 rating indicates the highest level of flame retardancy under this standard.

  • Limiting Oxygen Index (LOI): LOI is the minimum concentration of oxygen in a mixture of oxygen and nitrogen that will support flaming combustion of a material. A higher LOI value indicates greater flame retardancy.

  • Cone Calorimetry: This is one of the most significant bench-scale tests for fire safety. It measures various parameters, including the time to ignition, heat release rate (HRR), mass loss rate, and smoke production when a sample is exposed to a specific heat flux. The HRR is a critical parameter for assessing the fire hazard of a material.

Visualization of Flame Retardant Action

The following diagrams illustrate the general mechanisms of action for brominated and halogen-free flame retardants.

G cluster_gas Gas Phase Action (Brominated FR) Heat Heat PolymerDecomposition PolymerDecomposition Heat->PolymerDecomposition initiates FlammableGases FlammableGases PolymerDecomposition->FlammableGases releases Combustion Combustion FlammableGases->Combustion BFR BFR Br_Radicals Br_Radicals BFR->Br_Radicals releases Br_Radicals->Combustion interrupts G cluster_solid Solid Phase Action (Halogen-Free FR) Heat Heat Polymer Polymer Heat->Polymer applied to CharLayer CharLayer Polymer->CharLayer forms protective CharLayer->Polymer insulates FlammableGases FlammableGases CharLayer->FlammableGases reduces release of Combustion Combustion FlammableGases->Combustion

References

Safety Operating Guide

Navigating the Safe Handling of 1,3-Dibromo-2-(4-bromophenoxy)benzene: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling specialized chemical compounds. This guide provides essential safety and logistical information for the proper handling and disposal of 1,3-Dibromo-2-(4-bromophenoxy)benzene, a brominated aromatic ether.

Disclaimer: No specific Safety Data Sheet (SDS) for this compound was publicly available at the time of this writing. The following guidance is based on the safety profiles of structurally similar brominated benzene derivatives. It is imperative to consult the official SDS from the manufacturer upon receipt of this chemical and before commencing any work.

Immediate Safety and Handling Protocols

Due to its classification as a brominated aromatic compound, this compound should be handled with caution. Assume the substance may be harmful if swallowed, cause skin irritation, and lead to serious eye irritation.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against potential exposure. The following table outlines the recommended PPE for handling this compound.

Body PartRecommended ProtectionSpecifications
Eyes/Face Safety glasses with side shields or chemical splash goggles. A face shield is recommended when there is a potential for splashing.Must be compliant with ANSI Z87.1 standards.
Skin Chemical-resistant gloves (Nitrile, Neoprene, or Butyl rubber). A flame-resistant lab coat should be worn over personal clothing.Inspect gloves for integrity before each use. Ensure the lab coat is fully buttoned.
Respiratory Use in a well-ventilated area or under a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge is necessary.Ensure proper fit and functionality of the fume hood.
Footwear Closed-toe shoes.Shoes should be made of a material that resists chemical penetration.
Emergency First Aid Measures

In the event of accidental exposure, immediate and appropriate action is critical.

Exposure RouteFirst Aid Procedure
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
Skin Contact Immediately wash the affected area with soap and water. Remove contaminated clothing and shoes. Seek medical attention if irritation develops or persists.
Inhalation Move the exposed individual to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Operational and Disposal Plans

A structured approach to handling and disposal minimizes risks and ensures compliance with safety regulations.

Step-by-Step Handling Procedure
  • Preparation: Before handling, ensure all necessary PPE is readily available and in good condition. Verify that the chemical fume hood is functioning correctly.

  • Weighing and Transfer: Conduct all weighing and transfer operations within a chemical fume hood to minimize inhalation exposure. Use appropriate tools (e.g., spatulas, non-sparking tools) to handle the solid material.

  • In Use: Keep containers of the chemical closed when not in use. Avoid the formation of dust and aerosols.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

  • End of Work: Thoroughly clean the work area after handling is complete. Wash hands and any exposed skin with soap and water.

Disposal Plan

All waste materials containing this compound should be treated as hazardous waste.

  • Waste Collection: Collect all solid waste, including contaminated PPE, in a designated, labeled, and sealed hazardous waste container.

  • Liquid Waste: Collect any liquid waste in a separate, labeled, and sealed hazardous waste container.

  • Disposal: Dispose of all hazardous waste through a licensed and approved waste disposal company. Follow all local, state, and federal regulations for hazardous waste disposal.

Logical Workflow for Safe Handling

The following diagram illustrates the key decision points and actions for the safe handling of this compound from receipt to disposal.

SafeHandlingWorkflow Safe Handling Workflow for this compound cluster_receipt Receiving cluster_handling Handling cluster_disposal Disposal cluster_emergency Emergency Receipt Receive Chemical Inspect Inspect Container for Damage Receipt->Inspect SDS Obtain and Review SDS Inspect->SDS No Damage Notify Notify Supervisor/Safety Officer Inspect->Notify Damaged DonPPE Don Appropriate PPE SDS->DonPPE UseHood Work in Fume Hood DonPPE->UseHood Handle Perform Experimental Work UseHood->Handle Store Store Properly Handle->Store Segregate Segregate Waste Handle->Segregate Spill Spill or Exposure Occurs Handle->Spill Label Label Waste Container Segregate->Label Dispose Dispose via Approved Vendor Label->Dispose FirstAid Administer First Aid Spill->FirstAid Cleanup Follow Spill Cleanup Protocol Spill->Cleanup FirstAid->Notify Cleanup->Notify

Safe handling workflow diagram.

×

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1,3-Dibromo-2-(4-bromophenoxy)benzene
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.